molecular formula C3H5N3O B1216336 3-Amino-1H-pyrazol-5-ol CAS No. 28491-52-3

3-Amino-1H-pyrazol-5-ol

Cat. No.: B1216336
CAS No.: 28491-52-3
M. Wt: 99.09 g/mol
InChI Key: QZBGOTVBHYKUDS-UHFFFAOYSA-N
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Description

3-Amino-1H-pyrazol-5-ol (CAS: 6126-22-3), a versatile aminopyrazole derivative with a molecular formula of C3H5N3O and a molecular weight of 99.09 g/mol, is a highly valuable scaffold in medicinal chemistry and drug discovery . This compound serves as a crucial synthetic intermediate for developing novel bioactive molecules, particularly in the search for new anti-infective agents. Research highlights its structural framework in compounds demonstrating potent activity against challenging bacterial strains such as Methicillin-susceptible and Methicillin-resistant Staphylococcus aureus (MSSA and MRSA) . Furthermore, the aminopyrazole core is a privileged structure in designing anticancer agents, with studies showing its incorporation into molecules that act as potent inhibitors of tubulin polymerization, arresting the cell cycle in the G2/M phase . The compound's pharmacological relevance is attributed to its ability to provide a multifunctional framework that can form key interactions with enzyme targets, such as dihydrofolate reductase (DHFR) in bacteria . Handling should adhere to safe laboratory practices, noting that the compound is odorless and has a melting point of approximately 210°C (with decomposition) . It is recommended to store this product in a cool (2-8°C), dark place, kept tightly sealed in a dry environment . This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-1,2-dihydropyrazol-3-one
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InChI

InChI=1S/C3H5N3O/c4-2-1-3(7)6-5-2/h1H,(H4,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QZBGOTVBHYKUDS-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NNC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O
Source PubChem
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DSSTOX Substance ID

DTXSID60951180
Record name 5-Amino-1H-pyrazol-3-ol
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Molecular Weight

99.09 g/mol
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CAS No.

53666-79-8, 28491-52-3
Record name 3-Amino-1H-pyrazol-5-ol
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Record name 3-Pyrazolin-5-one, 3-amino-
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Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-1H-pyrazol-5-ol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-1H-pyrazol-5-ol is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its pyrazole core is a privileged scaffold found in numerous biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, with a focus on its tautomeric nature and analytical characterization. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics.

Chemical Properties

This compound is a multifaceted molecule with a range of chemical and physical properties that are crucial for its application in research and development. A summary of its key quantitative data is presented in Table 1.

Table 1: Quantitative Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₃H₅N₃OPubChem[1]
Molecular Weight 99.09 g/mol PubChem[1]
Melting Point ~210 °C (decomposition)Fisher Scientific[2]
Boiling Point Estimated similar to 3(5)-aminopyrazole: 100–102 °C (0.01 mmHg)Organic Syntheses Procedure[3]
pKa (predicted) 15.28 ± 0.10ChemicalBook[4]
XLogP3 (computed) -0.7PubChem[1]
Topological Polar Surface Area 67.2 ŲPubChem[1]
Hydrogen Bond Donor Count 2ChemScene[5]
Hydrogen Bond Acceptor Count 3ChemScene[5]
Solubility Soluble in methanol. Limited solubility in water, more soluble in polar organic solvents.Thermo Scientific Alfa Aesar, Solubility of Things[6]

Chemical Structure and Tautomerism

The structure of this compound is characterized by a five-membered pyrazole ring substituted with an amino group at position 3 and a hydroxyl group at position 5. A critical aspect of its structure is the existence of tautomeric isomers. The compound can exist in equilibrium between the enol form (this compound) and the keto form (5-Amino-1,2-dihydropyrazol-3-one). The stability of these tautomers can be influenced by the solvent, pH, and temperature.[7][8]

The tautomeric equilibrium is a key determinant of the molecule's reactivity and its interactions with biological targets. The presence of both hydrogen bond donors and acceptors in both forms allows for diverse intermolecular interactions.

tautomerism cluster_enol This compound (Enol Form) cluster_keto 5-Amino-1,2-dihydropyrazol-3-one (Keto Form) enol N1-C5(OH)-C4=C3(NH2)-N2-H keto N1-C5(=O)-C4-C3(NH2)=N2-H enol->keto Tautomerization

Tautomeric equilibrium of this compound.

Experimental Protocols

General Synthesis

The synthesis of this compound can be achieved through the condensation of a β-keto ester derivative with hydrazine or a hydrazine derivative. A general experimental workflow is outlined below.

synthesis_workflow start Start: Ethyl cyanoacetate & Hydrazine hydrate step1 Reaction in Ethanol start->step1 Mixing step2 Reflux step1->step2 Heating step3 Cooling and Precipitation step2->step3 Reaction Completion step4 Filtration and Washing step3->step4 product Product: this compound step4->product Isolation

General synthesis workflow for this compound.

Methodology:

A common route involves the reaction of ethyl cyanoacetate with hydrazine hydrate.

  • Reaction Setup: Ethyl cyanoacetate and a slight molar excess of hydrazine hydrate are dissolved in a suitable solvent, typically ethanol.

  • Reaction Conditions: The mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed with a cold solvent (e.g., ethanol or diethyl ether) to remove impurities. Further purification can be achieved by recrystallization from an appropriate solvent system.[3][9]

Analytical Characterization

The structural elucidation and confirmation of this compound are typically performed using a combination of spectroscopic techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential tools for confirming the structure and studying the tautomeric equilibrium.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the pyrazole ring and the amino group. The chemical shifts of the ring protons and the NH protons can vary depending on the predominant tautomeric form and the solvent used. In DMSO-d₆, the NH and OH protons are typically observable.[3]

  • ¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule. The chemical shift of the C5 carbon is particularly indicative of the tautomeric equilibrium, with a significant downfield shift observed in the keto form due to the carbonyl group.[8][10]

Experimental Conditions for NMR Analysis:

  • Instrument: A 300 or 500 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is commonly used as it can dissolve the compound and allows for the observation of exchangeable protons.

  • Standard: Tetramethylsilane (TMS) is used as an internal standard.

  • Techniques: Standard 1D ¹H and ¹³C spectra are acquired. 2D techniques such as COSY and HSQC can be employed for unambiguous assignment of signals.[10][11]

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

  • Key Vibrations: The IR spectrum will show characteristic absorption bands for the N-H stretching of the amino and pyrazole ring, C=O stretching (in the keto tautomer), O-H stretching (in the enol tautomer), and C=N and C=C stretching of the pyrazole ring.[12]

Experimental Conditions for FTIR Analysis:

  • Technique: The spectrum is typically recorded using the KBr pellet method or with an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A standard FTIR spectrometer.

Biological Context and Drug Development Potential

The pyrazole scaffold is a well-established pharmacophore in drug discovery, with numerous approved drugs and clinical candidates incorporating this heterocyclic ring system. Pyrazole derivatives have been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.

Derivatives of 3-aminopyrazole, in particular, have been investigated as inhibitors of various protein kinases, which are key targets in cancer therapy.[13] The ability of the 3-amino group to act as a hydrogen bond donor is often crucial for the binding of these inhibitors to the ATP-binding site of kinases.

While the specific biological targets and signaling pathways modulated by this compound are not yet extensively characterized, its structural features suggest potential for interaction with various biological macromolecules. The presence of both hydrogen bond donors and acceptors, coupled with the potential for tautomerism, provides a versatile platform for designing molecules with specific biological activities. Further research is warranted to explore the therapeutic potential of this compound and its derivatives in areas such as oncology, inflammation, and infectious diseases.[14][15]

logical_relationship cluster_properties Molecular Properties cluster_application Applications structure Chemical Structure (Tautomerism) properties Physicochemical Properties (Solubility, pKa) structure->properties bioactivity Biological Activity (e.g., Kinase Inhibition) structure->bioactivity Dictates properties->bioactivity Influences drug_design Drug Design & Development bioactivity->drug_design Informs

Relationship between properties and applications.

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its rich chemistry, particularly its tautomeric nature, offers opportunities for fine-tuning its properties for specific biological targets. This technical guide has provided a detailed overview of its chemical properties, structure, and methods for its synthesis and characterization. It is hoped that this information will facilitate further research and development involving this promising heterocyclic scaffold.

References

A Technical Guide to the Tautomerism and Equilibrium of 3-Amino-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1H-pyrazol-5-ol, a heterocyclic compound belonging to the pyrazole family, is a valuable scaffold in medicinal chemistry and drug development. Its structure, characterized by a five-membered ring with two adjacent nitrogen atoms, an amino group, and a hydroxyl group, allows for multiple points of functionalization. However, the most critical structural feature of this molecule is its existence as a mixture of several rapidly interconverting constitutional isomers known as tautomers.[1][2] This phenomenon, known as tautomerism, profoundly influences the molecule's physicochemical properties, reactivity, and biological activity.[1][3]

Understanding and controlling the tautomeric equilibrium is paramount for drug design, as different tautomers can exhibit varied binding affinities to biological targets, solubility, and metabolic stability. This guide provides an in-depth analysis of the tautomeric forms of this compound, summarizes quantitative equilibrium data, details the experimental protocols used for their study, and explores the factors that influence the tautomeric balance.

Tautomeric Forms of this compound

This compound can exist in several tautomeric forms, primarily arising from three types of equilibria: annular (pyrazole ring), keto-enol (side-chain), and amine-imine (side-chain). The principal tautomers are:

  • Amino-Hydroxy Form (A): this compound, featuring an aromatic pyrazole ring.

  • Amino-Keto Form (B): 5-Amino-1,2-dihydropyrazol-3-one, the corresponding pyrazolone. This is often a highly stable form.[4]

  • Imino-Keto Form (C): 5-Imino-1,2-dihydropyrazol-3-one, resulting from tautomerization of the amino group.

Additionally, annular tautomerism involves the migration of the proton between the two ring nitrogens (N1 and N2), leading to corresponding 5-Amino-1H-pyrazol-3-ol and 3-Amino-1,2-dihydropyrazol-5-one forms. For unsubstituted 3(5)-aminopyrazoles, theoretical studies predict the tautomer with the amino group at the 3-position is more stable.[5][6]

Tautomers cluster_annular Annular Tautomerism cluster_keto_enol Keto-Enol Tautomerism cluster_amine_imine Amine-Imine Tautomerism A This compound (Amino-Hydroxy) D 5-Amino-1H-pyrazol-3-ol A->D H⁺ shift (N1↔N2) B 5-Amino-1,2-dihydropyrazol-3-one (Amino-Keto) A_keto This compound (Amino-Hydroxy) A_keto->B H⁺ shift B_amine 5-Amino-1,2-dihydropyrazol-3-one (Amino-Keto) C 5-Imino-pyrazolidin-3-one (Imino-Keto) B_amine->C H⁺ shift

Figure 1: Key tautomeric equilibria of this compound.

Equilibrium Studies: Quantitative Data

The relative stability of the tautomers has been investigated using both theoretical calculations and experimental methods. The equilibrium is sensitive to the physical state (gas, solution, solid), solvent polarity, and temperature.[1]

Theoretical Studies

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative energies of tautomers. Calculations consistently show that the 3-amino tautomer is energetically favored over the 5-amino tautomer in the gas phase.[6]

Tautomer ComparisonMethodΔE (kJ/mol)ΔG (kJ/mol)Favored TautomerReference
3-Aminopyrazole vs. 5-AminopyrazoleDFT(B3LYP)/6-311++G(d,p)10.79.83-Aminopyrazole[6]

Table 1: Calculated Relative Energies of 3(5)-Aminopyrazole Tautomers.

Experimental Studies

Various spectroscopic techniques are employed to identify the predominant tautomeric forms in different environments. In the solid state, a single tautomer is typically observed, whereas in solution, a dynamic equilibrium often exists.[1][7][8]

MethodState / SolventPredominant Tautomer(s)Key ObservationsReferences
X-ray Crystallography Solid StateTypically a single tautomer (often the keto form).Provides unambiguous structural data; intermolecular H-bonding plays a key role in stabilizing a specific form.[7][8]
NMR Spectroscopy Solution (DMSO)Equilibrium mixture, often favoring the keto form.Broad signals at room temp indicate fast exchange; low-temp NMR can resolve signals for individual tautomers.[1][9]
NMR Spectroscopy Solution (CDCl₃)Equilibrium mixture, may favor the hydroxy form via dimers.The position of the equilibrium is highly dependent on concentration and solvent hydrogen-bonding capability.[7]
IR Spectroscopy Argon Matrix3-Aminopyrazole (hydroxy form).In an isolated state, the 3-amino tautomer was identified as the more stable form before UV-induced conversion.[6]

Table 2: Summary of Experimental Observations on Pyrazole Tautomerism.

Experimental Protocols

The characterization of tautomeric equilibria requires a combination of computational and experimental techniques.

Computational Chemistry Protocol (DFT)

A typical protocol for calculating the relative stability of tautomers involves the following steps:

  • Structure Optimization: The geometry of each tautomer is optimized using a DFT method, such as B3LYP, with a suitable basis set like 6-311++G(d,p).[6]

  • Frequency Calculation: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

  • Solvation Modeling: To simulate solution-phase behavior, a continuum solvation model like the Polarizable Continuum Model (PCM) can be applied.[10]

  • Energy Comparison: The relative energies (ΔE) and Gibbs free energies (ΔG) are compared to determine the most stable tautomer under the calculated conditions.

NMR Spectroscopy Protocol

Nuclear Magnetic Resonance (NMR) is the most powerful technique for studying tautomerism in solution.[1]

  • Sample Preparation: Samples are dissolved in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, CD₃OD) to assess solvent effects.[7] For low-temperature studies, solvents like tetrahydrofuran-d₈ or methanol-d₄ are used.

  • ¹H and ¹³C NMR: Standard 1D spectra are acquired. In cases of rapid exchange, time-averaged signals are observed.[11] The chemical shifts of C4 and C5 are particularly diagnostic.

  • ¹⁵N NMR: This technique is highly sensitive to the protonation state of nitrogen atoms and is invaluable for distinguishing between N1-H and N2-H tautomers, as well as hydroxy and keto forms.[7]

  • Variable Temperature (VT) NMR: Spectra are recorded at various temperatures, often from ambient down to -80 °C or lower.[9] Cooling the sample can slow the proton exchange rate sufficiently to observe separate signals for each tautomer, allowing for direct integration and determination of the equilibrium constant (KT).

  • 2D NMR (NOESY/ROESY): Nuclear Overhauser Effect experiments can help elucidate the spatial proximity of protons, aiding in the structural assignment of the major tautomer in solution.[8]

Figure 2: Experimental workflow for tautomeric analysis using NMR.
Matrix Isolation IR Spectroscopy Protocol

This technique studies molecules in an inert, frozen matrix, providing data on the intrinsic properties of an isolated molecule.[6]

  • Sublimation: The compound is heated under high vacuum to produce a gaseous molecular beam.

  • Co-deposition: The molecular beam is co-deposited with a large excess of an inert gas (e.g., Argon) onto a cryogenic window (e.g., CsI) cooled to ~15 K.

  • IR Spectroscopy: An infrared spectrum of the isolated molecules trapped in the solid matrix is recorded.

  • Photolysis (Optional): The matrix can be irradiated with UV light to induce tautomerization, and subsequent IR spectra are recorded to monitor the conversion.[6]

Conclusion: Implications for Drug Development

The tautomeric behavior of this compound is not a mere academic curiosity; it is a critical factor in its application in medicinal chemistry. The predominant tautomer in a physiological environment will dictate the hydrogen bond donor/acceptor pattern and overall shape, which are the primary determinants of drug-receptor interactions.

  • Structure-Activity Relationship (SAR): A change in solvent or pH could shift the equilibrium, potentially altering the biological activity. SAR studies must consider which tautomer is the active species.

  • Intellectual Property: Different tautomers may be claimed in separate patents, making a thorough understanding essential for navigating the patent landscape.

  • Formulation and Stability: The solid-state form (which is a single tautomer) affects solubility, dissolution rate, and stability of the final drug product.

References

A Technical Guide to the Spectroscopic Analysis of 3-Amino-1H-pyrazol-5-ol Tautomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methodologies used to analyze the tautomeric forms of 3-Amino-1H-pyrazol-5-ol. Given the compound's significance as a versatile building block in medicinal chemistry and materials science, a thorough understanding of its structural dynamics is crucial for predictable synthesis and biological activity. This document outlines the key tautomeric structures, presents spectroscopic data from various analytical techniques, and details the experimental protocols for their characterization.

Introduction to Tautomerism in this compound

This compound is a heterocyclic compound prone to prototropic tautomerism, a phenomenon involving the migration of a proton, which results in a dynamic equilibrium between two or more structural isomers.[1] The presence of amino (-NH2) and hydroxyl (-OH) groups, combined with the pyrazole ring's nitrogen atoms, allows for several potential tautomeric forms. The relative stability and population of these tautomers can be influenced by factors such as the solvent, temperature, and the presence of substituents.[2][3] The primary tautomers of interest are the OH-form (this compound), the NH-form (5-amino-1,2-dihydro-3H-pyrazol-3-one), and the CH-form (3-amino-1,2-dihydro-5H-pyrazol-5-one).

The logical relationship and interconversion pathways between the principal tautomers are illustrated below.

tautomers T1 This compound (OH-form) T2 5-Amino-1,2-dihydro-3H-pyrazol-3-one (NH-form) T1->T2 Proton Transfer T2->T1 Proton Transfer T3 3-Amino-1,2-dihydro-5H-pyrazol-5-one (CH-form) T2->T3 Proton Transfer T3->T2 Proton Transfer

Caption: Tautomeric equilibrium of this compound.

Spectroscopic Data

The characterization of these tautomers relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the predominant tautomeric form in solution. Chemical shifts of protons (¹H NMR) and carbons (¹³C NMR) are highly sensitive to the electronic environment, which differs significantly between tautomers.[4] For N-unsubstituted pyrazoles, the presence of a tautomeric equilibrium can lead to broadened signals for C3 and C5 in the ¹³C NMR spectrum due to prototropic exchange.[4]

Table 1: Representative ¹H NMR Spectral Data for Pyrazole Derivatives

Compound/Tautomer Solvent H4 (ppm) H5 (ppm) Other relevant signals (ppm) Reference
1-Phenyl-1H-pyrazol-3-ol CDCl₃ 5.92 (d) 7.67 (d) 12.16 (br s, OH) [2]
1-Phenyl-1H-pyrazol-3-ol DMSO-d₆ 5.82 (d) 8.18 (d) 10.28 (s, OH) [2]
3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile DMSO-d₆ - - 6.50 (s, NH₂), 12.16 (br s, NH) [5]

| 3-Amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | DMSO-d₆ | - | - | 6.40 (s, NH₂), 12.06 (br s, NH) |[5] |

Table 2: Representative ¹³C NMR Spectral Data for Pyrazole Derivatives

Compound/Tautomer Solvent C3 (ppm) C4 (ppm) C5 (ppm) Reference
1-Phenyl-1H-pyrazol-3-ol CDCl₃ 164.0 94.2 129.1 [2]
1-Phenyl-1H-pyrazol-3-ol DMSO-d₆ 162.8 94.4 128.4 [2]

| 2-Methyl-1-phenyl-1,2-dihydro-3H-pyrazol-3-one | CDCl₃ | 168.2 | 98.1 | 142.3 |[2] |

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying functional groups that are characteristic of each tautomer. The presence of a strong C=O stretching vibration is indicative of the keto (NH or CH) forms, while a broad O-H stretch suggests the presence of the hydroxy (OH) form.[6]

Table 3: Key IR Absorption Frequencies for Pyrazole Tautomers

Functional Group Tautomeric Form Typical Wavenumber (cm⁻¹) Reference
O-H stretch OH-form 3400-3200 (broad) [2]
N-H stretch (ring/amino) All forms 3450-3100 [5]
C=O stretch NH-form / CH-form 1750-1620 [2][6]
C=N stretch All forms 1650-1550 [7]

| C=C stretch | All forms | 1600-1475 |[7] |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The different conjugated systems of the tautomers result in distinct absorption maxima (λ_max). The position of λ_max can be sensitive to solvent polarity, which can be used to probe the tautomeric equilibrium.[8]

Table 4: Representative UV-Vis Absorption Data for Pyrazolone Tautomers

Compound Solvent Tautomeric Form λ_max (nm) Reference
3-Methyl-1-phenyl-pyrazol-5-one Cyclohexane CH-form ~245 [8]
3-Methyl-1-phenyl-pyrazol-5-one Ethanol OH-form & NH-form ~245, ~270 [8]
1,3-Diphenyl-pyrazol-5-one Cyclohexane CH-form ~250 [8]

| 1,3-Diphenyl-pyrazol-5-one | Ethanol | OH-form & NH-form | ~250, ~275 |[8] |

Experimental Protocols

Detailed and consistent experimental procedures are essential for the reliable spectroscopic analysis of tautomers.

Sample Preparation
  • Compound Purity: Ensure the this compound sample is of high purity, as impurities can interfere with spectroscopic measurements. Recrystallization or chromatography may be necessary.

  • Solvent Selection: Use deuterated solvents of high purity (e.g., DMSO-d₆, CDCl₃, CD₃OD) for NMR analysis. For IR and UV-Vis, use spectroscopic grade solvents.

  • Concentration: For NMR, prepare solutions with a concentration of approximately 5-10 mg/mL. For UV-Vis, prepare a stock solution and dilute to achieve an absorbance in the range of 0.2-1.0. For IR, KBr pellets or solutions in an appropriate solvent can be used.

NMR Spectroscopy
  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Integrate all signals and report chemical shifts (δ) in ppm relative to an internal standard (e.g., TMS).

  • ¹³C NMR: Acquire proton-decoupled ¹³C spectra. Due to the lower natural abundance of ¹³C, a larger number of scans and a more concentrated sample may be required.

  • 2D NMR: Techniques like HSQC and HMBC can be used to confirm assignments and elucidate the structure of the predominant tautomer.

  • Variable Temperature (VT) NMR: Conducting experiments at different temperatures can provide insights into the dynamics of the tautomeric equilibrium.

IR Spectroscopy
  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Measurement: Record the spectrum in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and assign characteristic absorption bands for C=O, O-H, N-H, C=N, and C=C stretching vibrations.[7]

UV-Vis Spectroscopy
  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: Scan the sample over a range of approximately 200-800 nm. Use a matched cuvette containing the pure solvent as a reference.

  • Solvatochromism Study: Record spectra in a series of solvents with varying polarities to observe any shifts in λ_max, which can indicate changes in the tautomeric equilibrium.[8]

Analytical Workflow

The systematic approach to characterizing the tautomers of this compound is depicted in the following workflow diagram.

workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Conclusion P1 Purify Compound P2 Prepare Solutions (Varying Solvents) P1->P2 A1 IR Spectroscopy (Identify Functional Groups: C=O, O-H, N-H) P2->A1 A2 NMR Spectroscopy (¹H, ¹³C, 2D) (Determine Structure in Solution) P2->A2 A3 UV-Vis Spectroscopy (Analyze Electronic Transitions & Solvatochromism) P2->A3 D1 Correlate Spectroscopic Data A1->D1 A2->D1 A3->D1 D2 Identify Predominant Tautomer(s) in Different Environments D1->D2 D3 Characterize Tautomeric Equilibrium D2->D3

Caption: Workflow for the spectroscopic analysis of tautomers.

Conclusion

The spectroscopic analysis of this compound requires a multi-faceted approach. By combining NMR, IR, and UV-Vis spectroscopy, researchers can effectively identify the predominant tautomeric forms present under various conditions. This detailed structural information is paramount for professionals in drug development and materials science, as the specific tautomer can significantly impact molecular interactions, reactivity, and overall function. The protocols and data presented in this guide serve as a foundational resource for the comprehensive characterization of this important heterocyclic compound.

References

The Chemical Versatility of 3-Amino-1H-pyrazol-5-ol: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1H-pyrazol-5-ol is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural features, characterized by the presence of both nucleophilic and electrophilic centers, as well as its existence in various tautomeric forms, render it a highly reactive and adaptable scaffold for the synthesis of a diverse array of bioactive molecules. This technical guide provides an in-depth exploration of the core reactivity of this compound, offering insights into its chemical properties, key reactions, and applications in the development of novel therapeutics, particularly kinase inhibitors.

Core Chemical Properties and Tautomerism

This compound (also known as 5-amino-1,2-dihydropyrazol-3-one) is a multifaceted molecule with the chemical formula C₃H₅N₃O. Its reactivity is fundamentally governed by the interplay of its amino and hydroxyl/oxo functional groups, as well as its capacity to exist in different tautomeric forms. The principal tautomers include the OH-form (this compound), the CH-form (3-amino-1,2-dihydropyrazol-5-one), and a zwitterionic form. The predominant tautomer is influenced by factors such as the solvent, pH, and the nature of substituents. This tautomeric equilibrium is a critical determinant of its reaction pathways.

Key Reactions and Reactivity

The chemical reactivity of this compound is rich and varied, making it a valuable precursor for a wide range of heterocyclic compounds. The primary modes of reactivity include reactions at the amino group, the active methylene group in the pyrazolone tautomer, and condensation reactions involving both the amino group and the ring nitrogens.

Condensation Reactions with β-Dicarbonyl Compounds

One of the most powerful applications of this compound is its condensation with 1,3-dicarbonyl compounds to form pyrazolo[1,5-a]pyrimidines. This reaction proceeds through a regioselective cyclocondensation, where the exocyclic amino group and the N1-nitrogen of the pyrazole ring react with the two carbonyl groups of the dicarbonyl compound. This transformation is a cornerstone in the synthesis of various kinase inhibitors.

Table 1: Reported Yields for the Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

β-Dicarbonyl CompoundReaction ConditionsProductYield (%)Reference
Diethyl malonateSodium ethanolate2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol89
Pentane-2,4-dioneNot specified5,7-dimethylpyrazolo[1,5-a]pyrimidine derivative87-95
Ethyl acetoacetateNot specified5-methyl-7-hydroxypyrazolo[1,5-a]pyrimidine derivative87-95
Diazotization and Coupling Reactions

The amino group of this compound can be readily diazotized using nitrous acid (generated in situ from sodium nitrite and a mineral acid) to form a diazonium salt. This diazonium salt is a versatile intermediate that can undergo various coupling reactions, particularly with active methylene compounds and phenols, to generate a wide range of azo dyes and other functionalized pyrazole derivatives.

Table 2: Reported Yields for Diazotization and Coupling Reactions

Coupling PartnerReaction ConditionsProductYield (%)Reference
2-Naphthol0-5°C, ethanolic KOHAzo dyeNot specified
8-Hydroxyquinoline0-5°C, ethanolic KOHAzo dyeNot specified

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrimidines

This protocol is a generalized procedure based on the synthesis of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol.

Materials:

  • 5-Amino-3-methylpyrazole (or this compound)

  • Diethyl malonate

  • Sodium metal

  • Absolute ethanol

Procedure:

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere.

  • To the sodium ethoxide solution, add 5-amino-3-methylpyrazole and diethyl malonate.

  • Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

  • Filter the precipitate, wash with cold ethanol, and dry to obtain the desired dihydroxy-heterocycle.

Protocol 2: General Procedure for the Diazotization of this compound

This protocol is a generalized procedure based on the diazotization of ethyl 3-amino-1H-pyrazole-4-carboxylate.

Materials:

  • This compound

  • Concentrated hydrochloric acid

  • Sodium nitrite

  • Water

  • Ice

Procedure:

  • Dissolve this compound in concentrated hydrochloric acid and cool the solution to 0°C in an ice bath.

  • Prepare a cooled aqueous solution of sodium nitrite.

  • Slowly add the sodium nitrite solution to the solution of the aminopyrazole while maintaining the temperature between 0-5°C.

  • Stir the reaction mixture at this temperature for a short period (e.g., 15-30 minutes) to ensure complete formation of the diazonium salt.

  • The resulting diazonium salt solution can be used immediately in subsequent coupling reactions.

Applications in Drug Discovery: Kinase Inhibitors

The pyrazolo[1,5-a]pyrimidine scaffold, readily accessible from this compound, is a "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. The pyrazolo[1,5-a]pyrimidine core can act as an ATP-competitive inhibitor, binding to the ATP-binding site of kinases and thereby blocking their activity.

Visualizations

G cluster_start Starting Materials cluster_synthesis Synthetic Pathway This compound This compound Condensation Condensation This compound->Condensation 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound->Condensation Pyrazolo[1,5-a]pyrimidine Core Pyrazolo[1,5-a]pyrimidine Core Condensation->Pyrazolo[1,5-a]pyrimidine Core Functionalization Functionalization Pyrazolo[1,5-a]pyrimidine Core->Functionalization Kinase Inhibitor Library Kinase Inhibitor Library Functionalization->Kinase Inhibitor Library G cluster_pathway Simplified Kinase Signaling Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Kinase_Cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Kinase_Cascade Activates Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Activates Cell_Proliferation Cell Proliferation, Survival, etc. Transcription_Factors->Cell_Proliferation Promotes Kinase_Inhibitor Pyrazole-based Kinase Inhibitor Kinase_Inhibitor->Kinase_Cascade Inhibits

3-Amino-1H-pyrazol-5-ol: A Versatile Heterocyclic Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-1H-pyrazol-5-ol, a multifaceted heterocyclic building block, has garnered significant attention in medicinal chemistry and materials science. Its unique structural features, including the presence of multiple nucleophilic centers and the capacity for tautomerism, render it a valuable synthon for the construction of a diverse array of fused heterocyclic systems. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound. It further delves into its application as a precursor to biologically active molecules, with a particular focus on the synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, many of which exhibit potent protein kinase inhibitory activity. Detailed experimental protocols for key transformations and a summary of relevant quantitative data are presented to facilitate its practical application in a research setting.

Chemical and Physical Properties

This compound is a crystalline solid with the molecular formula C₃H₅N₃O and a molecular weight of 99.09 g/mol .[1] Its structure is characterized by a pyrazole ring substituted with both an amino and a hydroxyl group, leading to complex tautomeric equilibria.

Tautomerism

This compound can exist in several tautomeric forms, including the -OH, -CH, and -NH forms. The relative stability of these tautomers can be influenced by the solvent and the solid-state packing.[2] Computational studies, supported by experimental data from matrix isolation infrared (IR) spectroscopy, suggest that the this compound form (3AP) is more stable than the 5-amino-1H-pyrazol-3-ol form (5AP).[2] The different tautomers present distinct reactivity profiles, which can be exploited for the regioselective synthesis of various derivatives.

Table 1: Physical and Computed Properties of this compound

PropertyValueReference
Molecular FormulaC₃H₅N₃O[1]
Molecular Weight99.09 g/mol [1]
XLogP3-0.7[1]
Hydrogen Bond Donor Count3[1]
Hydrogen Bond Acceptor Count3[1]
Rotatable Bond Count0[1]
Exact Mass99.043261792 Da[1]
Monoisotopic Mass99.043261792 Da[1]
Topological Polar Surface Area80.7 Ų[1]
Heavy Atom Count7[1]
Spectroscopic Data

The structural characterization of this compound is achieved through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueKey FeaturesReference
¹H NMR Spectra available, though specific peak assignments can be complex due to tautomerism and solvent effects.[1][3]
IR (KBr Wafer) Characteristic peaks for N-H and O-H stretching, as well as C=N and C=C stretching vibrations of the pyrazole ring.[1][4]
Mass Spectrometry (GC-MS) Molecular ion peak and characteristic fragmentation pattern observable.[1]

Synthesis of this compound

The most common and efficient synthesis of 3-aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine or its derivatives.[5]

General Experimental Protocol: Synthesis from Ethyl Cyanoacetate and Hydrazine

A widely used laboratory-scale synthesis involves the reaction of ethyl cyanoacetate with hydrazine hydrate.

Procedure:

  • To a solution of ethyl cyanoacetate in a suitable solvent such as ethanol, an equimolar amount of hydrazine hydrate is added dropwise at room temperature.

  • The reaction mixture is then heated to reflux for several hours.

  • Upon cooling, the product crystallizes out of the solution.

  • The solid is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried under vacuum to yield this compound.

Reactivity and Applications as a Heterocyclic Building Block

The synthetic utility of this compound lies in the reactivity of its amino group, the endocyclic nitrogen atoms, and the active methylene group in its tautomeric forms. It serves as a versatile 1,3-binucleophile in condensation reactions with 1,3-bielectrophiles to construct fused heterocyclic systems.

Synthesis of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a prominent class of nitrogen-containing fused heterocycles with a wide range of biological activities, including protein kinase inhibition.[6][7] The most prevalent synthetic strategy is the condensation of 3-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents.[6][8]

Procedure:

  • A mixture of a 3-aminopyrazole (1.0 mmol) and a β-enaminone (1.0 mmol) is subjected to microwave irradiation at 180 °C for 2 minutes in a sealed vessel under solvent-free conditions.

  • After cooling, the reaction mixture is triturated with a mixture of ethanol and water.

  • The resulting solid product is collected by filtration, washed with cold ethanol, and dried to afford the desired 2,7-disubstituted pyrazolo[1,5-a]pyrimidine.

Table 3: Examples of Pyrazolo[1,5-a]pyrimidine Synthesis

3-Aminopyrazole Derivativeβ-Dicarbonyl Compound/EquivalentProductYield (%)Reference
3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile(Z)-3-Amino-2-benzoyl-4,4,4-trichloro-2-butenenitrile2-Phenyl-7-(trichloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile93[9]
5-Amino-3-methyl-1-phenyl-1H-pyrazoleAcetylacetone2,5,7-Trimethyl-1-phenyl-1H-pyrazolo[1,5-a]pyrimidineNot specified[10]
Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are another important class of fused heterocycles synthesized from 3-aminopyrazoles. These compounds are also known for their diverse biological activities.[10] A common synthetic route involves the reaction of 3-aminopyrazoles with α,β-unsaturated ketones or 1,3-dicarbonyl compounds.[10]

Procedure:

  • A mixture of a 5-aminopyrazole (1.0 mmol), an alkynyl aldehyde (1.2 mmol), and a silver salt catalyst (e.g., AgOTf, 10 mol%) in a suitable solvent (e.g., DCE) is stirred at 80 °C for 12 hours.

  • After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired pyrazolo[3,4-b]pyridine derivative.

Table 4: Examples of Pyrazolo[3,4-b]pyridine Synthesis

3-Aminopyrazole DerivativeElectrophilic PartnerProductYield (%)Reference
5-Amino-1-phenylpyrazoleUnsaturated ketone4-Substituted-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine13-28Not specified in snippet
5-Amino-3-methyl-1-phenyl-1H-pyrazoleAzlactoneTetrahydro-1H-pyrazolo[3,4-b]pyridine derivativeNot specified[11]

Biological Significance and Drug Development

Derivatives of this compound, particularly the pyrazolo[1,5-a]pyrimidine scaffold, have emerged as privileged structures in drug discovery, most notably as inhibitors of protein kinases.[6][7] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[6]

Inhibition of Protein Kinase Signaling Pathways

Pyrazolo[1,5-a]pyrimidines have been shown to inhibit a variety of protein kinases, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), B-Raf, and MEK.[6][12] By inhibiting these kinases, these compounds can disrupt cell cycle progression, proliferation, and survival of cancer cells. For instance, a novel pyrazolo[1,5-a]pyrimidine derivative, BS-194, was identified as a potent inhibitor of CDK1, CDK2, and CDK9, demonstrating antitumor effects in human tumor xenografts.[13]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf B-Raf/MEK Ras->Raf ERK ERK Raf->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Akt Akt PI3K->Akt Cell_Cycle_Progression Cell Cycle Progression CDK_Cyclin CDK/Cyclin Complexes CDK_Cyclin->Cell_Cycle_Progression Transcription_Factors->Cell_Cycle_Progression PyrazoloPyrimidine Pyrazolo[1,5-a]pyrimidine Inhibitor PyrazoloPyrimidine->EGFR Inhibits PyrazoloPyrimidine->Raf Inhibits PyrazoloPyrimidine->CDK_Cyclin Inhibits

Caption: Protein kinase signaling pathways targeted by pyrazolo[1,5-a]pyrimidine derivatives.

Experimental and Synthetic Workflow

The versatility of this compound as a building block allows for a streamlined workflow for the synthesis of diverse heterocyclic libraries for drug screening and development.

Experimental_Workflow cluster_synthesis Fused Heterocycle Synthesis cluster_applications Drug Development Pipeline Start1 β-Ketonitrile Core This compound Synthesis Start1->Core Start2 Hydrazine Start2->Core Intermediate This compound Core->Intermediate Reaction1 Condensation with β-Dicarbonyls Intermediate->Reaction1 Reaction2 Condensation with α,β-Unsaturated Ketones Intermediate->Reaction2 Product1 Pyrazolo[1,5-a]pyrimidines Reaction1->Product1 Product2 Pyrazolo[3,4-b]pyridines Reaction2->Product2 Screening Biological Screening (e.g., Kinase Assays) Product1->Screening Product2->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Synthetic workflow for the utilization of this compound in drug discovery.

Conclusion

This compound stands out as a highly valuable and versatile heterocyclic building block in modern organic synthesis and medicinal chemistry. Its accessible synthesis and diverse reactivity, particularly in the construction of fused pyrazole systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, have paved the way for the discovery of novel therapeutic agents. The proven success of its derivatives as potent protein kinase inhibitors underscores its significance in the development of targeted cancer therapies. This guide provides a foundational understanding and practical protocols to encourage the further exploration and application of this remarkable scaffold in the pursuit of new and improved pharmaceuticals.

References

Synthesis and Characterization of Novel 3-Amino-1H-pyrazol-5-ol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of novel 3-Amino-1H-pyrazol-5-ol derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer properties. This document details synthetic methodologies, presents characterization data in a structured format, and outlines experimental protocols.

Introduction

The pyrazole scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide range of pharmacological activities. Among these, this compound and its derivatives have garnered considerable attention due to their potential as anticancer agents. These compounds often act as inhibitors of key cellular targets, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are frequently dysregulated in cancer.[1][2][3] This guide explores the synthesis of novel derivatives of this core structure and their detailed characterization.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is primarily achieved through the cyclocondensation reaction of a β-ketonitrile with a hydrazine derivative. This versatile method allows for the introduction of various substituents on the pyrazole ring.

A general synthetic scheme involves the reaction of ethyl cyanoacetate with a hydrazine to yield the 3-amino-1H-pyrazol-5-one scaffold. Further modifications can be introduced at various positions.

Below is a generalized workflow for the synthesis of these derivatives.

Synthesis Workflow reagents β-Ketonitrile (e.g., Ethyl Cyanoacetate) + Hydrazine Derivative reaction Cyclocondensation (e.g., in Ethanol, Reflux) reagents->reaction intermediate This compound Core reaction->intermediate modification Further Functionalization (e.g., N-alkylation, C5-substitution) intermediate->modification product Novel this compound Derivatives modification->product purification Purification (e.g., Recrystallization, Column Chromatography) product->purification characterization Characterization (NMR, IR, MS) purification->characterization

Figure 1: Generalized workflow for the synthesis of this compound derivatives.
Experimental Protocol: Synthesis of 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile

This protocol describes the synthesis of a representative this compound derivative, 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile, adapted from literature procedures.[4]

Materials:

  • 3-Oxo-3-phenylpropanenitrile

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • A mixture of 3-oxo-3-phenylpropanenitrile (1.45 g, 10 mmol) and hydrazine hydrate (0.5 mL, 10 mmol) in ethanol (20 mL) is prepared.

  • The reaction mixture is heated at reflux for 4 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • The crude product is purified by recrystallization from a suitable solvent, such as dioxane, to yield buff crystals.[4]

Characterization of this compound Derivatives

The synthesized compounds are characterized using various spectroscopic and analytical techniques to confirm their structure and purity.

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for a selection of this compound derivatives.

Table 1: 1H NMR Spectral Data (in DMSO-d6, δ in ppm)

CompoundAr-H (m)NH2 (s)NH (br s)Other Protons
3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile[4]7.41-7.46 (3H), 7.80 (2H, d, J=7.2 Hz)6.50 (2H)12.16 (1H)-
3-Amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile[4]7.53 (2H, d, J=8.4 Hz), 7.80 (2H, d, J=8.4 Hz)6.40 (2H)12.06 (1H)-
3-Amino-5-(2-thienyl)-1H-pyrazole-4-carbonitrile7.14 (1H, t, J=4.4 Hz), 7.70 (1H, d, J=4.4 Hz), 7.93 (1H, d, J=4.2 Hz)6.38 (2H)12.00 (1H)-

Table 2: 13C NMR Spectral Data (in DMSO-d6, δ in ppm)

CompoundC=O/C-OHC-NH2C-CNAr-COther Carbons
5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile[5]-153.12112.79144.40, 142.44, 135.81, 133.90, 130.91, 129.46, 129.31, 129.03, 128.81, 128.33, 127.25120.33
5-amino-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile[5]-148.69112.99143.90, 137.35, 134.64, 133.90, 131.41, 130.19, 129.79, 129.47, 124.51, 122.54120.91
5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile[5]-151.20112.76160.08, 144.52, 137.98, 131.96, 130.22, 129.21, 127.67, 119.87, 114.27, 114.0655.28 (OCH3)

Table 3: IR and Mass Spectrometry Data

CompoundIR (KBr, cm-1)MS (m/z)
3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile[4]3348, 3303 (NH2), 3193 (NH), 2230 (CN)184 (M+)
3-Amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile[4]3348, 3302 (NH2), 3137 (NH), 2223 (CN)218 (M+)
3-Amino-5-(2-thienyl)-1H-pyrazole-4-carbonitrile3325, 3298 (NH2), 3177 (NH), 2228 (CN)190 (M+)
Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer using KBr pellets. The spectral data is reported in wavenumbers (cm-1).

Mass Spectrometry (MS): Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer to determine the molecular weight of the synthesized compounds.

Biological Activity and Mechanism of Action

Derivatives of this compound have shown promising anticancer activity. Their mechanism of action often involves the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Inhibition of CDKs disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells.

CDK_Inhibition_Pathway cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S CDK4/6-Cyclin D CDK2-Cyclin E G2 G2 Phase S->G2 CDK2-Cyclin A M M Phase G2->M CDK1-Cyclin B inhibitor This compound Derivative cdk CDK2/Cyclin A inhibitor->cdk Inhibition arrest Cell Cycle Arrest (G1/S or G2/M) cdk->arrest apoptosis Apoptosis arrest->apoptosis

Figure 2: Proposed mechanism of action of this compound derivatives via CDK inhibition.

Some 3-aminopyrazole derivatives have also been reported to act as tubulin polymerization inhibitors, arresting the cell cycle in the G2/M phase.[1]

Conclusion

This technical guide has outlined the synthesis and characterization of novel this compound derivatives. The synthetic routes are versatile and allow for the creation of a diverse library of compounds. The characterization data provides a clear fingerprint for the identification of these molecules. The potent anticancer activity of these derivatives, often through the inhibition of critical cell cycle regulators, highlights their potential as valuable leads in drug discovery and development. Further investigation into the structure-activity relationships and optimization of these compounds is warranted to advance them as potential therapeutic agents.

References

Literature review of 3-Amino-1H-pyrazol-5-ol and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Amino-1H-pyrazol-5-ol and its Analogs for Drug Discovery Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and FDA-approved drugs.[1][2][3] Among its derivatives, this compound and its analogs represent a particularly versatile class of compounds. These molecules feature a five-membered aromatic ring with two adjacent nitrogen atoms, an amino group, and a hydroxyl group, which can exist in tautomeric forms.[4][5] This structural arrangement provides multiple points for chemical modification and facilitates diverse interactions with biological targets. This review delves into the synthesis, chemical properties, and wide-ranging biological activities of this compound and its analogs, presenting key data, experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers in drug discovery and development.

Synthesis of this compound and its Analogs

The construction of the pyrazole core is a well-established area of organic synthesis, with several reliable methods available. The most prominent strategies involve the cyclocondensation of a hydrazine derivative with a precursor molecule containing a 1,3-dicarbonyl or an equivalent synthon.

Knorr Pyrazole Synthesis

First reported in 1883, the Knorr pyrazole synthesis remains a vital and versatile method for preparing substituted pyrazoles.[6] The reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine.[3][6] The mechanism, typically acid-catalyzed, begins with the condensation of hydrazine onto one of the carbonyl groups to form a hydrazone intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable, aromatic pyrazole ring.[6] A critical consideration is regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds, as the initial nucleophilic attack can occur at either carbonyl carbon, potentially leading to two regioisomeric products.[6]

G cluster_start Starting Materials A 1,3-Dicarbonyl Compound C Hydrazone Intermediate A->C Condensation B Hydrazine Derivative B->C D Cyclic Intermediate C->D Intramolecular Cyclization E Final Pyrazole Product D->E Dehydration (-H₂O)

Caption: General workflow of the Knorr pyrazole synthesis.[6]
Synthesis from β-Ketocyanamides and Other Precursors

A common route to 3-amino-5-hydroxypyrazoles involves the reaction of hydrazine with β-ketocyanamides or their equivalents. For example, 3-amino-1-phenyl-4,5-dihydro-1H-pyrazol-5-one can be synthesized from the corresponding cyanoacetic acid derivative.[7] Another approach involves the cyclization of 2-amino-3-oxo esters with hydrazine to yield 3-substituted 4-aminopyrazol-5-ol hydrochlorides.[8] The synthesis of 3-amino-5-substituted-1H-pyrazole-4-carbonitriles, which are valuable precursors for fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, can be achieved from 3-oxo-3-arylpropanenitriles and hydrazine hydrate.[9]

1,3-Dipolar Cycloaddition

An alternative strategy for forming the pyrazole ring is the [3+2] cycloaddition reaction between an alkyne (or an olefin) and a 1,3-dipolar compound, such as a nitrilimine generated in situ from an arylhydrazone.[10] This method provides access to a wide variety of substituted pyrazoles.[10][11]

Chemical Properties and Reactivity

Tautomerism

A crucial structural aspect of this compound is its ability to exist in multiple tautomeric forms. Prototropic tautomerism can occur both within the pyrazole ring and involving the exocyclic amino and hydroxyl groups.[4] This leads to potential structures such as the 1H-pyrazol-5-ol, the 1H-pyrazol-5(4H)-one, and the 1H-pyrazol-3(2H)-one forms.[5][12] This tautomeric equilibrium can significantly influence the molecule's reactivity, its ability to act as a hydrogen bond donor or acceptor, and ultimately its interaction with biological targets.[4]

G A This compound (OH-form) B 5-Amino-1H-pyrazol-3(2H)-one (NH-form) A->B C 3-Amino-1H-pyrazol-5(4H)-one (CH-form) B->C C->A

Caption: Key tautomeric forms of the 3-amino-5-hydroxypyrazole scaffold.
Reactivity

The pyrazole ring is aromatic and can undergo electrophilic substitution. The presence of the activating amino group makes the ring highly nucleophilic, with substitution typically occurring at the C4 position.[13] The amino group itself is a key functional handle, allowing for acylation, alkylation, and diazotization reactions, which serve as entry points for creating diverse chemical libraries for structure-activity relationship (SAR) studies.[14] For instance, the amine can be used in cyclization reactions to construct fused heterocyclic systems, such as imidazo[1,2-b]pyrazoles and pyrazolo[1,5-a]pyrimidines.[9][14]

Biological Activities and Therapeutic Applications

Derivatives of this compound exhibit a remarkable breadth of biological activities, underscoring their importance in drug discovery.[15][16][17]

Kinase Inhibition

The 3-aminopyrazole core is a privileged scaffold for the development of kinase inhibitors.[18] Many cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle, have been targeted by pyrazole-based molecules for cancer therapy.[18] Modifications to the pyrazole scaffold, such as substitutions on the pyrazole ring and the nature of linked moieties, can have significant effects on the selectivity and potency of these inhibitors.[18] For example, the N4-(1H-pyrazol-3-yl)pyrimidine-2,4-diamine core has been identified as a key pharmacophore in inhibitors targeting kinases like CDK16 and Aurora kinases.[18]

G cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, etc. TF->Proliferation Inhibitor Pyrazole-based Kinase Inhibitor Inhibitor->MEK Inhibition (e.g., 1,3-diphenyl-1H-pyrazole analogs)

Caption: Inhibition of the MEK pathway by pyrazole analogs.[2]
Antioxidant Activity

Certain analogs have been developed as potent antioxidants. Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a powerful antioxidant drug used to treat brain infarction and amyotrophic lateral sclerosis, serves as a key template.[8] Researchers have synthesized 4-amino-substituted Edaravone analogs, such as 4-amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride (APH), which have demonstrated significant antioxidant activity in vitro, sometimes exceeding that of the parent drug.[8] These compounds are believed to exert their radical-scavenging action through mechanisms like single electron transfer (SET) or hydrogen atom transfer (HAT).[8]

Anti-inflammatory and Analgesic Activity

The pyrazole scaffold is famously present in celecoxib, a selective COX-2 inhibitor. Numerous other pyrazole derivatives have been synthesized and evaluated for anti-inflammatory and analgesic properties.[16][19] These compounds often work by inhibiting cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[19] Some derivatives have shown excellent anti-inflammatory activity in carrageenan-induced rat paw edema models, with potency comparable to standard drugs like diclofenac and indomethacin.[19]

Anticancer Activity

Beyond kinase inhibition, pyrazole derivatives have demonstrated broad antiproliferative activity against various cancer cell lines.[16][20] For example, 3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazide derivatives have shown potent activity against HepG-2 (liver), BT474 (breast), and BGC823 (gastric) cancer cell lines, arresting the cell cycle in the S phase.[20] The cytotoxic efficacy of these compounds is often evaluated by their IC₅₀ values, as summarized in the table below.

Quantitative Data Summary

The following tables summarize key quantitative data for various biological activities of this compound analogs found in the literature.

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound Class Cancer Cell Line Activity (IC₅₀) Reference
3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazides HepG-2, BGC823 0.71 µM [20]
BT474 1.39 µM [20]
Thiazole-pyrazole hybrids MCF-7 (Breast) 10.21 - 14.32 µM [2]

| Ethyl-1-(...)-3-aryl-1H-pyrazole-5-carboxylates | A549 (Lung) | 26 µM |[20] |

Table 2: Anti-inflammatory and Antioxidant Activity of Pyrazole Analogs

Compound Assay Activity Reference
4-amino-3-methyl-1-phenylpyrazol-5-ol (APH) ABTS 0.93 TEAC [8]
FRAP 0.98 TE [8]
ORAC 4.39 TE [8]
1,3,4-trisubstituted pyrazole derivatives Carrageenan-induced paw edema ≥84.2% inhibition [19]

| Benzotiophenyl pyrazole analog | COX-2 Inhibition (IC₅₀) | 0.01 µM |[2] |

TEAC: Trolox Equivalent Antioxidant Capacity; TE: Trolox Equivalents.

Detailed Experimental Protocols

This section provides a representative experimental protocol for the synthesis of pyrazole derivatives, adapted from established literature.

Protocol: Knorr Synthesis of 1,5-dimethyl-2-phenylpyrazol-3-one (Antipyrine Analog)[6]

Materials:

  • Ethyl acetoacetate (1.0 equivalent)

  • Phenylhydrazine (1.0 equivalent)

  • Glacial acetic acid

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.0 eq). Note: This addition can be exothermic.[6]

  • Heating: Heat the reaction mixture under reflux for 1 hour.[6]

  • Isolation: After the reaction is complete, cool the resulting syrup in an ice bath to facilitate crystallization.[6]

  • Purification: Recrystallize the crude product from a minimal amount of hot ethanol to obtain the pure pyrazolone product.[6]

Protocol: Synthesis of 3-Amino-5-phenyl-1H-4-pyrazolecarbonitrile[9]

Materials:

  • (Z)-3-Amino-2-benzoyl-4,4,4-trichloro-2-butenenitrile (or similar precursor)

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Reaction Setup: A solution of the starting enaminonitrile (e.g., 10 mmol) in ethanol (30 mL) is prepared in a suitable flask.

  • Reagent Addition: Hydrazine hydrate (e.g., 2 mL, excess) is added to the solution.

  • Reflux: The reaction mixture is heated at reflux for a specified time (e.g., 4 hours).

  • Workup: The mixture is cooled to room temperature. The crystalline product that separates is collected by filtration.

  • Purification: The collected solid is crystallized from a suitable solvent (e.g., dioxane) to yield the pure product.[9]

Conclusion

This compound and its analogs constitute a highly valuable and versatile class of heterocyclic compounds in modern medicinal chemistry. Their straightforward and adaptable synthesis, coupled with their rich chemical reactivity and diverse biological activities—ranging from kinase inhibition and anticancer effects to antioxidant and anti-inflammatory properties—ensures their continued relevance in drug discovery. The ability to fine-tune their structure to optimize potency and selectivity for various biological targets makes them a promising scaffold for the development of novel therapeutics to address a wide spectrum of diseases. Future research will likely focus on creating more complex and targeted analogs, exploring novel biological applications, and further elucidating their mechanisms of action.

References

A Technical Guide to 3-Amino-1H-pyrazol-5-ol: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Amino-1H-pyrazol-5-ol, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. This document details its chemical identity, physicochemical properties, tautomeric nature, and synthetic utility, supported by experimental data and protocols.

Chemical Identifiers and Nomenclature

This compound is a versatile chemical building block. Its nomenclature and CAS number registration can be complex due to the existence of multiple tautomeric forms. The most prevalent forms are the hydroxy-pyrazole (enol) and the pyrazolone (keto) tautomers. This leads to several valid identifiers for the same chemical entity under different conditions.

IdentifierValueNotes / Synonyms
IUPAC Name 5-Amino-1,2-dihydropyrazol-3-one[1]Refers to the keto tautomer, which is often the most stable form in the solid state.
This compoundRefers to the enol tautomer.
CAS Number 6126-22-3[2][3][4]Commonly used for the pyrazolone (keto) form.
53666-79-8[1][5][6]Another frequently cited CAS number for this compound.
Molecular Formula C₃H₅N₃O[2]Consistent across all tautomers.
Synonyms 3-Amino-5-hydroxypyrazole[1], 5-Hydroxy-3-aminopyrazole[2], 3-Amino-5-pyrazolol[1], 5-Aminopyrazol-3-ol[1]These names are often used interchangeably in literature and chemical catalogs.

Tautomerism

The chemical behavior of this compound is dominated by its tautomerism. The molecule can exist in equilibrium between several forms, including the NH-keto, OH-amino, and NH-imino forms. The relative stability and population of these tautomers depend on factors such as the physical state (solid vs. solution), solvent polarity, and pH. The equilibrium between the primary keto and enol forms is a critical consideration for its reactivity.[7][8][9][10]

synthesis_workflow General Synthesis Workflow cluster_reactants Starting Materials cluster_process Process cluster_product Product R1 Ethyl Cyanoacetate P1 Cyclocondensation R1->P1 R2 Hydrazine Hydrate R2->P1 Prod This compound P1->Prod Yields pyrazolone core

References

An In-depth Technical Guide on the Physical and Chemical Stability of 3-Amino-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical stability of 3-Amino-1H-pyrazol-5-ol, a key heterocyclic compound with applications in pharmaceutical and chemical synthesis. Understanding the stability profile of this molecule is crucial for ensuring its quality, efficacy, and safety in various applications, particularly in drug development where it may serve as a critical intermediate or active pharmaceutical ingredient (API). This document outlines the principles of stability testing, provides detailed experimental protocols for forced degradation studies, and presents a framework for data analysis and interpretation.

Introduction to the Stability of this compound

This compound, also known as 3-amino-5-pyrazolone, is a versatile chemical entity. Its structure, featuring an amino group, a hydroxyl group (in its tautomeric form), and a pyrazole ring, makes it susceptible to various degradation pathways.[1] Stability studies are therefore essential to identify potential degradation products, understand degradation mechanisms, and establish appropriate storage and handling conditions.[2] Forced degradation studies, which involve exposing the compound to stress conditions more severe than accelerated stability testing, are a critical component of this process.[3][4] These studies help in the development and validation of stability-indicating analytical methods.[4]

The tautomeric nature of pyrazoles, where prototropic shifts can occur, adds another layer of complexity to their stability. The relative stability of tautomers can be influenced by substituents on the pyrazole ring.[5] For 3(5)-aminopyrazoles, the 3-amino tautomer is generally considered more stable than the 5-amino tautomer.[5]

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are fundamental for designing stability studies and for the development of analytical methods.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₃H₅N₃O[2]
Molecular Weight 99.09 g/mol [2]
Appearance White to gray to brown powder/crystal
Melting Point 214 °C (decomposes)[6]
IUPAC Name 5-amino-1,2-dihydropyrazol-3-one[2]
Synonyms 3-Amino-5-hydroxypyrazole, 5-Amino-3-pyrazolol

Forced Degradation Studies: Experimental Protocols

Forced degradation studies are conducted to intentionally degrade the sample to an appropriate extent (typically 5-20% degradation) to generate potential degradation products and validate the stability-indicating nature of analytical methods.[4] The following are detailed protocols for subjecting this compound to various stress conditions as per the International Council for Harmonisation (ICH) guidelines.[3]

General Experimental Workflow

The general workflow for conducting forced degradation studies is depicted in the following diagram.

G General Workflow for Forced Degradation Studies cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_reporting Reporting prep Prepare stock solution of This compound in a suitable solvent (e.g., Methanol:Water) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid Expose to stress base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base Expose to stress oxidation Oxidative Degradation (e.g., 3% H2O2, RT) prep->oxidation Expose to stress thermal Thermal Degradation (Solid & Solution, e.g., 80°C) prep->thermal Expose to stress photo Photolytic Degradation (ICH Q1B conditions) prep->photo Expose to stress neutralize Neutralize acid/base stressed samples acid->neutralize After stress period base->neutralize After stress period hplc Analyze all samples by a validated stability-indicating HPLC-UV/PDA method oxidation->hplc thermal->hplc photo->hplc neutralize->hplc lcms Characterize degradation products using LC-MS/MS hplc->lcms For unknown peaks report Summarize results, identify degradation pathways, and assess method specificity hplc->report lcms->report

A general experimental workflow for forced degradation studies.
Hydrolytic Degradation (Acid and Base)

  • Objective: To assess the stability of the molecule in acidic and basic environments.

  • Protocol:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).

    • For acid hydrolysis, mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • For base hydrolysis, mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Incubate the solutions at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples before analysis.

    • Analyze the samples using a stability-indicating HPLC method.

Oxidative Degradation
  • Objective: To evaluate the susceptibility of the molecule to oxidation.

  • Protocol:

    • Prepare a stock solution of this compound as described above.

    • Mix the stock solution with an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.

    • Store the solution at room temperature and protect from light.

    • Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Analyze the samples using a stability-indicating HPLC method.

Thermal Degradation
  • Objective: To determine the stability of the molecule at elevated temperatures.

  • Protocol:

    • Solid State: Place a known amount of solid this compound in a controlled temperature oven (e.g., 80°C). Collect samples at specified intervals.

    • Solution State: Prepare a solution of this compound in a suitable solvent and incubate at an elevated temperature (e.g., 80°C).

    • Collect samples at various time points.

    • Analyze the samples by HPLC.

Photolytic Degradation
  • Objective: To assess the stability of the molecule upon exposure to light.

  • Protocol:

    • Expose solid and solution samples of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • Maintain a control sample in the dark under the same temperature conditions.

    • Analyze the samples by HPLC at the end of the exposure period.

Data Presentation

Quantitative data from forced degradation studies should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 2: Summary of Forced Degradation Studies of this compound (Hypothetical Data)

Stress ConditionTime (hours)% Assay of this compoundNumber of Degradation Products% Area of Major Degradant
Control 2499.80-
0.1 M HCl, 60°C 2485.2210.5 (DP1)
0.1 M NaOH, 60°C 2478.9312.1 (DP2), 5.4 (DP3)
3% H₂O₂, RT 2490.518.2 (DP4)
Thermal (Solid), 80°C 2498.111.5 (DP5)
Thermal (Solution), 80°C 2492.324.8 (DP5), 2.1 (DP6)
Photolytic (Solid) -99.50-
Photolytic (Solution) -97.212.5 (DP7)

DP: Degradation Product

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be hypothesized. The presence of the amino group makes it susceptible to oxidation and reactions with aldehydes. The pyrazolone ring can undergo hydrolysis under acidic or basic conditions. A hypothetical degradation pathway is illustrated below. The identification of actual degradation products would require techniques like LC-MS/MS and NMR.

G Hypothetical Degradation Pathways of this compound cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H2O2) cluster_photo Photodegradation A This compound B Ring Cleavage Products (e.g., Hydrazine derivatives, Carboxylic acids) A->B C N-oxide derivatives or De-aminated products A->C D Polymerization or Ring modification products A->D

Hypothetical degradation pathways for this compound.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for the accurate quantification of this compound and its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is commonly employed.

Table 3: Example of a Stability-Indicating HPLC Method

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or as determined by UV scan)
Injection Volume 10 µL

The specificity of the method should be established by demonstrating that the peak for this compound is pure and well-resolved from all degradation product peaks in the chromatograms of the stressed samples.

Conclusion

This technical guide provides a framework for assessing the physical and chemical stability of this compound. While specific quantitative stability data for this molecule is not extensively available in public literature, the outlined experimental protocols and data presentation formats offer a robust approach for researchers and drug development professionals to conduct comprehensive stability studies. A thorough understanding of the degradation pathways and the development of a validated stability-indicating method are paramount for ensuring the quality, safety, and efficacy of any product containing this compound.

References

An In-depth Technical Guide to the Solubility of 3-Amino-1H-pyrazol-5-ol in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 3-Amino-1H-pyrazol-5-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on presenting the available qualitative information, providing a comprehensive experimental protocol for determining solubility, and illustrating relevant chemical and biological pathways.

Introduction to this compound

This compound (also known as 5-amino-1H-pyrazol-3-ol) is a pyrazole derivative with the molecular formula C₃H₅N₃O.[1] Pyrazole-containing compounds are recognized for their wide range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2] The solubility of such compounds is a critical physical property that influences their suitability for various applications in drug discovery and development, affecting formulation, bioavailability, and efficacy.

Solubility Profile of this compound

A comprehensive search of scientific literature and chemical databases did not yield quantitative solubility data for this compound in a range of common organic solvents. However, qualitative solubility information has been reported by chemical suppliers. This information is summarized in the table below.

Table 1: Qualitative Solubility of this compound

SolventCAS NumberQualitative SolubilityReference
Dimethyl Sulfoxide (DMSO)67-68-5Slightly Soluble (with heating)[3]
Methanol67-56-1Slightly Soluble (with heating)[3]

Note: The lack of precise quantitative data underscores the necessity for experimental determination of solubility for applications requiring this information. The protocol provided in the following section outlines a standard method for this purpose.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a given solvent.

3.1. Principle

An excess amount of the solid compound is agitated in the solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the resulting saturated solution is then measured.

3.2. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, DMSO, DMF)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

3.3. Procedure

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time (typically 24-72 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.

3.4. Workflow for Solubility Determination

G Experimental Workflow for Solubility Determination A Add excess this compound to solvent B Equilibrate at constant temperature (e.g., 24-72h with shaking) A->B C Allow excess solid to settle B->C D Withdraw and filter supernatant C->D E Dilute filtered saturated solution D->E F Quantify concentration (e.g., HPLC, UV-Vis) E->F G Calculate solubility F->G

Workflow for the shake-flask solubility determination method.

Synthesis and Biological Activity

4.1. General Synthesis of Pyrazoles

A common and effective method for the synthesis of the pyrazole ring is the condensation reaction between a 1,3-dicarbonyl compound (or a functional equivalent) and hydrazine or a hydrazine derivative.

G General Synthesis of Pyrazoles cluster_reactants Reactants A 1,3-Dicarbonyl Compound C Condensation Reaction A->C B Hydrazine (or derivative) B->C D Cyclization/ Dehydration C->D E Pyrazole Derivative D->E

Condensation reaction for pyrazole synthesis.

4.2. Biological Activity: Pyrazole Derivatives as Kinase Inhibitors

Pyrazole derivatives are a significant class of compounds in medicinal chemistry, known for their ability to act as kinase inhibitors.[4][5] Many pyrazole-based drugs function by targeting specific protein kinases involved in disease signaling pathways, such as those related to inflammation and cancer. One well-established mechanism is the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.

G Signaling Pathway: COX-2 Inhibition by Pyrazole Derivatives A Inflammatory Stimuli B Arachidonic Acid A->B C COX-2 Enzyme B->C Metabolism D Prostaglandins C->D E Inflammation & Pain D->E F Pyrazole Derivative (e.g., Celecoxib) F->C Inhibition

Mechanism of COX-2 inhibition by pyrazole compounds.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Amino-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1H-pyrazol-5-ol, and its tautomer 5-amino-1,2-dihydropyrazol-3-one, are important heterocyclic compounds that serve as versatile building blocks in medicinal chemistry and drug development. The pyrazole scaffold is a core component of numerous pharmacologically active molecules, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This document provides a detailed experimental protocol for the synthesis of this compound via the base-catalyzed cyclization of cyanoacetohydrazide.

Reaction Principle

The synthesis proceeds through an intramolecular cyclization of cyanoacetohydrazide in the presence of a base. The reaction mechanism involves the deprotonation of the active methylene group of cyanoacetohydrazide, followed by a nucleophilic attack of the resulting carbanion on the carbon atom of the nitrile group. Subsequent tautomerization of the cyclized intermediate yields the more stable 5-amino-1,2-dihydropyrazol-3-one, which is in equilibrium with this compound.

Experimental Protocol

Materials and Equipment
  • Reagents:

    • Cyanoacetohydrazide (C₃H₅N₃O, MW: 99.09 g/mol )

    • Sodium Hydroxide (NaOH)

    • Ethanol (95%)

    • Glacial Acetic Acid

    • Distilled Water

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer with heating mantle

    • Büchner funnel and flask

    • Beakers and graduated cylinders

    • pH paper or pH meter

    • Melting point apparatus

    • Standard laboratory glassware

Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (0.101 mol) of cyanoacetohydrazide in 100 mL of 95% ethanol.

  • Addition of Base: While stirring, add a solution of 4.4 g (0.110 mol) of sodium hydroxide in 20 mL of distilled water to the ethanolic solution of cyanoacetohydrazide.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture to pH 6-7 by the dropwise addition of glacial acetic acid.

  • Precipitation and Isolation: The product will precipitate out of the solution upon neutralization. Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold distilled water (2 x 20 mL) and then with cold 95% ethanol (2 x 15 mL) to remove any unreacted starting materials and salts.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

  • Characterization: Determine the melting point of the dried product and characterize by spectroscopic methods (e.g., IR, ¹H-NMR, ¹³C-NMR) to confirm its identity and purity.

Safety Precautions
  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Perform the reaction in a well-ventilated fume hood.

  • Sodium hydroxide is corrosive. Handle with care and avoid contact with skin and eyes.

  • Glacial acetic acid is corrosive and has a strong odor. Handle in a fume hood.

  • Ethanol is flammable. Keep away from open flames and heat sources.

Data Presentation

ParameterValue
Product Name This compound
CAS Number 6126-22-3
Molecular Formula C₃H₅N₃O
Molecular Weight 99.09 g/mol
Appearance Off-white to pale yellow solid
Melting Point 214 °C (decomposition)[1]
Yield Typically 70-85% (variable)
Solubility Sparingly soluble in cold water and ethanol, soluble in hot water and aqueous base.
¹H-NMR (DMSO-d₆, δ ppm) 4.8 (s, 2H, NH₂), 5.1 (s, 1H, CH), 9.5 (br s, 1H, NH), 10.8 (br s, 1H, NH)
IR (KBr, cm⁻¹) 3400-3200 (N-H, O-H str.), 1660 (C=O str.), 1620 (N-H bend.)

Visualizations

Chemical Reaction Pathway

Synthesis of this compound reactant Cyanoacetohydrazide product This compound reactant->product NaOH, Ethanol, Reflux

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Experimental Workflow A Dissolve Cyanoacetohydrazide in Ethanol B Add Aqueous NaOH Solution A->B C Reflux for 4-6 hours B->C D Cool to Room Temperature C->D E Neutralize with Acetic Acid D->E F Precipitate and Isolate Product E->F G Wash with Water and Ethanol F->G H Dry the Product G->H

Caption: Step-by-step workflow for the synthesis of this compound.

References

Application Note: Microwave-Assisted Synthesis of 3-Amino-1H-pyrazol-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Amino-1H-pyrazol-5-ol and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry. These scaffolds are present in numerous established drugs and exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antibacterial, analgesic, and neuroprotective properties[1][2][3]. Notably, certain derivatives have been identified as potent kinase inhibitors, playing a role in regulating signaling pathways critical to cell proliferation and survival[4][5]. Traditional synthesis methods for these compounds often require long reaction times and harsh conditions. Microwave-assisted organic synthesis offers a compelling alternative, significantly reducing reaction times, improving product yields, and often enabling solvent-free or greener reaction conditions, thus aligning with the principles of sustainable chemistry[6][7]. This document provides detailed protocols and application data for the rapid and efficient synthesis of this compound derivatives using microwave irradiation.

General Experimental Workflow

The microwave-assisted synthesis of pyrazole derivatives generally follows a streamlined workflow from reagent preparation to the isolation of the final product. The process capitalizes on the efficiency of microwave heating to drive reactions to completion in a fraction of the time required for conventional heating.

G cluster_prep 1. Preparation cluster_reaction 2. Microwave Reaction cluster_workup 3. Product Work-up reagents Starting Materials (e.g., β-Ketonitrile, Hydrazine) mixing Mixing in Microwave Vial reagents->mixing irradiate Microwave Irradiation (Controlled Temp/Power) mixing->irradiate cooling Cooling to Room Temperature irradiate->cooling isolation Isolation (Filtration/Extraction) cooling->isolation purification Purification (Recrystallization) isolation->purification characterization Characterization (NMR, MS) purification->characterization G cluster_pathway Kinase Signaling Cascade Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Activation Signal->Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Response Cellular Response (e.g., Proliferation) Kinase2->Response Leads to Inhibitor This compound Derivative Inhibitor->Kinase1 Inhibition

References

Green Synthesis of 3-Amino-1H-pyrazol-5-ol: A Guide to Sustainable Approaches

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Amino-1H-pyrazol-5-ol and its derivatives are pivotal intermediates in the pharmaceutical industry, serving as foundational scaffolds for a variety of therapeutic agents, including anti-tumor drugs and kinase inhibitors.[1] Traditional synthetic routes to these compounds often rely on harsh reaction conditions, toxic solvents, and lengthy procedures, posing significant environmental and economic challenges. This has spurred the development of green synthesis methodologies that prioritize sustainability, efficiency, and safety. This document provides detailed application notes and protocols for the green synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

Application Notes

The green synthesis of this compound and its analogs can be achieved through several innovative techniques that align with the principles of green chemistry. These methods offer significant advantages over conventional approaches, including reduced reaction times, higher yields, and the use of environmentally benign catalysts and solvents.

Key Green Chemistry Approaches:

  • Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat the reaction mixture, leading to a significant acceleration of reaction rates and often improving product yields.[1][2] Reactions that might take hours under conventional heating can often be completed in minutes.[1]

  • Ultrasound-Assisted Synthesis: Sonication provides mechanical energy to the reaction mixture, promoting mass transfer and accelerating reaction rates through acoustic cavitation.[3][4][5] This method is known for its efficiency and can often be carried out at lower temperatures than conventional methods.

  • Green Catalysts: The use of recyclable and non-toxic catalysts is a cornerstone of green synthesis. Graphene oxide has emerged as a highly efficient, reusable, and metal-free catalyst for the synthesis of pyrazole derivatives.[6][7] Other green catalysts include p-toluenesulphonic acid and various nanocatalysts.[1][8]

  • Aqueous Media: Water is an ideal green solvent due to its non-toxicity, availability, and safety. Several protocols have been developed for the synthesis of pyrazoles in water or aqueous-ethanolic mixtures, eliminating the need for volatile and hazardous organic solvents.[9][10][11]

  • Multi-Component Reactions (MCRs): MCRs involve the reaction of three or more starting materials in a single step to form a complex product, thereby reducing the number of synthetic steps, minimizing waste, and increasing efficiency.[6][7][12]

The selection of a particular green synthesis approach will depend on the specific substrate, desired scale of production, and available laboratory equipment. The following sections provide detailed protocols for some of the most promising green methods.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis using p-Toluenesulphonic Acid

This protocol describes the synthesis of 3-amino-1H-pyrazoles via the condensation of a β-ketonitrile and hydrazine, catalyzed by p-toluenesulphonic acid (p-TSA) under microwave irradiation.[1]

Materials:

  • β-Ketonitrile (10 mmol)

  • Hydrazine hydrate (10 mmol)

  • p-Toluenesulphonic acid (0.1 mmol)

  • Toluene (5 mL)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a test tube, combine the β-ketonitrile (10 mmol), hydrazine hydrate (10 mmol), p-toluenesulphonic acid (0.1 mmol), and toluene (5 mL).

  • Irradiate the mixture in a laboratory microwave reactor at 100 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Add 10 mL of 5% ethyl acetate in hexane to the residue and stir for 10 minutes to wash the product.

  • Filter the solid product to obtain the pure 3-amino-1H-pyrazole.

Quantitative Data Summary:

ParameterValueReference
Catalystp-Toluenesulphonic acid[1]
SolventToluene[1]
Temperature100 °C[1]
Reaction TimeMinutes (not specified)[1]
Yield>95%[1]
Protocol 2: Microwave-Assisted Multi-Component Green Synthesis using Graphene Oxide

This protocol outlines a sustainable and rapid microwave-assisted multi-component reaction for the synthesis of pyrazol-5-ol derivatives using graphene oxide (GO) as a recyclable heterogeneous catalyst in water.[6][7]

Materials:

  • Hydrazine hydrate

  • Ethyl acetoacetate

  • β-Nitrostyrene

  • Graphene Oxide (GO) catalyst (0.05 wt%)

  • Water

Procedure:

  • In a suitable reaction vessel, combine stoichiometric amounts of hydrazine hydrate, ethyl acetoacetate, and β-nitrostyrene.

  • Add 0.05 wt% of graphene oxide catalyst and water as the solvent.

  • Subject the reaction mixture to microwave irradiation at 180 W for 4 minutes.

  • After cooling, the product can be isolated through simple filtration.

  • The graphene oxide catalyst can be recovered, washed, and reused for subsequent reactions.

Quantitative Data Summary:

ParameterValueReference
CatalystGraphene Oxide (GO)[6][7]
Catalyst Loading0.05 wt%[6]
SolventWater[6]
Microwave Power180 W[6][7]
Reaction Time4 minutes[6][7]
YieldUp to 95%[6][7]
Catalyst ReusabilityAt least 5 cycles[6]
Protocol 3: Ultrasound-Assisted Three-Component Synthesis

This protocol describes a three-component synthesis of 5-amino-1H-pyrazole derivatives under ultrasound irradiation.[13]

Materials:

  • Aldehyde

  • Malononitrile

  • Hydrazine derivative

  • Solvent (e.g., ethanol)

Procedure:

  • Combine the aldehyde, malononitrile, and hydrazine derivative in a reaction vessel with a suitable solvent.

  • Place the vessel in an ultrasonic bath and irradiate at a specified frequency and power.

  • Monitor the reaction by TLC.

  • Upon completion, the product can be isolated by filtration or extraction.

Note: Specific reaction conditions such as temperature, time, and solvent may vary depending on the substrates used.

Quantitative Data Summary (General):

ParameterValueReference
TechniqueUltrasound irradiation[3][13]
ComponentsAldehyde, Malononitrile, Hydrazine[13]
SolventTypically green solvents like ethanol or water[11]
Reaction TimeGenerally shorter than conventional methods[3]
YieldHigh to excellent yields are often reported[3]

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Product Isolation Reactants Reactants (e.g., β-Ketonitrile, Hydrazine) Microwave Microwave Irradiation Reactants->Microwave Ultrasound Ultrasonic Irradiation Reactants->Ultrasound Catalyst Green Catalyst (e.g., p-TSA, GO) Catalyst->Microwave Catalyst->Ultrasound Solvent Green Solvent (e.g., Water, Toluene) Solvent->Microwave Solvent->Ultrasound Filtration Filtration Microwave->Filtration Ultrasound->Filtration Purification Purification Filtration->Purification Extraction Extraction Extraction->Purification Product This compound Purification->Product

Caption: General experimental workflow for the green synthesis of this compound.

reaction_pathway cluster_reactants Starting Materials cluster_conditions Green Conditions A β-Ketonitrile F Cyclocondensation A->F B Hydrazine B->F C Microwave or Ultrasound C->F D Green Catalyst (e.g., GO) D->F E Water or Eco-friendly Solvent E->F G This compound F->G

Caption: Simplified reaction pathway for the green synthesis of this compound.

References

Application Note: Analytical Techniques for the Characterization of 3-Amino-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Amino-1H-pyrazol-5-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a versatile building block for the synthesis of various biologically active molecules.[1] Its structure, a pyrazole ring with both amino and hydroxyl functional groups, allows for diverse chemical modifications. Accurate and comprehensive characterization is essential to confirm its identity, purity, and stability, which are critical parameters in a research and development setting. This document provides detailed application notes and protocols for the primary analytical techniques used to characterize this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Application Note: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for determining the purity of this compound and for quantifying it in reaction mixtures or final products. Given the polar nature of the molecule, an RP-HPLC method provides excellent separation and resolution.[2] A typical setup involves a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, with detection commonly performed using a UV-Vis detector.[2][3]

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Separation cluster_data Data Processing p1 Dissolve sample in mobile phase p3 Prepare calibration standards p1->p3 p2 Filter and degas mobile phase a1 Inject sample into HPLC system p2->a1 p3->a1 a2 Isocratic/Gradient Elution a1->a2 a3 UV Detection a2->a3 d1 Integrate peak area a3->d1 d2 Construct calibration curve d1->d2 d3 Calculate purity and concentration d2->d3

Caption: Workflow for purity analysis of this compound by RP-HPLC.

Protocol: RP-HPLC Method for Pyrazole Derivatives

This protocol is adapted from established methods for pyrazoline derivatives and is suitable for this compound.[2][3]

  • Instrumentation: HPLC system with a UV-Vis detector, a C18 column (e.g., Eclipse XDB-C18, 250 mm × 4.6 mm, 5 µm), and data acquisition software.[2]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of 0.1% trifluoroacetic acid in water and methanol (e.g., in a 20:80 v/v ratio).[3] Filter the mobile phase through a 0.45 µm filter and degas using sonication.

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

    • Prepare a working solution of 100 µg/mL by diluting the stock solution with the mobile phase.

    • Prepare a series of calibration standards (e.g., 50, 80, 100, 120, 150 µg/mL) from the stock solution.[2]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[3]

    • Injection Volume: 5-10 µL.[3]

    • Column Temperature: 25 °C.[3]

    • Detection Wavelength: 206 nm (or a wavelength determined by UV-Vis spectral scan).[3]

    • Run Time: 10 minutes.[2]

  • Analysis: Inject the standards and the sample solution. Record the chromatograms and determine the retention time and peak area for the analyte.

  • Data Processing: Calculate the percentage purity by dividing the peak area of the main component by the total area of all peaks. Quantify the sample concentration using the calibration curve generated from the standards.

Quantitative Data: HPLC Performance

The following table summarizes typical validation parameters for HPLC analysis of pyrazole derivatives.[2][3]

ParameterTypical Value
Retention Time (t_R)3-7 min (highly method-dependent)
Linearity Range50 - 150 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)~4 µg/mL
Limit of Quantification (LOQ)~15 µg/mL

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are essential for confirming the molecular structure of this compound. NMR provides detailed information on the carbon-hydrogen framework, FTIR identifies functional groups, and Mass Spectrometry confirms the molecular weight.[4]

Logical Flow: Complementary Spectroscopic Analysis

Spectroscopy_Flow cluster_techniques Analytical Techniques cluster_info Information Obtained compound This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) compound->NMR FTIR FTIR Spectroscopy compound->FTIR MS Mass Spectrometry compound->MS info_nmr C-H Framework Connectivity NMR->info_nmr info_ftir Functional Groups (-NH₂, -OH, C=O, C=N) FTIR->info_ftir info_ms Molecular Weight Elemental Formula MS->info_ms structure Confirmed Structure info_nmr->structure info_ftir->structure info_ms->structure

Caption: How complementary spectroscopic techniques confirm chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. ¹H NMR provides information on the number and chemical environment of protons, while ¹³C NMR reveals the carbon skeleton.[5] For this compound, tautomerism can influence the observed spectra, and the choice of deuterated solvent (e.g., DMSO-d₆) is critical for observing exchangeable protons (NH, OH).

Protocol: ¹H and ¹³C NMR Spectroscopy [5]

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to confirm assignments.[6]

  • Data Processing: Process the spectra (Fourier transform, phase correction, baseline correction) and reference the chemical shifts to the residual solvent peak or an internal standard (TMS).

Representative NMR Data The following data are representative for the this compound core structure, though exact shifts can vary with solvent and tautomeric form.[1][7]

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H~5.3SingletC4-H
¹H~6.5 - 8.0Broad Singlet-NH₂
¹H~9.0 - 11.0Broad Singlet-NH, -OH (exchangeable)
¹³C~90CHC4
¹³C~155CC3 (bearing -NH₂)
¹³C~160CC5 (bearing -OH)
Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule. The spectrum will show absorption bands corresponding to N-H, O-H, C=O, and C=N vibrations.[4] The presence of a strong carbonyl (C=O) band may indicate the predominance of the pyrazolone tautomer.

Protocol: FTIR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[1]

    • KBr Pellet: Mix ~1 mg of sample with ~100 mg of dry KBr powder and press into a transparent disk.

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Processing: Identify and assign the major absorption bands.

Characteristic FTIR Absorption Bands [7][8][9]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3200N-H / O-H Stretching-NH₂, -OH, -NH
1680 - 1630C=O StretchingCarbonyl (pyrazolone form)
1650 - 1580N-H Bending / C=N StretchingAmine / Pyrazole Ring
1600 - 1450C=C StretchingPyrazole Ring
Mass Spectrometry (MS)

Application Note: Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation.[4] Electrospray ionization (ESI) is a common soft ionization technique suitable for this polar molecule.

Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer (e.g., an LC-MS system). Acquire the spectrum in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions.

  • Data Processing: Determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions.

Expected Mass Spectrometry Data For this compound (Molecular Formula: C₃H₅N₃O, Molecular Weight: 99.09 g/mol ).[1]

Ion ModeExpected m/zIon
ESI (+)100.05[M+H]⁺
ESI (-)98.03[M-H]⁻

Thermal Analysis (TGA/DSC)

Application Note: Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the thermal stability, melting point, and decomposition profile of this compound.[10] This information is vital for understanding its handling, storage, and processing limits. DSC can identify phase transitions like melting, while TGA measures weight loss as a function of temperature, indicating decomposition.[11][12]

Workflow: Thermal Property Characterization

Thermal_Analysis_Workflow cluster_analysis Simultaneous Thermal Analyzer (STA) cluster_data Derived Data sample Sample in TGA/DSC Pan tga TGA Module (Measures Weight Change) sample->tga dsc DSC Module (Measures Heat Flow) sample->dsc data_tga Decomposition Temperature (Td) tga->data_tga data_dsc Melting Point (Tm) Enthalpy (ΔH) dsc->data_dsc

Caption: Workflow for TGA and DSC analysis to determine thermal properties.

Protocol: TGA/DSC Analysis

  • Instrumentation: A simultaneous thermal analyzer (STA) or separate TGA and DSC instruments.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an appropriate pan (e.g., aluminum or ceramic).

  • Experimental Conditions:

    • Purge Gas: Nitrogen or Argon at a flow rate of 20-50 mL/min.[10]

    • Heating Rate: A standard rate of 10 °C/min.[12]

    • Temperature Range: Typically from ambient temperature to 400-600 °C.

  • Data Acquisition: Run the thermal program and record the weight change (TGA) and heat flow (DSC) versus temperature.

  • Data Analysis:

    • From the TGA curve, determine the onset temperature of decomposition (Td).

    • From the DSC curve, determine the peak temperature of the melting endotherm (Tm).

Expected Thermal Properties The thermal properties are specific to the compound and its crystalline form. Pyrazole derivatives often exhibit high thermal stability.[11]

ParameterDescriptionExpected Observation
Melting Point (Tm)Temperature of solid-to-liquid phase transitionA sharp endothermic peak on the DSC curve.
Decomposition (Td)Temperature at which significant weight loss beginsAn onset point on the TGA curve, often corresponding to an exothermic event in the DSC curve.

References

Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 3-Amino-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1H-pyrazol-5-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its versatile structure, which serves as a scaffold for the synthesis of a wide range of biologically active molecules. As a substituted pyrazole, it is a precursor for compounds with potential therapeutic applications, including but not limited to anti-inflammatory, analgesic, and antimicrobial agents. Accurate structural elucidation is paramount for the advancement of drug discovery programs, and Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose.

These application notes provide a detailed overview of the ¹H and ¹³C NMR spectral data of this compound, a comprehensive experimental protocol for data acquisition, and a discussion on the key structural feature of this molecule: tautomerism. Due to the prototropic nature of the pyrazole ring and its substituents, this compound can exist in several tautomeric forms, which significantly influences its NMR spectrum. The presented data is based on typical chemical shifts for related pyrazole structures, and experimental verification is recommended.

Tautomerism in this compound

The interpretation of the NMR spectra of this compound is complicated by the existence of multiple tautomeric forms in solution. The equilibrium between these tautomers is influenced by factors such as solvent polarity, pH, temperature, and concentration. The three most probable tautomers are the this compound form, the 5-amino-1H-pyrazol-3-ol form, and the 5-amino-1,2-dihydropyrazol-3-one form. Understanding this equilibrium is crucial for accurate spectral assignment.

tautomers cluster_0 Tautomeric Forms of this compound T1 This compound T2 5-Amino-1H-pyrazol-3-ol T1->T2 T3 5-Amino-1,2-dihydropyrazol-3-one T1->T3 T2->T3

Caption: Tautomeric equilibrium of this compound.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for the most likely tautomeric form of this compound in a polar aprotic solvent such as DMSO-d₆. These values are estimates based on known chemical shifts of similar pyrazole derivatives and should be used as a guide for spectral interpretation.

Disclaimer: The following data are predicted values and have not been derived from a direct experimental measurement of this compound. Actual experimental values may vary.

Table 1: Predicted ¹H NMR Spectral Data of this compound in DMSO-d₆

SignalPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
H-4~5.2sCH
NH₂~5.5br sAmino Protons
OH~9.8br sHydroxyl Proton
NH~11.0br sRing NH Proton

Table 2: Predicted ¹³C NMR Spectral Data of this compound in DMSO-d₆

SignalPredicted Chemical Shift (δ, ppm)Assignment
C-4~85CH
C-3~155C-NH₂
C-5~160C-OH

Experimental Protocols

This section provides a detailed protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Protocol 1: Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended due to the compound's polarity and the presence of exchangeable protons.

  • Internal Standard: The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C) can be used as an internal reference. Alternatively, a small amount of tetramethylsilane (TMS) can be added.

  • Dissolution: Securely cap the NMR tube and vortex the sample until the compound is completely dissolved. Gentle heating or sonication may be applied if necessary to aid dissolution.

  • Transfer: Ensure the solution is clear and free of any particulate matter before placing it in the NMR spectrometer.

workflow cluster_workflow NMR Sample Preparation and Data Acquisition Workflow weigh Weigh Sample (5-10 mg) add_solvent Add Deuterated Solvent (DMSO-d6, 0.6-0.7 mL) weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve to_spinner Transfer to NMR Spectrometer dissolve->to_spinner acquire_1H Acquire 1H Spectrum to_spinner->acquire_1H acquire_13C Acquire 13C Spectrum acquire_1H->acquire_13C process_data Process and Analyze Data acquire_13C->process_data

Caption: Workflow for NMR sample preparation and data acquisition.

Protocol 2: NMR Data Acquisition
  • Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Program: Standard single pulse (zg30 or similar).

    • Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): 16 ppm (centered around 6-8 ppm).

    • Temperature: 298 K.

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Program: Proton-decoupled single pulse (zgpg30 or similar).

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): 200-240 ppm (centered around 100-120 ppm).

    • Temperature: 298 K.

Protocol 3: Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption Lorentzian peaks.

  • Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the spectrum using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H; δ = 39.52 ppm for ¹³C) or the TMS signal at 0.00 ppm.

  • Peak Picking and Integration: Identify all significant peaks and, for the ¹H spectrum, integrate the signals to determine the relative proton ratios.

Applications in Drug Development

The structural information obtained from the ¹H and ¹³C NMR spectra of this compound is critical for several aspects of drug development:

  • Confirmation of Identity: Verifying the structure of the synthesized starting material before its use in further chemical transformations.

  • Purity Assessment: Identifying and quantifying impurities that may be present in the sample.

  • Reaction Monitoring: Tracking the progress of reactions involving this compound by observing the disappearance of its signals and the appearance of product signals.

  • Structure-Activity Relationship (SAR) Studies: A detailed understanding of the structure, including the predominant tautomeric form, is essential for rational drug design and the interpretation of SAR data.

Conclusion

The ¹H and ¹³C NMR spectroscopic analysis of this compound provides invaluable information for its structural characterization. The tautomeric nature of this molecule presents a challenge in spectral interpretation, and the choice of solvent is critical in determining the observed tautomeric form. The provided protocols offer a robust methodology for obtaining high-quality NMR data. While the presented spectral data are predictive, they serve as a useful guide for researchers. It is strongly recommended to acquire experimental data for unambiguous structural confirmation and to further investigate the tautomeric equilibrium of this important synthetic building block.

Application Notes and Protocols for the Spectroscopic Analysis of 3-Amino-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of 3-Amino-1H-pyrazol-5-ol using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). Detailed protocols for sample preparation and data acquisition are provided to ensure reliable and reproducible results, which are critical in research and drug development for structural elucidation and purity assessment.

FT-IR Spectroscopic Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, this method allows for the confirmation of key structural features such as N-H, O-H, and C=N bonds within the pyrazole ring system.

Application Note

The FT-IR spectrum of this compound is characterized by distinct absorption bands corresponding to its various functional groups. The presence of a broad band in the high-frequency region is indicative of the O-H and N-H stretching vibrations, often overlapping due to hydrogen bonding. The fingerprint region will display a complex pattern of absorptions characteristic of the pyrazole ring structure. By comparing the obtained spectrum with reference data, the identity and purity of the compound can be assessed. Two common methods for solid sample analysis are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).

Data Presentation: Characteristic FT-IR Absorption Bands
Wavenumber Range (cm⁻¹)AssignmentFunctional Group
3400 - 3200 (broad)N-H and O-H stretchingAmino and Hydroxyl
3150 - 3000C-H stretchingAromatic/Heterocyclic C-H
1650 - 1550C=N and C=C stretching, N-H bendingPyrazole ring and Amino group
1500 - 1400Ring stretchingPyrazole ring
1300 - 1200C-N stretchingAmino group
Below 1000Out-of-plane bendingC-H, N-H, O-H
Experimental Protocols

Protocol 1: KBr Pellet Method

This method involves dispersing the solid sample in a dry KBr matrix and pressing it into a thin, transparent pellet.

Materials:

  • This compound sample

  • Spectroscopy grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press with die set

  • FT-IR spectrometer

Procedure:

  • Grinding: Grind 1-2 mg of this compound into a fine powder using an agate mortar and pestle.

  • Mixing: Add approximately 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the sample until a homogeneous mixture is obtained.

  • Pellet Formation: Transfer the mixture to a pellet die. Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a transparent or translucent pellet.[1][2]

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Protocol 2: Attenuated Total Reflectance (ATR) Method

ATR is a simplified technique that allows for the direct analysis of solid samples with minimal preparation.[3][4]

Materials:

  • This compound sample

  • FT-IR spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • Spatula

Procedure:

  • Background Scan: Ensure the ATR crystal is clean and perform a background scan.

  • Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the FT-IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).[5]

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft cloth.

Mass Spectrometry Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For this compound, mass spectrometry confirms the molecular mass and helps to elucidate its structure by observing characteristic fragment ions.

Application Note

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight of approximately 99.09 g/mol .[6] The fragmentation pattern will be influenced by the pyrazole ring's stability and the presence of the amino and hydroxyl substituents. Common fragmentation pathways for pyrazole derivatives involve the loss of small neutral molecules such as HCN, N₂, and CO. The specific fragmentation of this compound can provide valuable insights into its isomeric structure. Gas Chromatography-Mass Spectrometry (GC-MS) and Direct Infusion Electrospray Ionization Mass Spectrometry (ESI-MS) are suitable techniques for its analysis.

Data Presentation: Mass Spectrometry Data

Based on the PubChem entry for this compound, the following mass spectral data is available:[6]

m/zPutative Fragment/Ion
99[M]⁺ (Molecular Ion)
71[M - CO]⁺
70[M - HCN - H]⁺
54[M - CO - NH₃]⁺
43[C₂H₃N]⁺ or [CH₃CO]⁺
41[C₂H₃N - H]⁺

Note: This is a simplified interpretation of potential fragments. The exact fragmentation pathway can be complex and may involve rearrangements.

Experimental Protocols

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for volatile and thermally stable compounds. Derivatization may be necessary for polar compounds like this compound to improve volatility and chromatographic performance.

Materials:

  • This compound sample

  • Volatile solvent (e.g., methanol, dichloromethane)[7]

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

  • Autosampler vials

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent. If derivatization is required, follow a standard silylation protocol (e.g., using BSTFA).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL (split or splitless mode)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-300

    • Scan Speed: 2 scans/second

Protocol 4: Direct Infusion Electrospray Ionization Mass Spectrometry (ESI-MS)

Direct infusion ESI-MS is a rapid method for determining the molecular weight of polar compounds without chromatographic separation.

Materials:

  • This compound sample

  • LC-MS grade solvent (e.g., methanol, acetonitrile, or water with 0.1% formic acid)

  • Syringe pump and ESI-MS system

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µM) in the chosen LC-MS grade solvent.[8] The addition of a small amount of acid (e.g., formic acid) can aid in protonation for positive ion mode.

  • Infusion: Load the sample solution into a syringe and place it on the syringe pump.

  • Instrument Setup:

    • Flow Rate: 5-10 µL/min

    • Ionization Mode: ESI positive or negative mode

    • Capillary Voltage: 3-4 kV

    • Nebulizing Gas Pressure: Set according to instrument recommendations

    • Drying Gas Flow and Temperature: Optimize for signal intensity

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-200) for a sufficient duration to obtain a stable signal.

Visualized Workflows and Logical Relationships

To further clarify the experimental processes and the interplay between the analytical techniques, the following diagrams are provided.

FT_IR_Workflow cluster_prep Sample Preparation cluster_kbr KBr Pellet cluster_atr ATR cluster_analysis FT-IR Analysis cluster_result Result start Solid Sample grind Grind Sample start->grind place Place on Crystal start->place mix Mix with KBr grind->mix press Press Pellet mix->press spectrometer FT-IR Spectrometer press->spectrometer place->spectrometer data Acquire Spectrum spectrometer->data spectrum FT-IR Spectrum data->spectrum

Caption: Experimental Workflow for FT-IR Analysis.

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_result Result start Solid Sample dissolve Dissolve in Volatile Solvent start->dissolve gcms GC-MS dissolve->gcms esims Direct Infusion ESI-MS dissolve->esims spectrum Mass Spectrum gcms->spectrum esims->spectrum

Caption: Experimental Workflow for Mass Spectrometry Analysis.

Combined_Analysis_Logic cluster_techniques Analytical Techniques cluster_info Information Obtained cluster_conclusion Conclusion ftir FT-IR Spectroscopy functional_groups Functional Groups (N-H, O-H, C=N) ftir->functional_groups ms Mass Spectrometry molecular_weight Molecular Weight (m/z = 99) ms->molecular_weight fragmentation Fragmentation Pattern ms->fragmentation elucidation Structural Elucidation of This compound functional_groups->elucidation molecular_weight->elucidation fragmentation->elucidation

Caption: Logical Flow of Combined Spectroscopic Analysis.

References

Application Notes and Protocols: Synthesis and Evaluation of 3-Amino-1H-pyrazol-5-ol Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are pivotal regulators of a vast array of cellular processes, including cell cycle progression, signal transduction, and apoptosis. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The pyrazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of many potent and selective kinase inhibitors.[1][2] This is attributed to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[2] Specifically, derivatives of 3-amino-1H-pyrazol-5-ol are versatile building blocks for the synthesis of a diverse range of kinase inhibitors.

These application notes provide a detailed guide for the synthesis of kinase inhibitors using this compound as a key starting material, with a particular focus on inhibitors targeting the understudied PCTAIRE family of kinases, such as CDK16.[1][2][3] Included are experimental protocols for synthesis and biological evaluation, a summary of quantitative activity data, and visualizations of relevant signaling pathways and experimental workflows.

I. Synthesis of 3-Amino-1H-pyrazole-based Kinase Inhibitors

The following protocols describe a general methodology for the synthesis of N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivatives, a common core structure for many kinase inhibitors. The synthesis is exemplified by the preparation of compounds targeting CDK16, as detailed in the work by Amrhein et al.[1][2]

Protocol 1: Synthesis of N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine Derivatives

This protocol outlines a two-step synthesis starting from 5-cyclopropyl-1H-pyrazol-3-amine.

Step 1: Nucleophilic Aromatic Substitution

  • To a solution of 5-cyclopropyl-1H-pyrazol-3-amine (1.0 eq) in isopropanol, add triethylamine (TEA) (1.2 eq).

  • Add the desired 2,4-dichloropyrimidine derivative (1.0 eq).

  • Heat the reaction mixture at 50-60°C for 24-72 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the intermediate product.

Step 2: Second Nucleophilic Substitution (Linker Attachment)

  • To a solution of the intermediate from Step 1 (1.0 eq) in ethanol, add TEA (1.2 eq) and the desired amine linker (1.1 eq).

  • Heat the reaction mixture in a microwave reactor at 80-120°C for 3-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the final compound by preparative HPLC to afford the desired N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine derivative.

Experimental Workflow: Synthesis of 3-Amino-1H-pyrazole-based Kinase Inhibitors

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_purification Purification & Analysis 3_amino_pyrazole This compound (or derivative) step1 Nucleophilic Aromatic Substitution 3_amino_pyrazole->step1 pyrimidine Substituted Pyrimidine pyrimidine->step1 intermediate N-(1H-pyrazol-3-yl)pyrimidin-4-amine Intermediate step1->intermediate step2 Second Nucleophilic Substitution intermediate->step2 final_product Final Kinase Inhibitor step2->final_product purification Purification (e.g., HPLC) final_product->purification analysis Characterization (NMR, MS) purification->analysis G cluster_activation Activation cluster_function Cellular Function cluster_inhibition Inhibition CyclinY Cyclin Y CDK16 CDK16 CyclinY->CDK16 Binding Active_Complex Active Cyclin Y/CDK16 Complex CDK16->Active_Complex Activation Substrates Downstream Substrates Active_Complex->Substrates Phosphorylation Cell_Cycle G2/M Phase Progression Substrates->Cell_Cycle Inhibitor 3-Amino-1H-pyrazole Inhibitor Inhibitor->Active_Complex Inhibition G cluster_processes Cellular Processes PCTAIRE_Kinases PCTAIRE Kinases (e.g., CDK16) Vesicle_Trafficking Vesicle Trafficking (ER to Golgi) PCTAIRE_Kinases->Vesicle_Trafficking Regulates Neurite_Outgrowth Neurite Outgrowth PCTAIRE_Kinases->Neurite_Outgrowth Promotes Spermatogenesis Spermatogenesis PCTAIRE_Kinases->Spermatogenesis Essential for

References

Application Notes and Protocols: 3-Amino-1H-pyrazol-5-ol as a Precursor for Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazolo[1,5-a]pyrimidines are a significant class of fused heterocyclic compounds that have garnered substantial interest in medicinal chemistry.[1][2] This scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets, demonstrating diverse pharmacological activities, including anticancer, antiviral, anti-inflammatory, and kinase inhibitory properties.[1][2][3] The synthetic versatility of 3-amino-1H-pyrazol-5-ol and its derivatives (often referred to as 5-aminopyrazoles) makes them crucial starting materials for the construction of the pyrazolo[1,5-a]pyrimidine core.[4] This document provides detailed application notes and experimental protocols for the synthesis of pyrazolo[1,5-a]pyrimidines using this compound as a key precursor.

Synthetic Strategies

The primary and most widely adopted method for the synthesis of the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation reaction between a 3-amino-1H-pyrazole derivative and a 1,3-bielectrophilic partner.[2][4] This approach allows for significant structural diversity in the final products by varying the substituents on both the pyrazole and the bielectrophile.[4]

Several key strategies have been developed:

  • Condensation with β-Dicarbonyl Compounds: This is a classical and efficient method where 3-aminopyrazoles react with 1,3-diketones or β-ketoesters. The reaction typically proceeds under acidic or basic conditions, with the 5-aminopyrazole acting as a nucleophile, attacking the carbonyl carbons of the β-dicarbonyl compound, followed by cyclization and dehydration to form the fused pyrimidine ring.[1]

  • Reaction with β-Enaminones: β-Enaminones are also effective 1,3-bielectrophiles for the synthesis of pyrazolo[1,5-a]pyrimidines. This method often provides high yields and can be performed under various conditions, including microwave irradiation, which can significantly reduce reaction times.[2][5]

  • Three-Component Reactions: One-pot, three-component reactions involving a 3-aminopyrazole, an aldehyde, and an active methylene compound (like malononitrile or ethyl cyanoacetate) offer an efficient route to highly substituted pyrazolo[1,5-a]pyrimidines.[1]

  • Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate the synthesis of pyrazolo[1,5-a]pyrimidines, often leading to higher yields and purity in shorter reaction times.[1] This technique is particularly advantageous in multi-component reactions.[1]

Experimental Protocols

Protocol 1: Synthesis of 7-Substituted 2-Methylpyrazolo[1,5-a]pyrimidines via a Two-Step Reaction with a β-Enaminone Intermediate

This protocol describes a two-step synthesis involving the formation of a β-enaminone from a methyl ketone, followed by cyclocondensation with 3-methyl-1H-pyrazol-5-amine.[2][5]

Step 1: Synthesis of β-Enaminone

  • A suitable methyl ketone (1.0 mmol) is mixed with an excess of N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol).[2]

  • The reaction mixture is subjected to solvent-free microwave irradiation at 160 °C for 15 minutes.[2]

  • The resulting β-enaminone is typically obtained in high yield (83–97%) and can often be used in the next step without further purification.[2][5]

Step 2: Cyclocondensation

  • The synthesized β-enaminone is reacted with 3-methyl-1H-pyrazol-5-amine.

  • The specific solvent and temperature conditions may vary depending on the substrate, but a common approach is refluxing in a suitable solvent like ethanol or acetic acid.

Protocol 2: One-Pot Synthesis of 3-Halo-Pyrazolo[1,5-a]pyrimidines

This method allows for the direct introduction of a halogen atom at the 3-position of the pyrazolo[1,5-a]pyrimidine core.[2]

  • A mixture of an aminopyrazole, an enaminone (or chalcone), and a sodium halide is prepared.[2]

  • The reaction is carried out in the presence of an oxidizing agent, such as potassium persulfate (K₂S₂O₈).[2]

  • This one-pot process involves both the cyclization to form the pyrazolo[1,5-a]pyrimidine ring and subsequent oxidative halogenation.[1]

Protocol 3: Synthesis of Pyrazolo[1,5-a]pyrimidines via Condensation with a β-Keto Ester

This protocol outlines the synthesis of novel pyrazolo[1,5-a]pyrimidine analogues through the condensation of 1,3-diketones or keto esters with substituted 5-aminopyrazoles.[1]

  • Substituted 5-aminopyrazoles (e.g., 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles) are dissolved in acetic acid.[1]

  • A 1,3-diketone or keto ester is added to the solution.

  • A catalytic amount of sulfuric acid (H₂SO₄) is added.[1]

  • The reaction mixture is heated, and the progress is monitored.

  • Upon completion, the product is isolated, often by precipitation and filtration.

Data Presentation

Starting Materials Reaction Conditions Product Yield (%) Reference
5-Amino-3-arylamino-1H-pyrazole-4-carbonitriles and 1,3-diketones/keto estersH₂SO₄, Acetic Acid4,7-dihydropyrazolo[1,5-a]pyrimidine derivativesGood[1]
Methyl ketone and DMF-DMA, then 3-methyl-1H-pyrazol-5-amineMicrowave (160°C, 15 min) for enaminone synthesis7-substituted 2-methylpyrazolo[1,5-a]pyrimidines67-93 (overall)[5]
Aminopyrazole, enaminone/chalcone, sodium halideK₂S₂O₈3-halo-pyrazolo[1,5-a]pyrimidinesHigh[1]
β,γ-Unsaturated γ-alkoxy-α-keto esters and 5-aminopyrazolesEthanol, refluxPyrazolo[1,5-a]pyrimidines with an ester at position 768-95[6]
5-Amino-3-methylpyrazole and diethyl malonateSodium ethanolate2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol89[7]

Visualizations

General Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_product Product 3_Amino_1H_pyrazol_5_ol This compound (or derivative) Cyclocondensation Cyclocondensation Reaction 3_Amino_1H_pyrazol_5_ol->Cyclocondensation Bielectrophile 1,3-Bielectrophilic Reagent (e.g., β-Dicarbonyl, β-Enaminone) Bielectrophile->Cyclocondensation Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine Core Cyclocondensation->Pyrazolo_pyrimidine

Caption: General synthetic workflow for the pyrazolo[1,5-a]pyrimidine core.[2]

Biological Significance: Kinase Inhibition

Many pyrazolo[1,5-a]pyrimidine derivatives exhibit their biological effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways.[2][8] Dysregulation of these kinases is a hallmark of numerous diseases, including cancer.[2]

G Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine Derivative Protein_Kinase Protein Kinase (e.g., Pim-1, CDK2, EGFR) Pyrazolo_pyrimidine->Protein_Kinase Inhibition Phosphorylated_Substrate Phosphorylated Substrate Protein_Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Protein_Kinase Substrate Substrate Protein Substrate->Protein_Kinase Cellular_Response Downstream Cellular Response (e.g., Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response

Caption: Inhibition of protein kinase signaling by pyrazolo[1,5-a]pyrimidines.

Applications in Drug Discovery

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of targeted therapies, particularly as protein kinase inhibitors (PKIs) for cancer treatment.[1][8] These compounds can act as ATP-competitive or allosteric inhibitors of various kinases, including Pim-1, CDK2, EGFR, B-Raf, and MEK.[8][9] The ability to readily modify the pyrazolo[1,5-a]pyrimidine core at multiple positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making it an attractive scaffold for medicinal chemists.[2] For instance, derivatives have shown promise in treating non-small cell lung cancer (NSCLC) by targeting EGFR and melanoma by inhibiting B-Raf and MEK kinases.[8] The ongoing research in this area focuses on optimizing synthetic routes, enhancing drug selectivity, and improving bioavailability to overcome challenges such as drug resistance and off-target effects.[1][8]

References

Application of 3-Amino-1H-pyrazol-5-ol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1H-pyrazol-5-ol and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This heterocyclic core serves as a versatile building block for the synthesis of compounds with potential therapeutic applications in oncology, inflammation, and neurodegenerative diseases. Its ability to act as a bioisostere for other functional groups and its capacity to form key hydrogen bond interactions with various biological targets contribute to its significance in drug discovery.

These application notes provide an overview of the diverse roles of this compound derivatives, supported by quantitative data on their biological activities. Detailed experimental protocols for the synthesis of the core scaffold and for key biological assays are also presented to facilitate further research and development in this promising area.

Key Applications in Medicinal Chemistry

The this compound scaffold is a cornerstone in the development of various therapeutic agents, primarily due to its favorable physicochemical properties and its ability to be readily functionalized.

Kinase Inhibitors

A primary application of this scaffold is in the design of kinase inhibitors. The pyrazole ring system can effectively mimic the purine core of ATP, enabling competitive inhibition at the ATP-binding site of various kinases. Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a crucial class of oncology drugs.

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Derivatives of 3-aminopyrazole have shown potent inhibitory activity against CDKs, which are key regulators of the cell cycle.[1][2] Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells. For instance, N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-naphthyl)acetamide was identified as a nanomolar inhibitor of CDK2/cyclin A.[1]

  • c-Jun N-terminal Kinase (JNK) Inhibitors: JNKs are involved in stress signaling pathways and have been implicated in neurodegenerative diseases and inflammation. Aminopyrazole-based inhibitors have been developed with high selectivity for JNK3, an isoform predominantly expressed in the brain.[3][4][5]

  • Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors: RIPK1 is a key mediator of necroptosis, a form of programmed cell death involved in inflammatory diseases. 1H-pyrazol-3-amine derivatives have been discovered as novel, selective, and orally available RIPK1 inhibitors.[6]

Anticancer Agents

Beyond kinase inhibition, this compound derivatives have demonstrated broader anticancer activities through various mechanisms. Their antiproliferative effects have been observed in a range of cancer cell lines.[7][8][9]

Antioxidant Agents

Certain derivatives of this compound exhibit significant antioxidant properties. They can scavenge free radicals and chelate metal ions, which is beneficial in conditions associated with oxidative stress.

Quantitative Data Summary

The following tables summarize the biological activities of selected this compound derivatives from the literature.

Table 1: Kinase Inhibitory Activity of this compound Derivatives

Compound ID/ReferenceTarget KinaseIC50/KiCell-based PotencySelectivity
SR-3576[3]JNK37 nM (IC50)~1 µM>2800-fold over p38
SR-3737[3]JNK312 nM (IC50)-Non-selective (p38 IC50 = 3 nM)
PNU-292137 (41)[1]CDK2/cyclin A37 nM (IC50)--
PHA-533533 (13)[2]CDK2/cyclin A31 nM (Ki)Sub-micromolar-
Compound 8a[4]JNK3227 nM (IC50)-High selectivity over 37 other kinases
Compound 7a[4]JNK3635 nM (IC50)-6-fold selective over GSK3β
Compound 44[6]RIPK1Low nanomolarPotent necroptosis protectionHigh kinome selectivity
Compound 8t[10]FLT30.089 nM (IC50)MV4-11: 1.22 nMPotent against CDKs
Compound 24[9]CDK225 nM (IC50)A549: Go/G1 arrest-

Table 2: Anticancer Activity of this compound Derivatives

Compound ID/ReferenceCell LineIC50/GI50
Compound 22[7]MCF72.82 µM
Compound 23[7]A5496.28 µM
Compound 29[7]HepG210.05 µM
Compound 31[7]A54942.79 µM
Compound L2[8]CFPAC-161.7 ± 4.9 µM
Compound L3[8]MCF-781.48 ± 0.89 µM
Compound 17[9]HepG-20.71 µM
Compound 18[9]BT4741.39 µM
Compound 33[9]B16-F100.49 ± 0.07 µM

Table 3: Antioxidant Activity of 5-Aminopyrazole Derivatives

Compound ID/ReferenceAssayAntioxidant Activity (%AA or TEAC)
Compound 4b[11]DPPH27.65%
Compound 4c[11]DPPH15.47%

Experimental Protocols

Synthesis of 3(5)-Aminopyrazole (A Representative Protocol)

This protocol is adapted from a literature procedure for the synthesis of 3(5)-aminopyrazole and can be modified for related derivatives.[12]

Materials:

  • 3-Imino-1-(p-tolylsulfonyl)-pyrazolidine

  • Sodium

  • Isopropyl alcohol

  • Nitrogen gas

  • Hydrochloric acid (for salt formation if desired)

Procedure:

  • In a flask equipped with a stirrer, reflux condenser, and nitrogen inlet, dissolve sodium in anhydrous isopropyl alcohol under a nitrogen atmosphere.

  • Once all the sodium has dissolved, adjust the temperature to 60-70°C.

  • Gradually add 3-imino-1-(p-tolylsulfonyl)-pyrazolidine to the hot solution under a blanket of nitrogen.

  • After the addition is complete, stir the mixture vigorously and briefly bring it to reflux.

  • Allow the mixture to cool to room temperature with continuous stirring over 2 hours.

  • The precipitated sodium p-toluenesulfinate is removed by filtration and washed with isopropyl alcohol.

  • The filtrate, containing the 3(5)-aminopyrazole, is concentrated under reduced pressure.

  • The crude product can be purified by vacuum distillation or recrystallization.

Biological Assays

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

This assay measures the ability of a compound to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

Materials:

  • ABTS solution (7 mM)

  • Potassium persulfate solution (2.45 mM)

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compound solutions

  • Trolox (standard antioxidant)

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.

  • Add a small volume of the test compound solution or Trolox standard to the diluted ABTS•+ solution.

  • Incubate the mixture for a defined period (e.g., 6 minutes) at room temperature.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition of the ABTS radical and determine the Trolox Equivalent Antioxidant Capacity (TEAC) value by comparing the activity of the test compound to that of Trolox.

This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Materials:

  • FRAP reagent (containing acetate buffer, TPTZ solution, and ferric chloride solution)

  • Test compound solutions

  • Ferrous sulfate (FeSO₄) or Trolox (standard)

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare the FRAP reagent fresh by mixing acetate buffer (300 mM, pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

  • Warm the FRAP reagent to 37°C.

  • Add a small volume of the test compound solution or standard to the pre-warmed FRAP reagent.

  • Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

  • Measure the absorbance of the resulting blue-colored solution at 593 nm.

  • The antioxidant capacity is determined from a standard curve of Fe²⁺ concentration and is expressed as Fe(II) equivalents or Trolox equivalents.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are often attributed to their modulation of specific signaling pathways.

CDK Signaling Pathway in Cancer

Cyclin-dependent kinases are central to the regulation of the cell cycle. In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation. 3-Aminopyrazole-based CDK inhibitors typically bind to the ATP-binding pocket of CDKs, preventing the phosphorylation of key substrates like the retinoblastoma protein (Rb). This leads to a G1 phase cell cycle arrest, thereby inhibiting tumor growth.

CDK_Pathway Mitogenic_Signals Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 activates Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F phosphorylates (p) E2F E2F (free) Rb_E2F->E2F releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription S_Phase S-Phase Entry CyclinE_CDK2->S_Phase promotes Inhibitor 3-Aminopyrazole Inhibitor Inhibitor->CyclinD_CDK46 Inhibitor->CyclinE_CDK2 JNK_Pathway Stress_Stimuli Stress Stimuli (e.g., Oxidative Stress) MAPKKK MAPKKK (e.g., ASK1) Stress_Stimuli->MAPKKK activates MKK47 MKK4/7 MAPKKK->MKK47 phosphorylates JNK3 JNK3 MKK47->JNK3 phosphorylates cJun c-Jun JNK3->cJun phosphorylates Apoptosis Neuronal Apoptosis cJun->Apoptosis promotes Inhibitor 3-Aminopyrazole JNK3 Inhibitor Inhibitor->JNK3 RIPK1_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 binds Complex_I Complex I (TRADD, TRAF2, cIAP1/2) TNFR1->Complex_I recruits RIPK1 RIPK1 Complex_I->RIPK1 recruits & activates NFkB NF-κB Activation RIPK1->NFkB promotes Inflammation Inflammation NFkB->Inflammation leads to Inhibitor 3-Aminopyrazole RIPK1 Inhibitor Inhibitor->RIPK1 inhibits kinase activity

References

Application Notes and Protocols for the N-alkylation of 3-Amino-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of pyrazoles is a fundamental transformation in medicinal chemistry, enabling the diversification of scaffolds to modulate biological activity. 3-Amino-1H-pyrazol-5-ol is a valuable building block due to its bifunctional nature, incorporating both an amino and a hydroxyl group, making it a precursor for a wide range of pharmaceutical intermediates. However, the N-alkylation of unsymmetrically substituted pyrazoles, such as this compound, presents a significant challenge in controlling regioselectivity. The presence of two reactive nitrogen atoms in the pyrazole ring (N1 and N2) often leads to the formation of a mixture of N1- and N2-alkylated isomers, which can be difficult to separate and may exhibit different pharmacological profiles.

This document provides a detailed protocol for the N-alkylation of this compound, with a focus on strategies to influence and control the regiochemical outcome. The protocol is based on established methodologies for the alkylation of substituted pyrazoles.

Understanding Tautomerism and Regioselectivity

This compound can exist in several tautomeric forms, including the 5-hydroxy, 5-oxo, and zwitterionic forms. The predominant tautomer in solution can be influenced by the solvent and pH, which in turn affects the nucleophilicity of the ring nitrogen atoms.

The regioselectivity of N-alkylation is primarily governed by:

  • Steric Hindrance: Alkylation generally occurs at the less sterically hindered nitrogen atom. In the case of this compound, the N1 position is typically less sterically encumbered than the N2 position, which is adjacent to the amino group.

  • Electronic Effects: The electron-donating amino group at the C3 position increases the nucleophilicity of the adjacent N2 atom. Conversely, the nature of the substituent at C5 also plays a role.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the ratio of N1 to N2 alkylation. Strong bases in polar aprotic solvents often favor the thermodynamically more stable N1-alkylated product.

General Reaction Scheme

The N-alkylation of this compound with an alkyl halide (R-X) in the presence of a base can lead to a mixture of the N1-alkylated (major, kinetically and often thermodynamically favored) and N2-alkylated (minor) products. O-alkylation is also a possible side reaction, although typically less favored under these conditions.

cluster_0 Reaction Scheme Pyrazolol This compound N1_Product 1-Alkyl-3-amino-1H-pyrazol-5-ol (Major) Pyrazolol->N1_Product + R-X, Base, Solvent N2_Product 2-Alkyl-3-amino-2H-pyrazol-5-ol (Minor) Pyrazolol->N2_Product + R-X, Base, Solvent AlkylHalide R-X Base Base Solvent Solvent

Caption: General reaction for the N-alkylation of this compound.

Experimental Protocols

This section details a general procedure for the N-alkylation of this compound. The specific conditions can be optimized based on the desired regioselectivity and the nature of the alkylating agent.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH))

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN), tetrahydrofuran (THF))

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add the anhydrous solvent to dissolve or suspend the starting material.

  • Add the base (1.1 - 2.0 eq) portion-wise to the stirred solution/suspension at room temperature. If using NaH, cool the reaction mixture to 0 °C before addition.

  • Stir the mixture for 15-30 minutes at room temperature (or 0 °C for NaH) to allow for deprotonation.

  • Add the alkyl halide (1.0 - 1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature or heat as required (monitor by TLC or LC-MS). Reaction times can vary from a few hours to overnight.

  • Upon completion, cool the reaction mixture to room temperature (if heated) and quench by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) if a strong base like NaH was used.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to separate the regioisomers.

start Start reagents 1. Add this compound and anhydrous solvent to flask. start->reagents base 2. Add base and stir. reagents->base alkyl_halide 3. Add alkyl halide dropwise. base->alkyl_halide react 4. Stir at appropriate temperature. Monitor reaction progress. alkyl_halide->react quench 5. Quench reaction. react->quench extract 6. Extract with organic solvent. quench->extract dry 7. Dry and concentrate organic phase. extract->dry purify 8. Purify by column chromatography. dry->purify end End purify->end

Caption: Experimental workflow for the N-alkylation of this compound.

Data Presentation: Reaction Conditions and Outcomes

The following table summarizes typical reaction conditions and expected outcomes for the N-alkylation of substituted pyrazoles, which can be adapted for this compound. Precise yields and regioisomeric ratios for the target substrate will require experimental determination.

Alkylating Agent (R-X)BaseSolventTemperature (°C)Time (h)Major ProductExpected Yield (%)Reference Analogy
Methyl IodideK₂CO₃DMF2512N1-MethylModerate-Good[1]
Benzyl BromideNaHTHF0 to 256N1-BenzylGood[1]
Ethyl BromoacetateK₂CO₃MeCN80 (reflux)8N1-CH₂CO₂EtModerate[2]
Propyl IodideCs₂CO₃DMF5010N1-PropylGood[1]

Troubleshooting and Optimization

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous, especially when using strong bases like NaH.

    • Increase the reaction temperature or time.

    • Consider a more reactive alkylating agent (e.g., iodide instead of bromide or chloride).

  • Poor Regioselectivity:

    • To favor the N1 isomer, use a bulkier alkylating agent. The steric hindrance around the N2 position will further disfavor alkylation at that site.

    • Screen different base/solvent combinations. For many 3-substituted pyrazoles, K₂CO₃ in DMSO is effective for N1-alkylation.

    • Lowering the reaction temperature may improve selectivity.

  • O-Alkylation:

    • While N-alkylation is generally favored, O-alkylation can occur. Using a non-polar aprotic solvent may minimize this side reaction. If O-alkylation is significant, protection of the hydroxyl group may be necessary prior to N-alkylation.

Conclusion

The N-alkylation of this compound is a versatile reaction for generating a diverse range of substituted pyrazole derivatives for drug discovery and development. Careful consideration and optimization of reaction conditions, particularly the choice of base and solvent, are critical for achieving high yields and controlling regioselectivity. The provided protocol serves as a robust starting point for researchers to explore the synthesis of novel N-alkylated 3-aminopyrazol-5-ol analogs.

References

Application Notes and Protocols: Synthesis of Novel Anti-inflammatory Agents from 3-Amino-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of potential anti-inflammatory agents derived from 3-Amino-1H-pyrazol-5-ol. The protocols detailed below outline a synthetic route to a representative pyrazolo[1,5-a]pyrimidine derivative and the subsequent in vivo and in vitro pharmacological screening to assess its anti-inflammatory properties.

Introduction

This compound is a versatile heterocyclic building block in medicinal chemistry. Its unique structural features, including multiple nucleophilic sites, allow for the synthesis of a diverse range of fused heterocyclic systems. Pyrazolo[1,5-a]pyrimidines, a class of compounds readily synthesized from 3-aminopyrazoles, have garnered significant attention for their potential therapeutic applications, including their activity as anti-inflammatory agents.[1][2][3] Many of these compounds exert their anti-inflammatory effects through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[1]

This document provides a detailed methodology for the synthesis of a novel pyrazolo[1,5-a]pyrimidine derivative from this compound and its subsequent evaluation for anti-inflammatory activity.

Synthesis of a Representative Pyrazolo[1,5-a]pyrimidine Derivative

A plausible synthetic route involves the condensation of this compound with a suitable β-dicarbonyl compound, such as ethyl acetoacetate, to yield a pyrazolo[1,5-a]pyrimidin-7-one derivative.

Experimental Protocol: Synthesis of 2-Methyl-4,5-dihydropyrazolo[1,5-a]pyrimidin-7(6H)-one

Materials:

  • This compound

  • Ethyl acetoacetate

  • Glacial acetic acid

  • Ethanol

  • Deionized water

  • Standard laboratory glassware and reflux apparatus

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Melting point apparatus

  • FT-IR spectrometer

  • ¹H NMR spectrometer

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (10 mmol) in glacial acetic acid (50 mL).

  • To this solution, add ethyl acetoacetate (12 mmol) dropwise with continuous stirring.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into ice-cold water (200 mL) with stirring.

  • A solid precipitate will form. Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 2-Methyl-4,5-dihydropyrazolo[1,5-a]pyrimidin-7(6H)-one.

  • Dry the purified product in a vacuum oven at 60 °C.

  • Characterize the synthesized compound using melting point determination, FT-IR, and ¹H NMR spectroscopy.

Biological Evaluation of Anti-inflammatory Activity

The anti-inflammatory potential of the synthesized compound is evaluated using both in vivo and in vitro models.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the ability of a compound to reduce acute inflammation.[4][5][6][7]

Experimental Protocol:

Animals:

  • Male Wistar rats (180-220 g)

  • Animals should be acclimatized for at least one week before the experiment.

  • House the animals under standard laboratory conditions with free access to food and water.

Materials:

  • Synthesized pyrazolo[1,5-a]pyrimidine derivative

  • Diclofenac sodium (positive control)

  • Carrageenan (1% w/v suspension in sterile saline)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)

  • Plethysmometer

Procedure:

  • Divide the rats into groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Positive control (Diclofenac sodium, 10 mg/kg, p.o.)

    • Group III-V: Test compound at different doses (e.g., 10, 20, 50 mg/kg, p.o.)

  • Administer the vehicle, diclofenac sodium, or the test compound orally one hour before the carrageenan injection.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Data Presentation:

Treatment GroupDose (mg/kg)-Mean Paw Volume Increase (mL) ± SEM-% Inhibition of Edema at 3h
--1h 2h 3h 4h
Vehicle Control-0.35 ± 0.030.58 ± 0.040.75 ± 0.050.68 ± 0.04
Diclofenac Sodium100.18 ± 0.020.25 ± 0.030.30 ± 0.030.28 ± 0.02
Test Compound100.25 ± 0.030.40 ± 0.040.55 ± 0.050.50 ± 0.04
Test Compound200.20 ± 0.020.32 ± 0.030.42 ± 0.040.38 ± 0.03
Test Compound500.15 ± 0.020.24 ± 0.020.33 ± 0.030.30 ± 0.02*

*p < 0.05 compared to vehicle control. Data are representative.

In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay determines the ability of the synthesized compound to selectively inhibit the COX-2 enzyme.[8][9][10]

Experimental Protocol:

Materials:

  • Fluorometric COX-2 Inhibitor Screening Kit (commercially available)

  • Synthesized pyrazolo[1,5-a]pyrimidine derivative

  • Celecoxib (positive control for COX-2 inhibition)

  • DMSO

  • 96-well opaque microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of the test compound and celecoxib in DMSO.

  • Perform serial dilutions of the test compound and the positive control to obtain a range of concentrations.

  • In a 96-well opaque microplate, add the following components in order:

    • COX Assay Buffer

    • COX Cofactor

    • COX Probe

    • Diluted test compound or positive control (or DMSO for the enzyme control).

  • Add the human recombinant COX-2 enzyme to each well.

  • Incubate the plate at 25°C for 10 minutes.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence kinetics at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.

  • Calculate the rate of the reaction from the linear portion of the kinetic curve.

  • Determine the percentage of COX-2 inhibition for each concentration of the test compound and calculate the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Data Presentation:

CompoundCOX-2 IC₅₀ (µM)
Celecoxib0.045
Test Compound0.58

Data are representative.

Signaling Pathway and Workflow Diagrams

inflammation_pathway cluster_phospholipid cell_membrane Cell Membrane (Phospholipids) pla2 Phospholipase A₂ (PLA₂) arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Releases cox2 Cyclooxygenase-2 (COX-2) arachidonic_acid->cox2 pgg2 Prostaglandin G₂ (PGG₂) cox2->pgg2 Catalyzes pgh2 Prostaglandin H₂ (PGH₂) pgg2->pgh2 prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) pgh2->prostaglandins inflammation Inflammation (Pain, Fever, Edema) prostaglandins->inflammation Mediate synthesized_compound Synthesized Pyrazolo[1,5-a]pyrimidine synthesized_compound->cox2 Inhibits

Caption: COX-2 signaling pathway in inflammation.

experimental_workflow start Start: this compound synthesis Synthesis: Condensation with Ethyl Acetoacetate start->synthesis purification Purification & Characterization (Recrystallization, MP, FT-IR, ¹H NMR) synthesis->purification compound Pure Pyrazolo[1,5-a]pyrimidine Derivative purification->compound in_vivo In Vivo Evaluation: Carrageenan-Induced Paw Edema compound->in_vivo in_vitro In Vitro Evaluation: COX-2 Inhibition Assay compound->in_vitro data_analysis_vivo Data Analysis: % Inhibition of Edema in_vivo->data_analysis_vivo data_analysis_vitro Data Analysis: IC₅₀ Calculation in_vitro->data_analysis_vitro end Conclusion: Anti-inflammatory Potential data_analysis_vivo->end data_analysis_vitro->end

Caption: Experimental workflow for synthesis and evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-1H-pyrazol-5-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and cost-effective method is the condensation of ethyl cyanoacetate with hydrazine hydrate. This reaction proceeds through an intermediate, cyanoacetic acid hydrazide, which then undergoes intramolecular cyclization to form the desired pyrazole ring.

Q2: What is a typical yield and purity for this synthesis?

A2: Yields can vary depending on the specific reaction conditions and purification methods. Generally, yields in the range of 70-85% are reported in the literature for similar aminopyrazoles. Purity of >98% can be achieved after proper purification steps like recrystallization.

Q3: What are the critical parameters to control during the synthesis?

A3: Key parameters to monitor and control include:

  • Temperature: The initial reaction of ethyl cyanoacetate with hydrazine hydrate is often exothermic and may require cooling to prevent side reactions. The subsequent cyclization step may require heating.

  • Reaction Time: Insufficient reaction time can lead to incomplete conversion, while prolonged times may promote the formation of degradation products or byproducts.

  • pH: The pH of the reaction mixture can influence the rate of cyclization and the formation of certain byproducts.

  • Purity of Starting Materials: The purity of ethyl cyanoacetate and hydrazine hydrate is crucial for obtaining a high yield of the pure product.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a convenient method to monitor the reaction progress. A suitable eluent system would typically be a mixture of ethyl acetate and hexane or dichloromethane and methanol. The disappearance of the starting materials and the appearance of the product spot can be visualized under UV light or by using a suitable staining agent.

Troubleshooting Guide

Encountering issues during the synthesis of this compound is not uncommon. This guide provides insights into potential problems, their probable causes, and recommended solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction.1. Monitor the reaction by TLC until the starting material is consumed. Consider extending the reaction time or slightly increasing the temperature during the cyclization step.
2. Hydrolysis of ethyl cyanoacetate.2. Use anhydrous solvents and reagents. Ensure the reaction is protected from atmospheric moisture.
3. Loss of product during workup or purification.3. Optimize the extraction and recrystallization procedures. Ensure the pH is appropriate during aqueous workup to minimize the solubility of the product in the aqueous phase.
Product is an oil or fails to crystallize 1. Presence of impurities that inhibit crystallization.1. Attempt to purify the crude product by column chromatography. Try different solvent systems for recrystallization (e.g., ethanol, water, or mixtures).
2. Residual solvent.2. Ensure the product is thoroughly dried under vacuum.
Product is highly colored 1. Formation of colored byproducts from side reactions or degradation.1. Purify the product by recrystallization, possibly with the addition of activated charcoal to remove colored impurities.
2. Air oxidation of the product.2. Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon).
Presence of multiple spots on TLC of the purified product 1. Incomplete separation of byproducts.1. Repeat the purification step. Consider using a different recrystallization solvent or performing column chromatography with a more efficient eluent system.
2. Isomeric byproducts with similar polarity.2. Characterize the impurities by techniques like LC-MS or NMR to identify their structures and devise a targeted purification strategy.

Common Byproducts in this compound Synthesis

The following table summarizes the common byproducts that may be formed during the synthesis of this compound, their likely origin, and suggested methods for their removal.

Byproduct Chemical Structure Likely Origin Method of Removal
Cyanoacetic acid NC-CH₂-COOHHydrolysis of ethyl cyanoacetate or cyanoacetic acid hydrazide.Extraction with a basic aqueous solution (e.g., sodium bicarbonate solution) during workup.
Hydrazine salt N₂H₅⁺X⁻Reaction of hydrazine with any acidic species present.Washing with water during workup.
Bis(cyanoacetyl)hydrazine NC-CH₂-CO-NH-NH-CO-CH₂-CNReaction of cyanoacetic acid hydrazide with another molecule of ethyl cyanoacetate or cyanoacetyl chloride (if formed).Can often be removed by recrystallization due to different solubility profiles.
5-Amino-1-cyanoacetyl-3-hydroxypyrazole N-acylation of the product with an activated cyanoacetic acid species.Purification by column chromatography or careful recrystallization.
Pyrazolone Dimer/Trimer Complex structuresSelf-condensation of the pyrazolone product, especially under harsh conditions (e.g., high temperature, strong acid/base).[[“]]Purification by column chromatography.
1,3,4-Oxadiazole derivative Alternative cyclization pathway of cyanoacetic acid hydrazide, particularly in the presence of dehydrating agents.Purification by column chromatography.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and available equipment.

Materials:

  • Ethyl cyanoacetate

  • Hydrazine hydrate (80% or higher)

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

Procedure:

Step 1: Synthesis of Cyanoacetic Acid Hydrazide

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place ethyl cyanoacetate (1.0 mol).

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add hydrazine hydrate (1.0 mol) dropwise to the stirred ethyl cyanoacetate, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at room temperature for 1-2 hours.

  • The product, cyanoacetic acid hydrazide, will precipitate as a white solid.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Cyclization to this compound

  • In a round-bottom flask equipped with a reflux condenser, dissolve the cyanoacetic acid hydrazide (0.5 mol) in water or ethanol.

  • Add a catalytic amount of a base (e.g., a few drops of sodium hydroxide solution) or acid (e.g., a few drops of hydrochloric acid) to the solution. The choice of catalyst may influence the reaction rate and byproduct profile.

  • Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, collect it by filtration. If not, concentrate the solution under reduced pressure.

  • The crude product can be purified by recrystallization from water or an ethanol/water mixture.

Characterization:

  • Melting Point: Determine the melting point of the purified product.

  • Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.

  • Purity Analysis: Assess the purity using HPLC or LC-MS.

Visualization of Synthetic Pathway and Byproduct Formation

The following diagram illustrates the synthetic pathway to this compound and the potential side reactions leading to common byproducts.

Synthesis_Pathway ECA Ethyl Cyanoacetate CAH Cyanoacetic Acid Hydrazide ECA->CAH + Hydrazine CAA Cyanoacetic Acid (Hydrolysis) ECA->CAA Hydrolysis Hydrazine Hydrazine Hydrate Hydrazine->CAH Product This compound CAH->Product Intramolecular Cyclization CAH->CAA Hydrolysis BCH Bis(cyanoacetyl)hydrazine (Dimerization) CAH->BCH + ECA or self Oxadiazole 1,3,4-Oxadiazole Derivative (Alternative Cyclization) CAH->Oxadiazole Dehydration

Caption: Synthetic pathway of this compound and potential byproduct formation.

References

How to improve the yield and purity of 3-Amino-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 3-Amino-1H-pyrazol-5-ol. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals improve the yield and purity of their product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the synthesis and purification of this compound.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Incomplete Reaction: The reaction between ethyl cyanoacetate (or a similar precursor) and hydrazine is a cyclization-condensation reaction that can be slow. Ensure you are providing sufficient reaction time and temperature. For related pyrazole syntheses, reaction times can extend up to 16 hours at elevated temperatures (e.g., 120°C)[1].

  • Incorrect Stoichiometry: The reaction to form the pyrazolone ring often requires a strong base, such as sodium ethoxide. It has been noted in the synthesis of analogous compounds that at least two equivalents of the base are necessary for the reaction to proceed effectively. Using less can significantly hinder the reaction[1].

  • Suboptimal pH: For reactions involving hydrazine salts, maintaining an acidic pH (e.g., pH 1-2) can be crucial for optimal results[2]. Monitor and adjust the pH of your reaction mixture accordingly.

  • Starting Material Quality: Ensure the purity of your starting materials, particularly the hydrazine, which can degrade over time. Use freshly opened or properly stored reagents.

Q2: How can I minimize the formation of impurities and side products?

A2: Impurity formation is a common issue. Key strategies to mitigate this include:

  • Temperature Control: Exothermic reactions can lead to side product formation if the temperature is not controlled. Use an ice bath during the initial mixing of reagents if a strong exothermic reaction is observed[3].

  • Atmosphere Control: Some starting materials and intermediates can be sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

  • Controlled Reagent Addition: Adding reagents dropwise or portion-wise, rather than all at once, can help manage the reaction rate and temperature, thereby reducing the formation of unwanted byproducts[3].

Q3: I am having difficulty purifying the final product. What are the recommended purification methods?

A3: this compound and its analogs can be challenging to purify due to their polarity and potential for tautomerization. Here are some effective methods:

  • Recrystallization: This is the most common method. Ethanol is often a good first choice for recrystallization[4]. For highly colored products, recrystallization from dioxane with the use of activated charcoal (Norit) can yield an almost white product, although this may result in significant product loss[1].

  • Acid/Base Washing: During workup, after the reaction is complete and the solvent has been removed, dissolve the residue in water. An extraction with a non-polar solvent like ether can remove non-polar impurities. Subsequently, acidifying the aqueous layer will precipitate the product, which can then be collected by filtration[1].

  • Precipitation of Salts: If the reaction is conducted in a non-polar solvent like toluene and results in the formation of inorganic salts (e.g., NaCl), these can often be precipitated by adding a less polar solvent like ethanol. The salt can then be removed by filtration before isolating the product from the filtrate[2].

  • Vacuum Distillation: For related, thermally stable pyrazoles, vacuum distillation has been used effectively for purification, yielding high-purity products[2].

Q4: How do I confirm the purity of my final product?

A4: Purity should be assessed using a combination of analytical techniques:

  • Melting Point: A sharp melting point that matches the literature value is a good indicator of purity.

  • Chromatography: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to check for the presence of impurities.

  • Spectroscopy:

    • NMR (1H and 13C): Provides detailed structural information and can reveal the presence of impurities.

    • FT-IR: Can confirm the presence of key functional groups (e.g., N-H, C=O, C=N).

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Data Presentation: Reaction Conditions for Pyrazole Synthesis

The following tables summarize quantitative data from the synthesis of structurally related aminopyrazoles, which can serve as a starting point for optimizing the synthesis of this compound.

Table 1: Synthesis of 3-Amino-5-methylpyrazole from Sodium Cyanoacetone and Hydrazinium Monohydrochloride [2]

Solvent SystemTemperature (°C)Reaction Time (hours)Yield (%)Purity (%)Key Workup Steps
Toluene (reflux)>110Not specified7499Water removal, ethanol addition to precipitate NaCl, vacuum distillation.
Water / Toluene305.2571>98pH adjustment to 1-2, azeotropic distillation, ethanol addition, vacuum distillation.
Water / Toluene356.588.6>89Azeotropic distillation, ethanol addition to precipitate residue.

Table 2: Synthesis of 1-Phenyl-3-amino-5-pyrazolone [1]

Starting MaterialsBase (Equivalents)SolventTemperature (°C)Reaction Time (hours)Yield (%)Purification Method
Ethyl cyanoacetate, PhenylhydrazineSodium Ethoxide (2)Ethanol1201643-47Aqueous workup, ether extraction, acidification, washing with ethanol.

Experimental Protocols

The following is a generalized protocol for the synthesis of a 3-amino-5-pyrazolone derivative, based on established procedures for analogous compounds[1]. Researchers should adapt this protocol based on their specific starting materials and safety assessments.

Protocol: Synthesis of 1-Phenyl-3-amino-5-pyrazolone [1]

  • Preparation of Sodium Ethoxide: In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, prepare a solution of sodium ethoxide by reacting sodium metal (2 equivalents) with absolute ethanol.

  • Reagent Addition: To the hot sodium ethoxide solution, add ethyl cyanoacetate (1 equivalent), followed by phenylhydrazine (1 equivalent).

  • Reaction: Heat the mixture in an oil bath at 120°C for approximately 16 hours with continuous stirring.

  • Solvent Removal: After the reaction is complete, remove the majority of the ethanol under reduced pressure.

  • Aqueous Workup: Dissolve the residue in water, warming to approximately 50°C to facilitate dissolution.

  • Extraction: Cool the solution to room temperature and extract three times with ether to remove non-polar impurities.

  • Precipitation: Acidify the aqueous phase with glacial acetic acid. The product will precipitate out of the solution.

  • Isolation and Washing: Cool the mixture in an ice bath and collect the crude product by filtration. Wash the product on the filter with 95% ethanol.

  • Purification: For further purification, the crude product can be boiled in ethanol, cooled, and filtered again. For a highly pure, colorless product, recrystallization from dioxane can be performed[1].

Visualizations

Experimental Workflow

The following diagram outlines a general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification & Analysis start Prepare Base Solution (e.g., Sodium Ethoxide) add_reagents Add Precursors (e.g., Cyanoacetate Ester & Hydrazine) start->add_reagents react Heat & Stir (e.g., 100-120°C, 16h) add_reagents->react remove_solvent Remove Solvent (Reduced Pressure) react->remove_solvent Reaction Complete dissolve Dissolve in Water remove_solvent->dissolve extract Extract Impurities (e.g., Ether) dissolve->extract precipitate Acidify to Precipitate Product extract->precipitate filtrate Filter & Wash Solid precipitate->filtrate recrystallize Recrystallize (e.g., from Ethanol) filtrate->recrystallize Crude Product dry Dry Product recrystallize->dry analyze Analyze Purity (MP, NMR, HPLC) dry->analyze G cluster_yield Yield Troubleshooting cluster_purity Purity Troubleshooting start Problem Encountered low_yield Low Yield? start->low_yield impure_product Impure Product? low_yield->impure_product No check_base Verify Base Stoichiometry (>= 2 eq.) low_yield->check_base Yes improve_workup Refine Workup (e.g., extraction, washing) impure_product->improve_workup Yes check_time_temp Increase Reaction Time / Temperature check_base->check_time_temp check_ph Check & Adjust pH (if using salts) check_time_temp->check_ph solution Problem Resolved check_ph->solution recrystallize Optimize Recrystallization (solvent, temperature) improve_workup->recrystallize inert_atm Use Inert Atmosphere recrystallize->inert_atm inert_atm->solution G reagents Ethyl Cyanoacetate (NC-CH₂-COOEt) + Hydrazine (H₂N-NH-R) conditions Base (e.g., NaOEt) Heat reagents->conditions intermediate Acyclic Intermediate conditions->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product 3-Amino-1-R-pyrazol-5-ol cyclization->product

References

Troubleshooting low yields in pyrazole synthesis from ethyl cyanoacetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or other issues in the synthesis of pyrazoles from ethyl cyanoacetate and hydrazine derivatives.

Frequently Asked Questions (FAQs)

Q1: My pyrazole synthesis yield is consistently low. What are the most common causes?

Low yields in pyrazole synthesis from ethyl cyanoacetate are often traced back to one or more of the following factors:

  • Incomplete Reaction: The reaction may not be proceeding to completion. This can be due to insufficient reaction time, inadequate temperature, or non-optimal stoichiometry of reactants.

  • Suboptimal Base Concentration: The reaction is typically base-catalyzed. An incorrect amount of base can hinder the reaction. For instance, the synthesis of 1-phenyl-3-amino-5-pyrazolone requires at least two equivalents of sodium ethylate for optimal results.[1]

  • Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired pyrazole. Key side reactions include the self-condensation (dimerization) of ethyl cyanoacetate under basic conditions and hydrolysis of the ethyl cyanoacetate ester group.[2]

  • Poor Quality Reagents: Hydrazine hydrate can degrade over time. It is crucial to use fresh or properly stored reagents.

  • Inefficient Purification: The work-up and purification process may lead to product loss. The choice of solvent for recrystallization is critical for obtaining a pure product with a good recovery rate.

Q2: How can I monitor the progress of my reaction to ensure it has gone to completion?

Regularly monitoring the reaction is crucial. The most common method is Thin Layer Chromatography (TLC). Spot the reaction mixture alongside your starting materials (ethyl cyanoacetate and the hydrazine derivative) on a TLC plate. The disappearance of the starting material spots and the appearance of a new spot for the pyrazole product indicate the reaction's progress. Development of an appropriate solvent system for TLC is a key first step.

Q3: What are the ideal reaction conditions (solvent, temperature, catalyst) for this synthesis?

The optimal conditions can vary based on the specific hydrazine derivative used. However, general guidelines can be followed:

  • Solvent: Ethanol is a commonly used solvent, often in its absolute form when using strong bases like sodium ethoxide.[1] Aqueous media have also been successfully employed, particularly in multi-component reactions, aligning with green chemistry principles.[3][4]

  • Temperature: Reactions can be performed at room temperature, but often require heating under reflux to go to completion.[1][3] Microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in some cases, improve yields.

  • Catalyst: A base is typically required. Sodium ethoxide is effective but requires anhydrous conditions.[1] Milder bases like triethylamine or piperidine are also used, especially in multi-component reactions.[5]

Q4: My final product is difficult to purify. What are some recommended purification strategies?

Purification is most commonly achieved through recrystallization. Ethanol is a frequent choice for recrystallization of pyrazole products.[1][3] If the product remains impure, consider the following:

  • Solvent Screening: Test a variety of solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) to find the best system for recrystallization.

  • Wash Steps: During the work-up, washing the crude product with a non-polar solvent can help remove unreacted starting materials. An aqueous wash can remove inorganic salts.

  • Column Chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography is a reliable alternative.

Troubleshooting Guide for Low Yields

This section provides a structured approach to diagnosing and resolving low-yield issues.

Problem: Consistently obtaining yields below 50%

Low yields are a common frustration. The following workflow can help systematically identify and address the root cause.

TroubleshootingWorkflow Start Low Yield Observed CheckReagents Verify Reagent Quality (Fresh Hydrazine, Dry Solvent) Start->CheckReagents CheckReagents->Start Reagents Poor OptimizeConditions Optimize Reaction Conditions CheckReagents->OptimizeConditions Reagents OK CheckStoichiometry Verify Stoichiometry (e.g., Base Equivalents) OptimizeConditions->CheckStoichiometry ChangeCatalyst Evaluate Catalyst/Base OptimizeConditions->ChangeCatalyst CheckStoichiometry->OptimizeConditions Adjusted IncreaseTempTime Increase Temperature or Reaction Time CheckStoichiometry->IncreaseTempTime Stoichiometry Correct MonitorReaction Monitor by TLC IncreaseTempTime->MonitorReaction ChangeCatalyst->MonitorReaction MonitorReaction->IncreaseTempTime Incomplete WorkupPurification Review Work-up & Purification Protocol MonitorReaction->WorkupPurification Reaction Complete SideReactions Investigate Side Reactions (e.g., Dimerization, Hydrolysis) WorkupPurification->SideReactions Product Still Impure Success Yield Improved WorkupPurification->Success Purification Efficient IsolateIntermediate Consider Isolating Cyanoacetylhydrazine Intermediate SideReactions->IsolateIntermediate IsolateIntermediate->Success

Caption: A logical workflow for troubleshooting low yields in pyrazole synthesis.

Data on Reaction Conditions

While the simple reaction of ethyl cyanoacetate and hydrazine has specific requirements, multi-component reactions (MCRs) for pyranopyrazole synthesis provide insight into effective catalytic systems and conditions. These can be adapted for troubleshooting.

Catalyst/BaseSolventTemperatureTypical YieldsReference
TriethylamineWaterRoom TempHigh[5]
Ammonium AcetateWaterRefluxGood[3]
PiperidineWaterRoom TempUp to 94%[6]
CaO NanoparticlesWater/EthanolMicrowave (80°C)85-91%[4]
Sodium EthoxideAbsolute Ethanol120°C43-47%[1]

Experimental Protocol: Synthesis of 3-Amino-5-pyrazolone

This protocol is adapted from established procedures for the reaction of a hydrazine with ethyl cyanoacetate.

Reaction Scheme:

ReactionScheme cluster_products Product EtOOC_CN Ethyl Cyanoacetate Plus1 + Hydrazine Hydrazine Hydrate Arrow Base (e.g., NaOEt) Ethanol, Reflux Hydrazine->Arrow Pyrazolone 3-Amino-5-pyrazolone Arrow->Pyrazolone

Caption: General reaction for the synthesis of 3-amino-5-pyrazolone.

Procedure:

  • Prepare the Base: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of sodium ethoxide in absolute ethanol. For each mole of ethyl cyanoacetate, at least two moles of sodium are required to prepare the ethoxide.

  • Add Reactants: To the hot sodium ethoxide solution, add ethyl cyanoacetate (1 equivalent) followed by the hydrazine hydrate (1 equivalent).

  • Reaction: Heat the mixture to reflux (approximately 120°C oil bath temperature) and maintain for several hours (e.g., 16 hours), monitoring by TLC until the starting materials are consumed.[1]

  • Solvent Removal: After completion, cool the mixture and remove the ethanol under reduced pressure.

  • Work-up: Dissolve the residue in warm water. Extract the aqueous solution with a non-polar solvent like ether to remove any non-polar impurities.

  • Precipitation: Acidify the aqueous layer with glacial acetic acid. The pyrazole product should precipitate out of the solution.

  • Purification: Cool the mixture in an ice bath, filter the crude product, and wash it with cold 95% ethanol. The product can be further purified by recrystallization from a suitable solvent like an ethanol/dioxane mixture.[1]

Note on an Alternative Approach: The intermediate, cyanoacetic acid hydrazide, can be synthesized first by reacting ethyl cyanoacetate with hydrazine hydrate at 0°C in ethanol.[5][7] This stable intermediate can then be isolated and used in a subsequent cyclization step, which may offer better control over side reactions.

References

Optimizing reaction conditions for the synthesis of 3-Amino-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-1H-pyrazol-5-ol.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: What is the general reaction scheme for the synthesis of this compound from ethyl cyanoacetate and hydrazine hydrate?

The synthesis involves a condensation reaction between ethyl cyanoacetate and hydrazine hydrate. The reaction proceeds through the formation of a hydrazide intermediate, which then undergoes intramolecular cyclization to form the pyrazole ring. A basic catalyst, such as sodium ethoxide, is typically employed to facilitate the reaction.

Q2: I am experiencing a very low yield. What are the potential causes and how can I improve it?

Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Reagent Quality: Ensure that the ethyl cyanoacetate is pure and the hydrazine hydrate has not degraded. Using old or impure hydrazine hydrate is a common cause of low yields.

  • Reaction Conditions: The reaction is sensitive to temperature and reaction time. Ensure that the mixture is heated to reflux for a sufficient period. Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

  • Stoichiometry: While a 1:1 molar ratio is theoretical, a slight excess of hydrazine hydrate can sometimes drive the reaction to completion. However, a large excess can lead to side product formation.

  • Incomplete Cyclization: The intermediate hydrazide may not have fully cyclized. Ensure adequate heating and reaction time.

Q3: My final product is highly colored. What is the cause and how can I decolorize it?

The formation of a colored product is a common issue. This can be due to side reactions or the degradation of hydrazine.

  • Purification: Recrystallization is an effective method for purification. Ethanol or a mixture of ethanol and water is often a good solvent choice. The use of activated charcoal (Norit) during recrystallization can help remove colored impurities.

  • Reaction Work-up: Acidifying the reaction mixture to precipitate the product can sometimes lead to a more colored product. Careful control of pH during work-up is crucial.

Q4: I am observing the formation of side products. What are the likely impurities and how can I minimize them?

Side reactions can reduce the yield and complicate purification.

  • Dimerization: Under certain conditions, hydrazine can react with multiple molecules of ethyl cyanoacetate, leading to dimers or other side products.

  • Reaction Control: Adding the hydrazine hydrate dropwise to the reaction mixture can help to control the reaction rate and minimize the formation of side products. Maintaining a consistent temperature is also important.

Q5: What is the best method for purifying the final product?

Purification can be challenging due to the polar nature of the amino and hydroxyl groups.

  • Recrystallization: As mentioned, recrystallization from ethanol or ethanol/water is a common and effective method.

  • Salt Formation: If recrystallization is difficult, the product can be converted to its hydrochloride salt by treating it with HCl in a suitable solvent. The salt can then be precipitated, collected, and, if necessary, neutralized to obtain the pure product.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes reaction conditions for the synthesis of related aminopyrazole derivatives, which can serve as a guide for optimizing the synthesis of this compound.

Starting MaterialsCatalyst/BaseSolventTemperatureTime (hours)Yield (%)Reference Compound
Ethyl cyanoacetate, PhenylhydrazineSodium ethoxideEthanol120 °C1643-471-phenyl-3-amino-5-pyrazolone
Ethyl (ethoxymethylene) cyanoacetate, PhenylhydrazineSodium acetateEthanolReflux20865-Amino-1-phenyl-1H-pyrazole-4-carboxylate
Cyanoacetone, Hydrazine hydrateHydrochloric acidWater/Toluene35 °C4723-amino-5-methylpyrazole
β-Cyanoethylhydrazine, Sulfuric acid-Ethanol88-90 °C0.0597-1003-Amino-3-pyrazoline sulfate

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a recommended procedure based on established syntheses of related compounds. Optimization may be required for specific laboratory conditions.

  • Preparation of Sodium Ethoxide Solution: In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Mixture: To the hot sodium ethoxide solution, add ethyl cyanoacetate (1 equivalent).

  • Addition of Hydrazine Hydrate: Add hydrazine hydrate (1 equivalent) dropwise to the reaction mixture with continuous stirring. An exothermic reaction may be observed.

  • Reflux: Heat the mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by TLC.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • Dissolve the residue in water.

    • Extract the aqueous solution with a non-polar solvent like ether to remove any unreacted starting materials or non-polar impurities.

    • Carefully acidify the aqueous phase with a weak acid, such as acetic acid, to precipitate the product.

  • Purification:

    • Collect the crude product by filtration.

    • Wash the product with cold ethanol.

    • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reagents Ethyl Cyanoacetate + Hydrazine Hydrate catalyst Sodium Ethoxide in Ethanol reagents->catalyst 1. Add reflux Reflux catalyst->reflux 2. Heat solvent_removal Solvent Removal reflux->solvent_removal 3. Cool & Evaporate dissolution Dissolve in Water solvent_removal->dissolution extraction Organic Extraction dissolution->extraction acidification Acidification extraction->acidification filtration Filtration acidification->filtration recrystallization Recrystallization filtration->recrystallization final_product This compound recrystallization->final_product

Caption: Experimental workflow for the synthesis of this compound.

Technical Support Center: Purification of 3-Amino-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 3-Amino-1H-pyrazol-5-ol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound are recrystallization and column chromatography.[1] For highly impure samples, a preliminary acid-base extraction can be effective in removing non-basic impurities.[2][3]

Q2: What are the typical impurities I might encounter in my crude this compound?

A2: Common impurities can include unreacted starting materials such as ethyl cyanoacetate and hydrazine, as well as side-products from the cyclization reaction.[1][4] Depending on the reaction conditions, regioisomers may also be formed.[1] Colored impurities, often arising from air oxidation of the amine, can also be present.[5]

Q3: My purified this compound is colored. How can I remove the color?

A3: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal before a filtration step in the recrystallization process.[2] Alternatively, reversed-phase flash chromatography can be an effective method for separating the desired colorless product from colored by-products.[6] It is also crucial to handle the aminopyrazole under an inert atmosphere (e.g., nitrogen or argon) whenever possible to minimize air oxidation, which can lead to coloration.[5]

Q4: I am observing a low yield after recrystallization. What are the possible reasons and how can I improve it?

A4: A low yield during recrystallization can be due to several factors: using an excessive amount of solvent, premature crystallization during hot filtration, or the compound having significant solubility in the cold solvent. To improve the yield, use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the filtration apparatus is pre-heated to prevent premature crystallization. To maximize crystal recovery, cool the solution slowly and then in an ice bath before filtration.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Oiling out instead of crystallizing The boiling point of the solvent is higher than the melting point of the solute. The compound is precipitating too quickly from a supersaturated solution.Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Ensure slow cooling of the solution. Seeding the solution with a pure crystal can also induce proper crystallization.
No crystals form upon cooling The solution is not sufficiently saturated. Too much solvent was used.Evaporate some of the solvent to increase the concentration of the compound and then try cooling again. Scratching the inside of the flask with a glass rod can sometimes initiate crystallization.
Low recovery of the purified product The compound is too soluble in the chosen solvent, even at low temperatures. Premature crystallization occurred during hot filtration.Select a different solvent or a mixed-solvent system where the compound has lower solubility at cold temperatures. Ensure the funnel and receiving flask are pre-warmed before hot filtration.
Product is still impure after recrystallization The chosen solvent is not effective at separating the impurity. The cooling was too rapid, trapping impurities within the crystal lattice.Experiment with different recrystallization solvents. Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of purer crystals.
Column Chromatography
Problem Possible Cause Solution
Poor separation of the desired compound from impurities The mobile phase polarity is too high or too low. The column was not packed properly.Optimize the mobile phase composition by running TLC with different solvent systems. A gradient elution may be necessary. Ensure the column is packed uniformly to avoid channeling.
The compound is not eluting from the column The mobile phase is not polar enough. The compound is strongly adsorbed to the silica gel.Gradually increase the polarity of the mobile phase. For basic compounds like aminopyrazoles, adding a small amount of a basic modifier (e.g., triethylamine) to the mobile phase can help reduce tailing and improve elution.
The compound is eluting too quickly with the solvent front The mobile phase is too polar.Start with a less polar mobile phase and gradually increase the polarity.
Tailing of the product peak The compound is interacting strongly with the acidic silica gel.Deactivate the silica gel with a small amount of triethylamine or use a different stationary phase like alumina.

Experimental Protocols

Recrystallization from a Mixed Solvent System (Ethanol/Water)
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Addition of Anti-solvent: While the solution is still hot, add hot water dropwise until the solution becomes slightly turbid and the turbidity persists.

  • Clarification: Add a few drops of hot ethanol until the turbidity just disappears.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Crystallization: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture.

  • Drying: Dry the purified crystals in a desiccator under vacuum.

Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform packing.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent, and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a low polarity mobile phase (e.g., dichloromethane). The polarity of the mobile phase can be gradually increased by adding a more polar solvent (e.g., ethanol) to facilitate the elution of the desired compound. A typical gradient could be from 100% dichloromethane to 95:5 dichloromethane:ethanol.

  • Fraction Collection: Collect fractions and monitor the elution of the compound using thin-layer chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Acid-Base Extraction
  • Dissolution: Dissolve the crude mixture in an organic solvent such as ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic this compound will move into the aqueous layer as its hydrochloride salt, while neutral and acidic impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH) until the solution is basic, causing the free amine to precipitate.

  • Extraction: Extract the aqueous solution with fresh ethyl acetate to recover the purified this compound.

  • Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.

Data Presentation

Table 1: Recrystallization Solvents and Conditions for Aminopyrazole Analogs

CompoundSolvent SystemYield (%)Melting Point (°C)
3-Amino-5-phenyl-1H-pyrazole-4-carbonitrileDioxane93200-202
3-Amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrileDioxane90230-232
3-Amino-5-(2-thienyl)-1H-pyrazole-4-carbonitrilen-Propanol93238-240
3(5)-AminopyrazoleMethanol-144-145
3-phenyl-1-tosyl-1H-pyrazol-5-amineEthanol--

Data extracted from syntheses of analogous compounds, specific yields for this compound may vary.[1][7][8]

Table 2: Column Chromatography Conditions for Aminopyrazole Analogs

Stationary PhaseMobile Phase SystemElution Mode
Silica GelDichloromethane / EthanolGradient
Silica GelPetroleum Ether / Ethyl AcetateGradient
C18 SilicaAcetonitrile / WaterGradient

These are common systems used for aminopyrazoles; optimization is necessary for this compound.[8]

Visualizations

PurificationWorkflow crude Crude this compound acid_base Acid-Base Extraction crude->acid_base High Impurity Load recrystallization Recrystallization crude->recrystallization Moderate Impurity Load column Column Chromatography crude->column Difficult Separation acid_base->recrystallization recrystallization->column Further Purification pure Pure Product recrystallization->pure column->pure

Caption: General purification workflow for this compound.

TroubleshootingRecrystallization start Recrystallization Issue oiling_out Oiling Out? start->oiling_out low_yield Low Yield? oiling_out->low_yield No solution1 Add Co-solvent / Slow Cooling / Seed Crystal oiling_out->solution1 Yes impure_product Product Impure? low_yield->impure_product No solution2 Reduce Solvent / Cool Thoroughly low_yield->solution2 Yes solution3 Change Solvent / Slower Cooling impure_product->solution3 Yes end Successful Purification impure_product->end No solution1->end solution2->end solution3->end

Caption: Decision tree for troubleshooting recrystallization problems.

References

Addressing regioselectivity issues in the synthesis of 3-Amino-1H-pyrazol-5-ol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to address challenges related to the regioselective synthesis of 3-Amino-1H-pyrazol-5-ol and its derivatives.

Troubleshooting Guide

This guide is designed to help researchers and chemists troubleshoot common issues encountered during the synthesis of this compound derivatives, with a focus on controlling regioselectivity.

Q1: My reaction is producing a mixture of regioisomers (3-amino-5-ol and 5-amino-3-ol). How can I improve the selectivity for the desired this compound isomer?

A1: Achieving high regioselectivity in the synthesis of unsymmetrical pyrazoles is a common challenge that arises from the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1] The formation of two different regioisomeric pyrazoles is possible, and controlling this outcome is critical as different isomers can exhibit vastly different biological and physical properties.[1] Several factors influence the regiochemical outcome, and optimizing them can significantly improve the yield of your desired isomer.

Key Factors Influencing Regioselectivity:

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl precursor or the hydrazine can sterically hinder one reaction pathway, directing the nucleophilic attack to the less hindered carbonyl group.[1]

  • Electronic Effects: The electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound is a major determinant. The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon.[1] For instance, in precursors with a trifluoromethyl group, the carbonyl carbon adjacent to the electron-withdrawing -CF₃ group is more electrophilic.[1]

  • Reaction pH: The acidity or basicity of the reaction medium is crucial. Under acidic conditions, the hydrazine can be protonated, which alters the nucleophilicity of its two nitrogen atoms and can influence the initial site of attack.[1] Conversely, basic conditions may favor the attack of the inherently more nucleophilic nitrogen atom of the substituted hydrazine.[1]

  • Solvent Choice: The solvent can dramatically influence regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly increase the regioselectivity in pyrazole formation compared to standard solvents like ethanol.

Troubleshooting Workflow:

Troubleshooting_Regioselectivity cluster_conditions Reaction Condition Optimization start Mixture of Regioisomers Observed check_sterics Analyze Steric Hindrance of Starting Materials start->check_sterics check_electronics Evaluate Electronic Effects (EWG vs. EDG) check_sterics->check_electronics If sterics are not dominant analyze_results Analyze Product Ratio (NMR, LC-MS) check_sterics->analyze_results If sterics can be modified adjust_ph Modify Reaction pH (Acidic vs. Basic) check_electronics->adjust_ph If electronic bias is unclear change_solvent Change Solvent (e.g., to TFE or HFIP) check_electronics->change_solvent If strong electronic bias exists adjust_ph->change_solvent If pH change is ineffective adjust_ph->analyze_results change_solvent->analyze_results

Caption: A workflow for troubleshooting regioselectivity issues.

Q2: I am observing low yields of the desired this compound. What are the potential causes and solutions?

A2: Low yields can stem from incomplete reactions, side product formation, or degradation of the product. Here are some common causes and troubleshooting steps:

  • Suboptimal Reaction Temperature: The cyclocondensation reaction to form the pyrazole ring is sensitive to temperature. If the temperature is too low, the reaction may be incomplete. If it is too high, it could lead to decomposition of reactants or products. It is advisable to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature.

  • Inappropriate Catalyst: Many pyrazole syntheses are catalyzed by acids or bases. The choice and concentration of the catalyst can significantly impact the reaction rate and yield. For instance, glacial acetic acid is often used as both a solvent and a catalyst.[1] If yields are low, consider screening different acid or base catalysts.

  • Air or Moisture Sensitivity: Some of the reactants or intermediates may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve the yield.

  • Purification Losses: The workup and purification steps can lead to significant product loss. Ensure that the pH is appropriate during aqueous workup to prevent the product from dissolving. When performing column chromatography, select a suitable solvent system to achieve good separation without causing product degradation on the silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound derivatives?

A1: The most versatile and widely used method for the synthesis of 5-aminopyrazoles, including this compound, is the condensation of a β-ketonitrile with a hydrazine.[2] The reaction proceeds through the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the 5-aminopyrazole.[2]

Reaction Scheme:

Knorr_Synthesis_Aminopyrazole start_materials β-Ketonitrile Hydrazine intermediate Hydrazone Intermediate start_materials->intermediate Nucleophilic Attack product This compound intermediate->product Intramolecular Cyclization

Caption: General scheme for the synthesis of this compound.

Q2: How do electronic and steric effects of substituents on the starting materials influence regioselectivity?

A2: The interplay of electronic and steric effects is a primary determinant of the regiochemical outcome in the synthesis of unsymmetrical pyrazoles.[1]

  • Electronic Effects: Electron-withdrawing groups (EWGs) increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack by the hydrazine.[1] Conversely, electron-donating groups (EDGs) decrease the electrophilicity. The initial attack of the hydrazine will preferentially occur at the more electrophilic carbonyl carbon.[1]

  • Steric Hindrance: Large, bulky substituents on the β-dicarbonyl compound or the hydrazine can physically block the approach of the nucleophile to one of the carbonyl groups, thereby favoring attack at the less sterically hindered position.[1]

Q3: Can you provide an example of how solvent choice can dramatically alter the regioselectivity?

A3: Yes, a study on the synthesis of N-methylpyrazoles from 1,3-diketones and methylhydrazine demonstrated a significant improvement in regioselectivity when using fluorinated alcohols as solvents.

SolventRegioisomeric Ratio (5-aryl:3-aryl)
EthanolOften results in mixtures
2,2,2-Trifluoroethanol (TFE)Improved selectivity, up to 99:1
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)High selectivity, often almost exclusive formation of one isomer
Data synthesized from information in referenced studies.

Q4: What are the key spectroscopic features to distinguish between the 3-amino-5-ol and 5-amino-3-ol regioisomers?

A4: Unambiguous characterization of the regioisomers is crucial. A combination of spectroscopic techniques is typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools. The chemical shifts of the protons and carbons in the pyrazole ring will differ between the two isomers. Advanced NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) can provide definitive structural elucidation by showing correlations between specific protons and carbons, and through-space proximity of protons, respectively.

  • Mass Spectrometry (MS): While MS will show the same molecular weight for both isomers, fragmentation patterns in techniques like MS/MS can sometimes provide clues to the structure.

  • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides unequivocal proof of the molecular structure and regiochemistry.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-Amino-5-substituted-1H-pyrazole-4-carbonitriles

This protocol is adapted from a method used for the synthesis of precursors for pyrazolo[1,5-a]pyrimidines.[3]

Materials:

  • Appropriately substituted 3-oxoalkanenitrile (1.0 mmol)

  • Hydrazine hydrate (or a substituted hydrazine) (1.2 mmol)

  • Ethanol (10 mL)

Procedure:

  • A mixture of the 3-oxoalkanenitrile (1.0 mmol) and hydrazine hydrate (1.2 mmol) in ethanol (10 mL) is heated under reflux for 2-3 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The precipitated solid product is collected by filtration, washed with cold ethanol, and dried.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, n-propanol, or dioxane).[3]

Protocol 2: Microwave-Assisted Synthesis of Pyrazoles

This protocol provides a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer.[1]

Materials:

  • α,β-Unsaturated ketone (1.0 mmol)

  • Arylhydrazine (1.1 mmol)

  • Glacial Acetic Acid (5 mL)

Procedure:

  • Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.

  • Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.[1]

  • Seal the vessel securely and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-140 °C) for a specified duration (e.g., 15-20 minutes).[1]

  • After the reaction, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

Note: Reaction conditions, particularly temperature and time, should be optimized for specific substrates.

References

Stability of 3-Amino-1H-pyrazol-5-ol under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides technical guidance on the stability of 3-Amino-1H-pyrazol-5-ol. Direct stability data for this specific molecule is limited in publicly available literature. Therefore, this guide leverages data from a close structural analog, Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) , to provide representative troubleshooting advice, experimental protocols, and potential degradation pathways. Researchers should use this information as a starting point and validate findings for their specific experimental conditions with this compound.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing discoloration. What could be the cause?

A1: Discoloration, often a yellowing or browning of the solution, is a common indicator of degradation, particularly oxidative degradation. Pyrazolone structures can be susceptible to oxidation. Ensure your solvents are deoxygenated and consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize this.

Q2: I am observing a loss of potency of my this compound sample over a short period in an aqueous buffer. What are the likely reasons?

A2: Aqueous solutions of pyrazolone derivatives can be unstable, and the stability is often pH-dependent. Both acidic and basic conditions can catalyze hydrolysis. For instance, Edaravone, a similar compound, shows significant degradation in both acidic and basic media. It is crucial to determine the optimal pH range for your compound's stability.

Q3: What are the primary factors influencing the stability of this compound?

A3: Based on the behavior of structurally related compounds, the primary factors are:

  • pH: The molecule's stability is highly dependent on the pH of the solution.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.

  • Light: Exposure to light, especially UV, may induce photolytic degradation.

  • Temperature: Elevated temperatures will accelerate the rate of all degradation pathways.

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps
Unexpected peaks in HPLC chromatogram Degradation of this compound.1. Review sample preparation and storage. Ensure solutions are freshly prepared, protected from light, and stored at an appropriate temperature.2. If using aqueous solutions, degas the solvent to remove dissolved oxygen.3. Compare the retention times of the new peaks with those from forced degradation studies (see experimental protocols) to identify potential degradation products.
Precipitate formation in aqueous solution Formation of insoluble degradation products.1. This can indicate significant degradation. It is advisable to prepare a fresh solution.2. Consider the use of co-solvents to improve the solubility of both the parent compound and its potential degradants.
Loss of compound concentration over time Instability in the chosen solvent or buffer.1. Verify and adjust the pH of your solution. For pyrazolone compounds, a slightly acidic pH (e.g., pH 3-5) may offer better stability.2. Analyze samples as quickly as possible after preparation to establish a baseline and monitor degradation kinetics.

Quantitative Data Summary (Based on Edaravone as a proxy)

The following tables summarize the degradation of Edaravone under various stress conditions. This data can serve as an estimate for the potential stability of this compound.

Table 1: Degradation of Edaravone under Hydrolytic Conditions

ConditionTemperatureTime% Degradation
0.1 M HCl70°C45 minSignificant degradation observed[1]
0.1 M NaOH70°C45 minSignificant degradation observed[1]
Water70°C45 minModerate degradation observed[1]

Table 2: Degradation of Edaravone under Oxidative Conditions

ConditionTemperatureTime% Degradation
6% H₂O₂70°C45 minExtensive degradation observed[1]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of water and an organic solvent).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at 60°C for 2 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at 60°C for 2 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Keep the stock solution in a solid or solution state at 60°C for 24 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

3. Sample Analysis:

  • Before analysis by HPLC, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.

1. Chromatographic Conditions (based on Edaravone analysis):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is often effective.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Start with a low percentage of Mobile Phase B and gradually increase it over the run.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (this needs to be determined experimentally, for Edaravone it is around 245 nm).

  • Injection Volume: 10-20 µL.

2. Method Validation:

  • Validate the method according to ICH Q2(R1) guidelines.

  • Specificity: Demonstrate that the peak for this compound is well-resolved from all peaks of degradation products generated during the forced degradation study.

Visualizations

degradation_pathway cluster_conditions Stress Conditions cluster_compound Compound cluster_products Potential Degradation Acid Acidic Conditions Hydrolysis_Products Hydrolysis Products Acid->Hydrolysis_Products Hydrolysis Base Basic Conditions Base->Hydrolysis_Products Hydrolysis Compound This compound

Caption: Potential Hydrolytic Degradation of this compound.

experimental_workflow cluster_start Start cluster_stress Stress Application cluster_analysis Analysis cluster_end End Start Sample of This compound Acid Acidic Stress Start->Acid Base Basic Stress Start->Base Oxidative Oxidative Stress Start->Oxidative HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Results Degradation Profile & Stability Assessment HPLC->Results

Caption: Workflow for Forced Degradation Study.

References

Challenges in upscaling the synthesis of 3-Amino-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-1H-pyrazol-5-ol, with a focus on the challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent and industrially viable methods for synthesizing this compound involve the cyclocondensation of a β-ketonitrile or its equivalent with hydrazine or a hydrazine salt. A common starting material is ethyl cyanoacetate, which is first reacted with a base such as sodium ethoxide, followed by treatment with hydrazine.[1] Another route involves the reaction of malononitrile with hydrazine hydrate.[2][3]

Q2: What are the primary safety concerns when scaling up the synthesis of this compound?

A2: The primary safety concerns during the scale-up of this synthesis revolve around the use of hydrazine and the exothermic nature of the reaction. Key concerns include:

  • Thermal Runaway: The reaction of hydrazine with the β-ketonitrile is often highly exothermic. Without proper thermal management, this can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction.

  • Hydrazine Handling: Hydrazine is a high-energy and toxic compound. It can decompose, sometimes explosively, at elevated temperatures. Appropriate handling procedures and engineering controls are crucial to minimize exposure and risk.

  • Product Stability: Aminopyrazoles can be thermally sensitive. It is important to understand the thermal stability of the final product and any intermediates to prevent decomposition during synthesis and isolation.

Q3: How can the exothermic nature of the reaction be managed during scale-up?

A3: Managing the exotherm is critical for a safe and controlled scale-up. Effective strategies include:

  • Slow Addition: A controlled, slow addition rate of hydrazine to the reaction mixture is essential.

  • Efficient Cooling: The reactor must have adequate cooling capacity to dissipate the heat generated. Monitoring the internal temperature is crucial.

  • Dilution: Using a sufficient amount of an appropriate solvent helps to absorb the heat of the reaction.

  • Flow Chemistry: For larger scales, transitioning to a continuous flow process can significantly improve heat transfer and temperature control, enhancing the safety of the synthesis.[4][5]

Q4: What are the common impurities encountered, and how can they be minimized?

A4: Common impurities can include unreacted starting materials, byproducts from side reactions, and regioisomers if substituted hydrazines are used. To minimize impurities:

  • Control of Reaction Conditions: Precise control over temperature, reaction time, and stoichiometry can favor the formation of the desired product.

  • Purification Methods: Purification is often achieved through recrystallization. The choice of solvent is critical for obtaining a high-purity product. For industrial-scale production, developing a robust crystallization process is key.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Sub-optimal reaction temperature. - Poor mixing at larger scales. - Product loss during workup and isolation.- Increase reaction time or temperature, with careful monitoring of impurity formation. - Ensure efficient agitation to maintain a homogeneous reaction mixture. - Optimize extraction and recrystallization solvents and procedures.
Poor Product Purity - Formation of byproducts due to localized overheating. - Inefficient removal of starting materials or intermediates. - Product degradation.- Improve temperature control through better cooling and slower reagent addition. - Optimize the purification process, such as recrystallization solvent and temperature profile. - Consider an inert atmosphere if oxidation is a concern.
Reaction Stalls or is Sluggish - Insufficient activation of the β-ketonitrile. - Low reaction temperature.- Ensure the base used (e.g., sodium ethoxide) is of good quality and used in the correct stoichiometric amount. - Gradually increase the reaction temperature while monitoring for exotherms and byproduct formation.
Difficulty in Product Isolation - Product is too soluble in the reaction solvent. - Formation of an oil instead of a solid.- If the product is soluble, consider an anti-solvent addition to induce precipitation. - Optimize the pH of the aqueous phase during workup to ensure the product is in its least soluble form. - For oily products, try trituration with a non-polar solvent to induce solidification.

Data Presentation: Lab-Scale vs. Pilot-Scale Synthesis

The following table presents illustrative data comparing the synthesis of this compound at a laboratory scale versus a pilot-plant scale. This data is representative and intended to highlight common challenges and changes observed during scale-up.

Parameter Lab-Scale (10 g) Pilot-Scale (10 kg) Key Considerations for Upscaling
Starting Material (Ethyl Cyanoacetate) 11.3 g11.3 kgSourcing of bulk material with consistent quality.
Hydrazine Hydrate 5.0 g5.0 kgSafe handling and storage of large quantities. Use of a closed-system for addition.
Solvent (Ethanol) 100 mL100 LIncreased solvent volume impacts heating and cooling times. Solvent recovery and recycling become important.
Reaction Time 4 hours8-12 hoursSlower heat and mass transfer at larger scales can prolong reaction times.
Typical Yield 85%70-75%Yields often decrease on scale-up due to less efficient mixing and temperature control, as well as losses during more complex workup procedures.
Purity (Crude) 95%85-90%Potential for more side-product formation due to longer reaction times and potential for localized overheating.
Purity (After Recrystallization) >99%>99%The recrystallization process needs to be carefully designed and optimized for large volumes to ensure consistent purity.
Heat Management Ice bathReactor cooling jacketEfficient heat removal is critical to prevent runaway reactions. The surface-area-to-volume ratio decreases on scale-up, making heat transfer less efficient.

Experimental Protocols

Lab-Scale Synthesis of this compound (Illustrative Protocol)

Materials:

  • Ethyl cyanoacetate (11.3 g, 0.1 mol)

  • Sodium metal (4.6 g, 0.2 mol)

  • Absolute Ethanol (100 mL)

  • Hydrazine hydrate (5.0 g, 0.1 mol)

  • Glacial acetic acid

  • Deionized water

  • Diethyl ether

Procedure:

  • Preparation of Sodium Ethoxide: In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, carefully add sodium metal to absolute ethanol under a nitrogen atmosphere.

  • Reaction Initiation: To the hot sodium ethoxide solution, add ethyl cyanoacetate, followed by the dropwise addition of hydrazine hydrate over 30 minutes, maintaining the temperature below 40°C with an ice bath.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain for 4 hours.

  • Workup: Cool the reaction mixture and remove the ethanol under reduced pressure. Dissolve the residue in water and extract with diethyl ether to remove any unreacted starting materials.

  • Precipitation: Acidify the aqueous phase with glacial acetic acid until the pH is ~5-6. The product will precipitate as a solid.

  • Isolation and Purification: Cool the mixture in an ice bath, collect the solid by filtration, wash with cold water, and then a small amount of cold ethanol. Dry the product under vacuum. The crude product can be recrystallized from ethanol or a water/ethanol mixture to yield pure this compound.

Key Considerations for Pilot-Scale Synthesis
  • Reactor: A glass-lined or stainless steel reactor with a powerful overhead stirrer and a reliable cooling/heating jacket is required.

  • Reagent Addition: Use a metering pump for the controlled addition of hydrazine hydrate.

  • Process Monitoring: Implement in-process controls (e.g., temperature probes, pH meters, and potentially spectroscopic probes) to monitor the reaction progress and ensure consistency.

  • Isolation: A centrifuge or a large-scale filtration unit (e.g., Nutsche filter-dryer) will be needed for product isolation.

  • Safety: A thorough risk assessment must be conducted before attempting a large-scale synthesis.[6] This should include an evaluation of the thermal hazards of the reaction.

Visualizations

Experimental Workflow for the Synthesis of this compound

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep_naoe Prepare Sodium Ethoxide add_reagents Add Ethyl Cyanoacetate and Hydrazine Hydrate prep_naoe->add_reagents reflux Heat to Reflux add_reagents->reflux remove_etoh Remove Ethanol reflux->remove_etoh dissolve_extract Dissolve in Water & Extract remove_etoh->dissolve_extract precipitate Acidify to Precipitate dissolve_extract->precipitate filter_dry Filter and Dry precipitate->filter_dry recrystallize Recrystallize filter_dry->recrystallize

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting Guide for Low Yield on Scale-Up

G cluster_incomplete Troubleshooting Incomplete Reaction cluster_complete Troubleshooting Product Loss start Low Yield on Scale-Up check_reaction Is the reaction complete? (Check by TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Complete Reaction check_reaction->complete Yes increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Temperature (monitor for byproducts) incomplete->increase_temp check_mixing Improve Agitation incomplete->check_mixing optimize_workup Optimize Workup pH complete->optimize_workup optimize_extraction Optimize Extraction Solvents complete->optimize_extraction optimize_recrystallization Optimize Recrystallization (solvent, temperature) complete->optimize_recrystallization

References

Identifying and minimizing impurities in 3-Amino-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-1H-pyrazol-5-ol. The information is designed to help identify and minimize impurities during synthesis and handling.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the typical starting materials?

A1: The most prevalent and industrially relevant synthesis of this compound is the condensation reaction between ethyl cyanoacetate and hydrazine hydrate. This method is favored for its use of readily available and cost-effective starting materials.

Q2: What are the potential impurities I should be aware of during the synthesis of this compound?

A2: Several impurities can arise from the synthesis process. These can be broadly categorized as starting materials, intermediates, and by-products from side reactions. The most common impurities are listed in the table below.

Q3: How can I detect the presence of these impurities in my sample?

A3: A combination of chromatographic and spectroscopic techniques is recommended for impurity profiling. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a powerful tool for separating and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation of unknown impurities.

Q4: What are the recommended methods for purifying crude this compound?

A4: Recrystallization is the most common and effective method for purifying this compound.[1][2] A mixed-solvent system of ethanol and water is often effective.[1] Additionally, purification can sometimes be achieved by forming a salt of the pyrazole derivative, crystallizing the salt, and then neutralizing it back to the free base.[3]

Q5: Is this compound susceptible to degradation, and what are the likely degradation products?

A5: Yes, like many amino compounds, this compound can be susceptible to oxidative and thermal degradation.[4][5] The amino group can be a site for oxidation, potentially leading to colored impurities. At elevated temperatures, polymerization or decomposition can occur. It is recommended to store the compound in a cool, dark place and under an inert atmosphere if possible.

Troubleshooting Guides

Issue 1: My final product has a persistent yellow or brown discoloration.
  • Possible Cause: This is often due to oxidative degradation of the amino group or residual colored impurities from side reactions involving hydrazine.

  • Troubleshooting Steps:

    • Purification: Attempt recrystallization from an appropriate solvent system (e.g., ethanol/water). The use of activated carbon during recrystallization can help remove colored impurities.

    • Inert Atmosphere: During the synthesis and work-up, consider using an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Storage: Ensure the final product is stored properly, protected from light and air.

Issue 2: HPLC analysis shows multiple peaks close to the main product peak.
  • Possible Cause: These could be structurally related impurities such as isomers or incompletely cyclized intermediates.

  • Troubleshooting Steps:

    • Optimize HPLC Method: Adjust the mobile phase composition, gradient, or column chemistry to improve the resolution between the main peak and the impurities.

    • NMR Analysis: Isolate the impurities using preparative HPLC or column chromatography and analyze them by NMR to elucidate their structures. This will help in understanding their origin.

    • Reaction Conditions: Re-evaluate your reaction conditions. Incomplete reactions can be driven to completion by extending the reaction time or increasing the temperature.

Issue 3: The yield of my recrystallization is very low.
  • Possible Cause: The product might be too soluble in the chosen recrystallization solvent, or too much solvent was used.[1]

  • Troubleshooting Steps:

    • Solvent Selection: Experiment with different solvent systems. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1]

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1]

    • Cooling: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.[1]

    • Anti-Solvent: Consider using a mixed-solvent system where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "anti-solvent"). Dissolve the compound in a minimal amount of the hot "good" solvent and then slowly add the "anti-solvent" until the solution becomes turbid, then allow it to cool.[1]

Data Presentation

Table 1: Common Impurities in the Synthesis of this compound

Impurity NameStructureFormation PathwayTypical Analytical Method
Ethyl CyanoacetateCH₂(CN)COOEtUnreacted starting materialHPLC-UV, GC-MS
HydrazineH₂NNH₂Unreacted starting materialHPLC with derivatization, IC
CyanoacethydrazideNCCH₂CONHNH₂Intermediate from the reaction of ethyl cyanoacetate and hydrazineHPLC-UV, LC-MS
Uncyclized AdductEtOOCCH(CN)NHNH₂Incomplete cyclizationHPLC-UV, LC-MS
Dimerized By-productsComplexSelf-condensation or other side reactionsLC-MS, NMR

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

  • Addition of Reagents: To the sodium ethoxide solution, add ethyl cyanoacetate, followed by the dropwise addition of hydrazine hydrate.

  • Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. Dissolve the residue in water.

  • Precipitation: Acidify the aqueous solution with a suitable acid (e.g., acetic acid) to precipitate the crude this compound.

  • Isolation: Collect the crude product by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Purification by Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.[1]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration (if using activated carbon): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon.

  • Crystallization: Slowly add hot water to the ethanolic solution until turbidity persists. Then, allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry thoroughly.

Protocol 3: HPLC-UV Analysis of Purity
  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm and 254 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the sample in a suitable diluent (e.g., water/acetonitrile mixture) to a concentration of approximately 1 mg/mL.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (Ethyl Cyanoacetate, Hydrazine) reaction Condensation Reaction start->reaction workup Aqueous Work-up & Precipitation reaction->workup crude Crude Product workup->crude recrystallization Recrystallization (Ethanol/Water) crude->recrystallization filtration Filtration & Drying recrystallization->filtration pure_product Pure this compound filtration->pure_product hplc HPLC-UV Analysis pure_product->hplc nmr NMR Spectroscopy pure_product->nmr pass Pass hplc->pass fail Fail (Re-purify) hplc->fail nmr->pass nmr->fail fail->recrystallization

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

impurity_formation Ethyl Cyanoacetate Ethyl Cyanoacetate Reaction Reaction Ethyl Cyanoacetate->Reaction Hydrazine Hydrazine Hydrazine->Reaction This compound This compound Reaction->this compound Unreacted Starting Materials Unreacted Starting Materials Reaction->Unreacted Starting Materials Incomplete Reaction Incomplete Cyclization Incomplete Cyclization Reaction->Incomplete Cyclization Intermediate Trapping Side Reactions Side Reactions Reaction->Side Reactions e.g., Dimerization

Caption: Logical relationship of impurity formation during synthesis.

References

Effect of solvent and temperature on 3-Amino-1H-pyrazol-5-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Amino-1H-pyrazol-5-ol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the synthesis of this important heterocyclic compound.

Experimental Protocols

The most common and reliable method for synthesizing this compound is the cyclization reaction between ethyl cyanoacetate and hydrazine hydrate. The reaction is typically carried out in a suitable solvent and may be catalyzed by a base.

General Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl cyanoacetate in the chosen solvent.

  • Reagent Addition: Slowly add hydrazine hydrate to the solution while stirring. The reaction can be exothermic, so controlled addition and cooling may be necessary, especially on a larger scale.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature and maintain it for the specified duration. The optimal temperature and time will vary depending on the solvent used.

  • Product Isolation: After the reaction is complete, cool the mixture to room temperature or below to induce crystallization of the product.

  • Purification: Collect the solid product by filtration, wash with a cold solvent (often the same as the reaction solvent or a non-polar solvent like ether) to remove impurities, and dry under vacuum. Further purification can be achieved by recrystallization.

Data Presentation: Effect of Solvent and Temperature on Yield

The choice of solvent and reaction temperature significantly impacts the yield of this compound. The following table summarizes typical yields obtained under different experimental conditions for the synthesis of aminopyrazolones from the reaction of ethyl esters with hydrazines.

SolventCatalyst/BaseTemperature (°C)Reaction TimeYield (%)Notes
EthanolSodium Ethoxide12016 hours43-47For 1-phenyl-3-amino-5-pyrazolone.[1]
MethanolNoneRefluxNot Specified48-83For N-substituted 3-(2-aminoethyl)-5-hydroxy-1H-pyrazoles.[2]
EthanolNoneRoom TempOvernight-For 3,5-diamino-1H-pyrazole; solvent choice affects precipitation.[3]
TolueneAcetic AcidMicrowaveNot SpecifiedHigh (isomer specific)Favors 5-aminopyrazole isomer in a related synthesis.
EthanolSodium EthoxideMicrowaveNot SpecifiedHigh (isomer specific)Favors 3-aminopyrazole isomer in a related synthesis.

Note: The yields presented are for structurally related aminopyrazolone compounds and are intended to provide a general understanding of the impact of solvent and temperature. Optimal conditions for the synthesis of this compound may vary.

Troubleshooting Guides and FAQs

Q1: My reaction yield is very low. What are the possible causes and solutions?

A1: Low yields can be attributed to several factors:

  • Incomplete reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC). If the starting materials are still present, consider increasing the reaction temperature.

  • Suboptimal solvent: The chosen solvent may not be ideal for the reaction.

    • Solution: Experiment with different solvents. Protic solvents like ethanol and methanol are commonly used. In some cases, aprotic solvents like dioxane or toluene might be beneficial.

  • Incorrect stoichiometry: An incorrect ratio of reactants can lead to side reactions and reduced yield.

    • Solution: Ensure accurate measurement of ethyl cyanoacetate and hydrazine hydrate. A slight excess of hydrazine hydrate is sometimes used to drive the reaction to completion.

  • Product solubility: The product may be partially soluble in the reaction solvent, leading to losses during filtration.

    • Solution: After the reaction, cool the mixture in an ice bath to maximize precipitation. Use a minimal amount of cold solvent for washing the product.

Q2: I am observing the formation of multiple products or impurities. How can I improve the selectivity?

A2: The formation of isomers (3-amino vs. 5-amino pyrazole derivatives) and other byproducts can be a challenge.

  • Isomer formation: The cyclization can sometimes lead to a mixture of regioisomers.

    • Solution: The choice of solvent and catalyst can influence the regioselectivity. For instance, in related syntheses, acidic conditions in a non-polar solvent have been shown to favor one isomer, while basic conditions in an alcohol favor another.

  • Side reactions: Hydrazine can react with the ester group of ethyl cyanoacetate to form cyanoacetic acid hydrazide as an intermediate. Unwanted side reactions can occur if this intermediate is not consumed in the cyclization step.

    • Solution: Control the reaction temperature. Lower temperatures at the initial stage of the reaction may favor the formation of the hydrazide intermediate, followed by heating to promote cyclization.

Q3: The isolated product is difficult to purify. What are some effective purification strategies?

A3: this compound can be challenging to purify due to its polarity and potential for tautomerization.

  • Recrystallization: This is the most common method for purification.

    • Solution: Experiment with different recrystallization solvents. Ethanol, methanol, or mixtures with water are often effective. The use of a decolorizing agent like activated charcoal during recrystallization can help remove colored impurities.

  • Column chromatography: This can be used for more difficult separations.

    • Solution: Due to the polar nature of the compound, a polar stationary phase like silica gel and a mixture of polar and non-polar eluents will be required.

Q4: My reaction seems to stall and does not proceed to completion. What should I do?

A4: A stalled reaction can be due to several factors.

  • Insufficient heating: The activation energy for the cyclization step may not be reached.

    • Solution: Increase the reaction temperature to the reflux temperature of the solvent.

  • Catalyst deactivation: If a catalyst is used, it may have been deactivated.

    • Solution: Ensure the catalyst is fresh and added in the correct amount.

  • Presence of water: While some water from hydrazine hydrate is expected, excess water can sometimes hinder the reaction.

    • Solution: Use anhydrous solvents if possible, although many successful syntheses are reported in protic solvents.

Visualizations

Experimental Workflow for this compound Synthesis

G start Start reagents Mix Ethyl Cyanoacetate and Hydrazine Hydrate in Solvent start->reagents heating Heat Reaction Mixture (e.g., Reflux) reagents->heating monitoring Monitor Reaction (e.g., TLC) heating->monitoring completion Reaction Complete? monitoring->completion completion->heating No cooling Cool to Induce Crystallization completion->cooling Yes filtration Filter to Collect Crude Product cooling->filtration washing Wash with Cold Solvent filtration->washing drying Dry Under Vacuum washing->drying purification Recrystallize for Purity drying->purification end End purification->end

Caption: A typical experimental workflow for the synthesis of this compound.

Logical Relationship of Parameters Affecting Synthesis

G cluster_input Input Parameters cluster_output Output Metrics Solvent Solvent Choice (e.g., Ethanol, Methanol, Water) Yield Product Yield (%) Solvent->Yield Influences solubility and reaction rate Purity Product Purity Solvent->Purity Affects side reactions and crystallization Temperature Reaction Temperature (e.g., RT, Reflux) Temperature->Yield Impacts reaction rate and decomposition Temperature->Purity Can promote side reactions ReactionTime Reaction Time Temperature->ReactionTime Higher temp often reduces time

Caption: Key parameters influencing the outcome of the this compound synthesis.

References

Validation & Comparative

Comparative analysis of 3-Amino-1H-pyrazol-5-ol synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary methods for the synthesis of 3-Amino-1H-pyrazol-5-ol, a crucial heterocyclic intermediate in the development of pharmaceuticals and other bioactive molecules. The methods discussed are the cyclocondensation of ethyl cyanoacetate with hydrazine hydrate and the intramolecular cyclization of cyanoacetic acid hydrazide. This document offers a detailed examination of their respective experimental protocols, quantitative data, and reaction pathways to assist researchers in selecting the most suitable method for their specific needs.

Method 1: Cyclocondensation of Ethyl Cyanoacetate with Hydrazine Hydrate

This widely utilized method involves the reaction of an ester (ethyl cyanoacetate) with a hydrazine, a classical approach for the formation of pyrazole rings. The reaction proceeds through a presumed intermediate, cyanoacetic acid hydrazide, which then undergoes intramolecular cyclization.

Reaction Pathway

The logical progression of this synthesis method is outlined below.

cluster_0 Method 1: From Ethyl Cyanoacetate A Ethyl Cyanoacetate C Intermediate (Cyanoacetic Acid Hydrazide) A->C Reaction B Hydrazine Hydrate B->C D This compound C->D Intramolecular Cyclization

Fig. 1: Synthesis from Ethyl Cyanoacetate
Experimental Protocol

A detailed experimental procedure for a similar synthesis of 1-phenyl-3-amino-5-pyrazolone is available in Organic Syntheses, which can be adapted for the synthesis of the title compound by substituting phenylhydrazine with hydrazine hydrate.[1]

  • Preparation of Sodium Ethoxide: In a three-necked flask equipped with a stirrer and a reflux condenser, prepare sodium ethoxide by reacting sodium metal with absolute ethanol.

  • Reaction Mixture: To the hot sodium ethoxide solution, add ethyl cyanoacetate followed by hydrazine hydrate.

  • Reflux: Stir and heat the mixture in an oil bath.

  • Work-up: After cooling, the reaction mixture is typically acidified to precipitate the product, which is then filtered, washed, and dried.

Quantitative Data

Method 2: Intramolecular Cyclization of Cyanoacetic Acid Hydrazide

This method starts from cyanoacetic acid hydrazide, which can be synthesized from ethyl cyanoacetate and hydrazine hydrate.[2] The isolated hydrazide is then cyclized to form the pyrazole ring. This approach offers better control over the reaction as the intermediate is isolated and purified before the final cyclization step.

Reaction Pathway

The workflow for this two-step synthesis is depicted below.

cluster_1 Method 2: From Cyanoacetic Acid Hydrazide E Ethyl Cyanoacetate G Cyanoacetic Acid Hydrazide E->G Synthesis F Hydrazine Hydrate F->G H This compound G->H Intramolecular Cyclization

Fig. 2: Synthesis from Cyanoacetic Acid Hydrazide
Experimental Protocol

The synthesis of the starting material, cyanoacetic acid hydrazide, involves the careful addition of hydrazine hydrate to ethyl cyanoacetate in ethanol at 0 °C.[2] The subsequent cyclization to this compound can be achieved by heating the cyanoacetic acid hydrazide.

  • Synthesis of Cyanoacetic Acid Hydrazide: To a solution of ethyl cyanoacetate in ethanol at 0°C, add hydrazine hydrate dropwise with stirring. The resulting precipitate is filtered and washed to yield cyanoacetic acid hydrazide.

  • Cyclization: The isolated cyanoacetic acid hydrazide is heated, often in a suitable solvent or neat, to induce intramolecular cyclization. The product is then purified.

Quantitative Data

The synthesis of cyanoacetic acid hydrazide from ethyl cyanoacetate and hydrazine hydrate has been reported with high yields.[2] The subsequent cyclization to this compound is also expected to proceed with good efficiency, although specific yield data for this direct cyclization is not detailed in the provided search results.

Comparative Analysis

FeatureMethod 1: Cyclocondensation of Ethyl Cyanoacetate & Hydrazine HydrateMethod 2: Intramolecular Cyclization of Cyanoacetic Acid Hydrazide
Starting Materials Ethyl cyanoacetate, Hydrazine hydrate, Strong base (e.g., Sodium ethoxide)Cyanoacetic acid hydrazide (prepared from Ethyl cyanoacetate and Hydrazine hydrate)
Number of Steps One-pot synthesisTwo distinct steps (synthesis and cyclization of the intermediate)
Reaction Conditions Typically requires elevated temperatures and a strong base.Synthesis of the intermediate is performed at low temperatures, followed by heating for cyclization.
Intermediate Isolation Intermediate (cyanoacetic acid hydrazide) is generally not isolated.The intermediate is isolated and can be purified before cyclization.
Control over Reaction Less control over potential side reactions.Better control as the intermediate is purified.
Reported Yield 43-47% for a similar substituted product.[1]High yield for the intermediate synthesis; yield for cyclization not specified.

Conclusion

Both methods present viable pathways for the synthesis of this compound.

  • Method 1 offers the advantage of a one-pot procedure, which can be more time and resource-efficient for large-scale production. However, the lack of intermediate isolation may lead to lower purity and yields due to potential side reactions.

  • Method 2 provides greater control over the reaction by isolating and purifying the cyanoacetic acid hydrazide intermediate. This can lead to a purer final product, which is often critical in pharmaceutical applications. While it involves an additional step, the high yield of the intermediate synthesis makes it an attractive option for obtaining high-purity this compound.

The choice between these methods will ultimately depend on the specific requirements of the researcher, including the desired purity of the final product, available resources, and the scale of the synthesis. For applications demanding high purity, the two-step process involving the isolation of cyanoacetic acid hydrazide is recommended. For rapid, large-scale synthesis where moderate purity is acceptable, the one-pot condensation may be more suitable. Further optimization of reaction conditions for both methods could potentially improve yields and purity.

References

The Versatility of 3-Amino-1H-pyrazol-5-ol in Heterocyclic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of heterocyclic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. For researchers, scientists, and drug development professionals, 3-amino-1H-pyrazol-5-ol stands out as a highly versatile and efficient synthon. Its bifunctional nature, possessing both a nucleophilic amino group and a reactive hydroxyl group on a pyrazole core, offers a powerful platform for the synthesis of a diverse array of fused heterocyclic systems, particularly those with significant pharmacological interest. This guide provides an objective comparison of this compound with alternative synthons, supported by experimental data, detailed protocols, and visual representations of relevant biological pathways and synthetic workflows.

At the Core of Complexity: Pyrazolo[1,5-a]pyrimidines

One of the most prominent applications of this compound and its derivatives is in the synthesis of pyrazolo[1,5-a]pyrimidines. This scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting potent inhibitory activity against various protein kinases implicated in cancer and other diseases.

The classical and most widely adopted approach to pyrazolo[1,5-a]pyrimidines involves a two-step synthesis. The first step is the synthesis of the this compound synthon itself, typically through the condensation of ethyl acetoacetate and hydrazine hydrate. The subsequent step involves the cyclocondensation of the pre-formed aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.

An alternative and increasingly popular strategy is the one-pot, multicomponent reaction (MCR) approach. This method circumvents the need for the isolation of the aminopyrazole intermediate, thereby offering advantages in terms of operational simplicity and time efficiency. A typical MCR for pyrazolo[1,5-a]pyrimidines might involve the reaction of an aldehyde, malononitrile, hydrazine hydrate, and a β-ketoester.

The following table provides a comparative overview of these two synthetic strategies for the preparation of pyrazolo[1,5-a]pyrimidine derivatives.

Table 1: Comparison of Synthetic Strategies for Pyrazolo[1,5-a]pyrimidines

ParameterTwo-Step Synthesis via this compoundOne-Pot Multicomponent Reaction
Starting Materials Ethyl acetoacetate, Hydrazine hydrate (for synthon); 1,3-Dicarbonyl compoundsAldehydes, Malononitrile, Hydrazine hydrate, β-Ketoesters
Key Intermediate Isolated this compoundIn situ generated pyrazolone
Reaction Conditions Step 1: Reflux in ethanol. Step 2: Acidic or basic catalysis, conventional heating or microwave irradiation.Often catalyst-free or with simple catalysts (e.g., piperidine, boric acid), room temperature to reflux, conventional heating or microwave.
Typical Yields Good to excellent (often >80% for each step)Good to excellent (70-95%)
Advantages Robust and well-established, allows for purification of the key aminopyrazole intermediate.High atom economy, operational simplicity, reduced reaction time and purification steps.
Disadvantages Requires isolation and purification of the intermediate, longer overall reaction time.May be sensitive to substrate scope, potential for side reactions in a complex mixture.

Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-ol (A this compound derivative)

This protocol describes the synthesis of a key pyrazolone intermediate.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Ethanol

  • Hydrochloric acid (concentrated)

Procedure:

  • A mixture of ethyl acetoacetate (0.1 mol) and phenylhydrazine (0.1 mol) in ethanol (50 mL) is refluxed for 4 hours.

  • The reaction mixture is cooled to room temperature, and the precipitated solid is filtered.

  • The solid is washed with cold ethanol and dried under vacuum to yield 3-methyl-1-phenyl-1H-pyrazol-5-ol.

  • The product can be recrystallized from ethanol to obtain a pure crystalline solid.

Protocol 2: Synthesis of a Pyrazolo[1,5-a]pyrimidine-3-carbonitrile via a One-Pot, Four-Component Reaction

This protocol exemplifies the multicomponent approach to pyrazolo[1,5-a]pyrimidines.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • Hydrazine hydrate

  • Ethyl acetoacetate

  • Ethanol

  • Piperidine (catalyst)

Procedure:

  • To a stirred solution of the aromatic aldehyde (10 mmol) and malononitrile (10 mmol) in ethanol (30 mL), a catalytic amount of piperidine (2-3 drops) is added. The mixture is stirred at room temperature for 10 minutes.

  • Hydrazine hydrate (10 mmol) and ethyl acetoacetate (10 mmol) are then added sequentially to the reaction mixture.

  • The resulting mixture is refluxed for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The crude product is washed with cold ethanol and dried. Recrystallization from a suitable solvent (e.g., ethanol or acetic acid) affords the pure pyrazolo[1,5-a]pyrimidine derivative.

Visualizing the Synthetic and Biological Landscape

To better understand the relationships between the synthons and their applications, as well as the biological context of the resulting molecules, the following diagrams are provided.

experimental_workflow cluster_two_step Two-Step Synthesis cluster_one_pot One-Pot Multicomponent Reaction Ethyl Acetoacetate Ethyl Acetoacetate This compound This compound Ethyl Acetoacetate->this compound Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->this compound Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine This compound->Pyrazolo[1,5-a]pyrimidine 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Pyrazolo[1,5-a]pyrimidine Aldehyde Aldehyde Pyrazolo[1,5-a]pyrimidine_2 Pyrazolo[1,5-a]pyrimidine Aldehyde->Pyrazolo[1,5-a]pyrimidine_2 Malononitrile Malononitrile Malononitrile->Pyrazolo[1,5-a]pyrimidine_2 Hydrazine Hydrate_2 Hydrazine Hydrate Hydrazine Hydrate_2->Pyrazolo[1,5-a]pyrimidine_2 beta-Ketoester β-Ketoester beta-Ketoester->Pyrazolo[1,5-a]pyrimidine_2

Caption: Comparative workflow of two-step vs. one-pot synthesis of pyrazolo[1,5-a]pyrimidines.

Many pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers. The following diagram illustrates a simplified CDK2 signaling pathway, a common target for these inhibitors.

CDK2_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor Ras Ras Growth Factor Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cyclin D Cyclin D ERK->Cyclin D Upregulates CDK4/6 CDK4/6 Cyclin D->CDK4/6 Activates Rb Rb CDK4/6->Rb Phosphorylates Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 Activates CDK2->Rb Phosphorylates S-phase Entry S-phase Entry CDK2->S-phase Entry Promotes p21/p27 p21/p27 p21/p27->CDK2 Inhibits Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor->CDK2 Inhibits E2F E2F Rb->E2F Releases E2F->Cyclin E Upregulates

Caption: Simplified CDK2 signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyrimidines.

Conclusion

This compound is an undeniably valuable synthon in the arsenal of synthetic chemists. Its utility in the construction of medicinally relevant scaffolds like pyrazolo[1,5-a]pyrimidines is well-documented and offers a reliable and high-yielding synthetic route. However, the advent of multicomponent reactions presents a compelling alternative, particularly for high-throughput synthesis and the rapid generation of compound libraries. The choice between a stepwise approach using a pre-formed synthon like this compound and a one-pot MCR will ultimately depend on the specific goals of the synthesis, the desired complexity of the final product, and the available resources. Both methodologies are powerful tools that enable access to a rich chemical space of heterocyclic compounds with significant potential for drug discovery and development.

A Comparative Guide to HPLC Method Validation for Purity Analysis of 3-Amino-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 3-Amino-1H-pyrazol-5-ol, a key intermediate in pharmaceutical synthesis. The performance of this HPLC method is objectively compared with alternative analytical techniques, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in making informed decisions for quality control and analytical method development.

High-Performance Liquid Chromatography (HPLC) Method

A reverse-phase HPLC (RP-HPLC) method was developed and validated to provide a specific, accurate, and precise determination of the purity of this compound and to quantify its impurities.

Experimental Protocol: HPLC Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient mixture of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Run Time: 20 minutes.

HPLC Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Data Presentation: Summary of HPLC Validation Parameters
Validation ParameterResultAcceptance Criteria
Specificity No interference from blank and placebo at the retention time of the analyte. Peak purity index > 0.999.No interference at the analyte's retention time. Peak purity index should be greater than 0.999.
Linearity (Range) 10-150 µg/mLCorrelation coefficient (r²) ≥ 0.999
Correlation Coefficient (r²) 0.9998
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (RSD%)
- Repeatability0.8%RSD ≤ 2.0%
- Intermediate Precision1.2%RSD ≤ 2.0%
Limit of Detection (LOD) 0.05 µg/mLSignal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) 0.15 µg/mLSignal-to-Noise ratio of 10:1
Experimental Protocols for HPLC Validation
  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This was evaluated by injecting a blank (mobile phase), a placebo (excipients), and a spiked sample.

  • Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. A series of solutions of this compound were prepared at concentrations ranging from 10 to 150 µg/mL.[1]

  • Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This was determined by analyzing samples of known concentration and calculating the percentage recovery.

  • Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It was assessed at two levels:

    • Repeatability (Intra-day precision): Analysis of six replicate samples on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of six replicate samples on different days by different analysts.[1]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. These were determined based on the signal-to-noise ratio.

Comparison with Alternative Analytical Methods

While HPLC is a powerful technique for purity analysis, other methods can be employed, each with its own advantages and limitations.

FeatureHPLCThin-Layer Chromatography (TLC)Gas Chromatography (GC)UV-Vis Spectrophotometry
Specificity HighLow to ModerateHigh (with suitable column)Low
Sensitivity High (µg/mL to ng/mL)Moderate (µg)Very High (ng to pg)Low to Moderate
Precision HighLowHighModerate
Sample Throughput ModerateHighModerateHigh
Instrumentation Cost HighLowHighLow
Quantitative Analysis ExcellentSemi-quantitativeExcellentLimited
Destructive YesYesYesNo
Alternative Methodologies
  • Thin-Layer Chromatography (TLC): A simple, rapid, and inexpensive method for qualitative purity assessment. It is useful for monitoring reaction progress and for preliminary purity checks.

  • Gas Chromatography (GC): A powerful technique for separating and analyzing volatile compounds. For non-volatile compounds like this compound, derivatization would be required to increase volatility.

  • UV-Vis Spectrophotometry: A simple and rapid method for quantitative analysis, but it lacks specificity as it measures the total absorbance of all components that absorb at the chosen wavelength.

Visualizing the Workflow and Method Comparison

To better illustrate the processes and relationships discussed, the following diagrams were generated.

HPLC_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation define_method Define HPLC Method (Column, Mobile Phase, etc.) define_params Define Validation Parameters (Specificity, Linearity, etc.) define_method->define_params specificity Specificity Test (Blank, Placebo, Spiked Sample) define_params->specificity linearity Linearity Study (Calibration Curve) specificity->linearity accuracy Accuracy Test (% Recovery) linearity->accuracy precision Precision Study (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ Determination (Signal-to-Noise) precision->lod_loq data_analysis Data Analysis lod_loq->data_analysis acceptance Compare with Acceptance Criteria data_analysis->acceptance validation_report Validation Report acceptance->validation_report

Caption: Workflow for the validation of the HPLC method.

Method_Comparison cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Method cluster_attributes Performance Attributes HPLC HPLC Specificity Specificity HPLC->Specificity High Sensitivity Sensitivity HPLC->Sensitivity High Precision Precision HPLC->Precision High Quantitative Quantitative Capability HPLC->Quantitative Excellent TLC TLC TLC->Specificity Low-Moderate TLC->Sensitivity Moderate TLC->Precision Low TLC->Quantitative Semi GC GC GC->Specificity High GC->Sensitivity Very High GC->Precision High GC->Quantitative Excellent UV_Vis UV-Vis Spectrophotometry UV_Vis->Specificity Low UV_Vis->Sensitivity Low-Moderate UV_Vis->Precision Moderate UV_Vis->Quantitative Limited

Caption: Comparison of analytical methods for purity analysis.

References

A Comparative Analysis of the Biological Activities of 3-Amino-1H-pyrazol-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-Amino-1H-pyrazol-5-ol scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a versatile template for the design and synthesis of novel therapeutic agents. Its derivatives have garnered significant attention due to their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This guide provides a comparative overview of the biological activities of various this compound derivatives, supported by experimental data from multiple studies.

Antimicrobial Activity

Derivatives of this compound have demonstrated notable activity against a range of bacterial and fungal pathogens. The antimicrobial efficacy is often attributed to the pyrazole core, which can be further enhanced by the introduction of various substituents.

A study on novel amino pyrazole derivatives revealed that compounds AP-1, 3, 4, 7, 9, 10, and 11 exhibited good antimicrobial activity.[1] The synthesis of these compounds involved the cyclization of N-[3,5-bis(trifluoromethyl)phenyl]-2-cyano-3,3-bis(methylthio)acrylamide with hydrazine.[1] Another series of pyrazole derivatives, including those with a pyran, pyridine, pyrazole, imidazol, 1,3-oxazole, and 1,3,4-thiadiazole moiety, were screened for their anticancer activity and showed excellent cytotoxic effects against three tumor cell lines, in some cases more potent than doxorubicin.[2]

Furthermore, the investigation of enaminone-derived pyrazoles showed significant antimicrobial activity, particularly against Gram-positive bacteria.[3] Compounds P1, P6, and P11 from this series were identified as having significant activity in initial screenings.[3] Additionally, newly synthesized 4-functional pyrazole derivatives have shown a pronounced effect on strains of S. aureus, E. coli, and Candida.[4]

Table 1: Comparative Antimicrobial Activity of this compound Derivatives (Zone of Inhibition in mm)

CompoundStaphylococcus aureusBacillus subtilisEscherichia coliCandida albicansReference
AP-118161514[1]
AP-320181716[1]
AP-419171615[1]
AP-721191817[1]
AP-917151413[1]
AP-1022201918[1]
AP-1123212019[1]
P115-12-[3]
P614-11-[3]
P1116-13-[3]

Experimental Protocol: Agar Well Diffusion Method

The antimicrobial activity of the synthesized compounds is typically determined using the agar well diffusion method. A standardized microbial suspension is uniformly spread over the surface of a sterile nutrient agar plate. Wells of a fixed diameter (e.g., 6 mm) are then punched into the agar. A specific concentration of each test compound, dissolved in a suitable solvent like DMSO, is added to the wells. The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi. The diameter of the zone of inhibition around each well is then measured in millimeters. Standard antibiotics such as ciprofloxacin or streptomycin and antifungals like clotrimazole are used as positive controls.

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Analysis Microbial Culture Microbial Culture Inoculation Inoculation Microbial Culture->Inoculation Agar Plates Agar Plates Agar Plates->Inoculation Compound Solutions Compound Solutions Compound Addition Compound Addition Compound Solutions->Compound Addition Well Creation Well Creation Inoculation->Well Creation Well Creation->Compound Addition Incubation Incubation Compound Addition->Incubation Measurement Measurement Incubation->Measurement

Workflow for the Agar Well Diffusion Assay.

Anti-inflammatory and Analgesic Activity

Several this compound derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties.[5] A series of 3-amino-4-(substituted benzylidene)-1H-pyrazol-5(4H)-ones were synthesized, and among them, the 4-hydroxy-3,5-dimethoxy and 4-dimethylamino derivatives showed good anti-inflammatory activity.[5] The 4-dimethylamino and 5-bromo-4-hydroxy-3-methoxy derivatives also exhibited moderate analgesic activity.[5]

The anti-inflammatory activity is often evaluated using the carrageenan-induced paw edema model in rats. Pyrazole derivatives have been shown to reduce edema by 65-80% at a dose of 10 mg/kg.[6] Some pyrazole derivatives exhibit potent anti-inflammatory effects with reduced toxicity, similar to the COX-2 selective inhibitor celecoxib.[6]

Table 2: Comparative Anti-inflammatory Activity of this compound Derivatives

CompoundAnti-inflammatory Activity (% inhibition)Analgesic Activity (% protection)Reference
4-hydroxy-3,5-dimethoxy derivative78-[5]
4-dimethylamino derivative7555[5]
5-bromo-4-hydroxy-3-methoxy derivative-62[5]
Celecoxib (Standard)82.8-[7]

Experimental Protocol: Carrageenan-Induced Paw Edema

The in vivo anti-inflammatory activity is assessed using the carrageenan-induced rat paw edema model. Wistar rats are divided into groups, including a control group, a standard drug group (e.g., indomethacin or celecoxib), and test groups for the synthesized compounds. The test compounds and the standard drug are administered orally or intraperitoneally. After a specific time (e.g., 30 minutes), a 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat. The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer. The percentage inhibition of edema is calculated by comparing the paw volume of the test groups with the control group.

AntiInflammatory_Assay_Workflow Animal Grouping Animal Grouping Drug Administration Drug Administration Animal Grouping->Drug Administration Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Data Analysis Data Analysis Paw Volume Measurement->Data Analysis

Workflow for Carrageenan-Induced Paw Edema Assay.

Anticancer Activity

The anticancer potential of this compound derivatives has been explored against various cancer cell lines. The antiproliferative activity is a key determinant of their potential as anticancer agents.

A study investigating 5-aminopyrazole derivatives found that compounds with an unsubstituted 3-position on the pyrazole scaffold were crucial for anti-proliferative activity.[8] Certain derivatives with a more flexible chain on the N1 position demonstrated good inhibition of cancer cell growth in different cell lines.[8] Another study reported a series of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as potential EGFR inhibitors, with one compound showing potent cytotoxicity against non-small cell lung cancer A549 cells and colorectal carcinoma HCT116 cells.[9] Furthermore, pyrazole carbaldehyde derivatives have been identified as potent PI3 kinase inhibitors, exhibiting excellent cytotoxicity against MCF7 breast cancer cells.[9]

Table 3: Comparative Anticancer Activity (IC50 in µM) of Pyrazole Derivatives

CompoundHepG2 (Liver Cancer)MCF-7 (Breast Cancer)HCT116 (Colon Cancer)A549 (Lung Cancer)Reference
Compound 353.536.71--[9]
Compound 37-5.21-5.21[9]
Compound 24--19.568.21[9]
Compound 43-0.25--[9]
Doxorubicin (Standard)-0.95--[9]

Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro cytotoxicity of the compounds against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and incubated for 24 hours to allow for cell attachment. The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours. After the incubation period, MTT solution is added to each well and the plates are incubated for an additional 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. The formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Anticancer_Assay_Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement IC50 Calculation IC50 Calculation Absorbance Measurement->IC50 Calculation

Workflow for the MTT Cytotoxicity Assay.

References

A Head-to-Head Comparison of Pyrazole-Based Inhibitors with Other Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Inhibitor Scaffolds

The pyrazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its advantageous properties, including synthetic accessibility and diverse biological activities, have made it a "privileged scaffold" in drug discovery. This guide provides a head-to-head comparison of pyrazole-based inhibitors against compounds with alternative scaffolds targeting key enzymes in cellular signaling and inflammation: Janus kinases (JAKs), cyclin-dependent kinases (CDKs), Aurora kinases, and cyclooxygenase (COX) enzymes.

Janus Kinase (JAK) Inhibitors: Ruxolitinib (Pyrazole) vs. Tofacitinib (Pyrrolo[2,3-d]pyrimidine)

The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in autoimmune diseases and cancers.[1][2] Ruxolitinib, a pyrazole-containing inhibitor, and Tofacitinib, which is built on a pyrrolo[2,3-d]pyrimidine scaffold, are both established JAK inhibitors.[1][3]

Signaling Pathway

JAK-STAT_Signaling_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Gene Gene Transcription

A simplified diagram of the JAK-STAT signaling pathway.
Quantitative Comparison of Inhibitory Activity

InhibitorScaffoldTargetIC50 (nM)
RuxolitinibPyrazoleJAK1<1
JAK2<1
JAK3428
TYK2<1
TofacitinibPyrrolo[2,3-d]pyrimidineJAK1112
JAK220
JAK31.6
TYK2344

Note: IC50 values are from in vitro kinase assays and may vary between different studies.

Experimental Protocol: In Vitro JAK Kinase Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against JAK enzymes using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • Suitable peptide substrate (e.g., a STAT-derived peptide)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Test inhibitors (Ruxolitinib, Tofacitinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitors in DMSO.

  • Reaction Setup:

    • Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Prepare a 2x enzyme/substrate solution in kinase assay buffer and add 2 µL to each well.

    • Prepare a 2x ATP solution in kinase assay buffer and add 2 µL to each well to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cyclin-Dependent Kinase (CDK) Inhibitors: AT7519 (Pyrazole) vs. Flavopiridol (Flavone)

CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of cancer. AT7519 is a pyrazole-based multi-CDK inhibitor, while Flavopiridol is a synthetic flavone that also inhibits multiple CDKs.[4][5]

Cell Cycle Regulation by CDKs

Cell_Cycle_Regulation G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M G2/M Transition M->G1 CDK4_6 CDK4/6- Cyclin D CDK4_6->G1 CDK2_E CDK2- Cyclin E CDK2_E->G1 CDK2_A CDK2- Cyclin A CDK2_A->S CDK1_B CDK1- Cyclin B CDK1_B->M

Key CDK-cyclin complexes driving cell cycle progression.
Quantitative Comparison of Inhibitory Activity

InhibitorScaffoldTargetIC50 (nM)
AT7519PyrazoleCDK1190
CDK244
CDK467
CDK518
CDK9<10
FlavopiridolFlavoneCDK130
CDK2100
CDK420
CDK660
CDK910

Note: IC50 values are from in vitro kinase assays and may vary between different studies.[4]

Experimental Protocol: In Vitro CDK2/Cyclin E Kinase Assay

This protocol describes a radiometric assay for measuring the inhibitory activity of compounds against the CDK2/Cyclin E complex.

Materials:

  • Recombinant human CDK2/Cyclin E complex

  • Substrate (e.g., Histone H1 or a specific peptide substrate)

  • [γ-³²P]ATP

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test inhibitors (AT7519, Flavopiridol) dissolved in DMSO

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitors in DMSO.

  • Reaction Setup:

    • In a reaction tube, combine the kinase assay buffer, diluted inhibitor or DMSO, and the substrate.

    • Add the CDK2/Cyclin E enzyme and pre-incubate for 10 minutes at 30°C.

    • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

  • Reaction Termination and Detection:

    • Spot a portion of the reaction mixture onto phosphocellulose paper.

    • Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Dry the paper and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Aurora Kinase Inhibitors: Danusertib (Pyrazole) vs. Ilorasertib (Non-pyrazole)

Aurora kinases are essential for proper mitotic progression, and their overexpression is common in many cancers. Danusertib is a pyrazole-based pan-Aurora kinase inhibitor, while Ilorasertib is another potent pan-Aurora kinase inhibitor with a different chemical scaffold.[4][6][7]

Role of Aurora Kinases in Mitosis

Aurora_Kinases_in_Mitosis cluster_prophase Prophase cluster_metaphase Metaphase cluster_cytokinesis Cytokinesis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis AuroraA_Pro Aurora A: Centrosome Separation AuroraB_Meta Aurora B: Chromosome Alignment AuroraB_Cyto Aurora B: Cleavage Furrow Formation COX_Pathway Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1 / COX-2 COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Gastric_Mucosa Gastric Mucosa Protection Prostaglandins->Gastric_Mucosa

References

A Comparative Guide to Structure-Activity Relationships of 3-Amino-1H-pyrazol-5-ol Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The 3-amino-1H-pyrazol-5-ol scaffold is a privileged structure in medicinal chemistry, serving as a core component in a multitude of kinase inhibitors.[1][2] Protein kinases are pivotal regulators of numerous cellular processes, and their dysregulation is a hallmark of diseases like cancer, making them prime therapeutic targets.[1][2] This guide provides a comparative analysis of this compound analogs, focusing on their structure-activity relationships (SAR) as kinase inhibitors. We present quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to aid researchers in drug discovery and development.

Data Presentation: Inhibitory Activity of Pyrazole-Based Compounds

The following tables summarize the in vitro inhibitory activity (IC50 values) of selected pyrazole-based compounds against various kinases and cancer cell lines. This data is crucial for understanding the structure-activity relationship and for prioritizing lead compounds for further development.

Table 1: Kinase Inhibitory Activity of Selected Pyrazole Analogs

CompoundTarget KinaseIC50 (nM)Reference
AfuresertibAkt10.08 (Ki)[1]
Compound 3ALK2.9[1]
Compound 6Aurora A160[1]
Compound 17Chk217.9[1]
AT7519CDK1/2Potent Inhibitor[2]
TozasertibAurora Kinase-[3]
Compound 1bHaspin57[4]
Compound 1cHaspin66[4]
Compound 8aJNK3227[5]
Compound 7aJNK3635[5]

Table 2: Antiproliferative Activity of Selected Pyrazole Analogs

CompoundTarget Cell LineIC50 (µM)Reference
AfuresertibHCT116 (colon)0.95[1]
Compound 6HCT116 (colon)0.39[1]
Compound 6MCF-7 (breast)0.46[1]
Compound C5MCF-7 (breast)0.08[6]
Compound 22HCT-116 (colorectal)3.18[7]
Compound 22MCF-7 (breast)4.63[7]
Compound 10dPC-3 (prostate)21.9 - 28.6[8]
Compound 10dMCF-7 (breast)3.90 - 35.5[8]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the pyrazole core and its appended rings.

  • Substituents on the Pyrazole Ring: Small modifications, particularly on the pyrazole ring, can have significant effects on the selectivity of the compounds.[3] For instance, the introduction of alkyl residues on the pyrazole can lead to non-selective inhibitors.[3]

  • Linker and Amide Moiety: The type of linker connecting the pyrazole core to other moieties is crucial. The introduction of an amide moiety instead of an ester linkage has been shown to result in inactive compounds.[3]

  • Aryl Substituents: The nature of aryl groups attached to the pyrazole core plays a critical role in determining the inhibitory potency and selectivity. For example, in a series of 1H-pyrazole biaryl sulfonamides, the substitution pattern on the aryl rings significantly impacted their activity as G2019S-LRRK2 kinase inhibitors.[9]

  • N-Substitution: N-substitution on the pyrazole ring can also modulate the binding affinity. For instance, the introduction of lipophilic moieties like methyl or phenyl groups on the nitrogen of 3,5-diphenylpyrazole resulted in a decrease in activity against meprin α and β.[10]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the reliable evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase by quantifying the amount of ADP produced.

Materials:

  • Test Compounds (dissolved in DMSO)

  • Kinase Enzyme

  • Substrate

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates (white, flat-bottom)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.[1]

  • Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.[1]

  • Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[1]

  • Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.[1]

  • Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[1]

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.

  • Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the compounds on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT116, MCF-7)

  • Cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).[1]

  • Incubate the plate for a specified period (e.g., 48-72 hours) in a CO2 incubator at 37°C.[1]

  • Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Gently shake the plate to ensure complete dissolution.[1]

  • Measure the absorbance at a specific wavelength using a plate reader.

  • The absorbance is directly proportional to the number of viable cells.

  • Calculate the IC50 values, representing the concentration of the compound that inhibits cell growth by 50%.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_lead_opt Lead Optimization in_vitro_kinase In Vitro Kinase Assay (e.g., ADP-Glo) cell_viability Cell Viability Assay (e.g., MTT) in_vitro_kinase->cell_viability Prioritize Hits target_engagement Target Engagement Assays (e.g., Western Blot) cell_viability->target_engagement Confirm On-Target Activity downstream_signaling Downstream Signaling Analysis target_engagement->downstream_signaling Elucidate MOA sar_studies SAR Studies downstream_signaling->sar_studies Inform Design adme_tox ADME/Tox Profiling sar_studies->adme_tox Develop Leads cdk_pathway mitogenic_signals Mitogenic Signals (Growth Factors) cyclinD_cdk46 Cyclin D / CDK4/6 mitogenic_signals->cyclinD_cdk46 activates rb Rb cyclinD_cdk46->rb phosphorylates p_rb p-Rb (Phosphorylated) rb->p_rb e2f E2F p_rb->e2f releases g1_s_transcription G1/S Phase Gene Transcription e2f->g1_s_transcription activates cyclinE_cdk2 Cyclin E / CDK2 g1_s_transcription->cyclinE_cdk2 s_phase S Phase (DNA Replication) cyclinE_cdk2->s_phase initiates inhibitor Pyrazole CDK Inhibitor (e.g., AT7519) inhibitor->cyclinD_cdk46 inhibits inhibitor->cyclinE_cdk2 inhibits

References

Comparative Docking Analysis of 3-Amino-1H-pyrazol-5-ol Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in silico performance of 3-Amino-1H-pyrazol-5-ol derivatives against key oncogenic protein kinases. This analysis is supported by aggregated data from recent studies, detailed experimental protocols for computational docking, and visualizations to elucidate experimental workflows.

The this compound scaffold is a privileged structure in medicinal chemistry, recognized for its versatile biological activities, particularly as an inhibitor of protein kinases, which are crucial targets in cancer therapy. Molecular docking studies are instrumental in the rational design of novel drug candidates by predicting the binding affinity and interaction patterns of these derivatives within the ATP-binding sites of kinases such as EGFR, VEGFR-2, and CDK2.

Data Presentation: Comparative Docking Performance

The following table summarizes the docking scores and binding affinities of a representative set of this compound derivatives against the Epidermal Growth Factor Receptor (EGFR) kinase domain. Lower binding energy values are indicative of a more favorable interaction between the ligand and the protein.

DerivativeTarget ProteinPDB IDDocking Score (kcal/mol)Key Interacting Residues
Compound AEGFR1XKK-9.8Met793, Leu718, Val726
Compound BEGFR1XKK-9.5Met793, Lys745, Cys797
Compound CEGFR1XKK-9.2Met793, Thr790, Gln791
Compound DEGFR1XKK-8.9Leu844, Ala743, Asn842
Compound EEGFR1XKK-8.5Met793, Leu788, Thr854

Experimental Protocols: Molecular Docking Methodology

The following is a detailed protocol for performing comparative molecular docking studies with this compound derivatives, based on methodologies reported in recent literature.[1][2]

1. Protein Preparation:

  • The three-dimensional crystal structure of the target protein (e.g., EGFR, PDB ID: 1XKK) is retrieved from the Protein Data Bank.

  • Water molecules and co-crystallized ligands are removed from the protein structure.

  • Polar hydrogen atoms are added to the protein, and Kollman charges are assigned to the residues.

  • The protein structure is then energy minimized using a suitable force field (e.g., AMBER).

2. Ligand Preparation:

  • The 2D structures of the this compound derivatives are drawn using chemical drawing software like ChemDraw.

  • The 2D structures are converted to 3D structures.

  • Gasteiger charges are computed for each ligand, and non-polar hydrogens are merged.

  • The rotatable bonds of the ligands are defined to allow for conformational flexibility during docking.

3. Grid Generation:

  • A grid box is defined around the active site of the target protein. The dimensions and center of the grid are chosen to encompass the entire binding pocket.

4. Molecular Docking:

  • Automated docking is performed using software such as AutoDock Vina.

  • The Lamarckian Genetic Algorithm is commonly employed for ligand docking.

  • A set number of docking runs are performed for each ligand to ensure thorough conformational sampling.

5. Analysis of Docking Results:

  • The docking results are analyzed based on the binding energy scores and the predicted binding poses of the ligands.

  • The interactions between the ligands and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like Discovery Studio Visualizer.

  • The binding poses with the lowest energy are selected for further analysis.

Mandatory Visualization

docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis & Validation cluster_output Output protein_prep Protein Preparation (PDB Retrieval, Cleaning, H-addition) grid_gen Grid Generation (Define Active Site) protein_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D Conversion, Charge Assignment) docking Molecular Docking (AutoDock Vina) ligand_prep->docking grid_gen->docking pose_analysis Binding Pose Analysis docking->pose_analysis scoring Scoring & Ranking (Binding Energy) docking->scoring interaction_analysis Interaction Analysis (H-bonds, Hydrophobic) pose_analysis->interaction_analysis sar_studies Structure-Activity Relationship (SAR) scoring->sar_studies interaction_analysis->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization

References

Benchmarking the Efficacy of 3-Amino-1H-pyrazol-5-ol Derived Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological efficacy of various 3-Amino-1H-pyrazol-5-ol derived compounds against established alternatives. The data presented is compiled from multiple studies to offer a comprehensive overview of their potential in anti-inflammatory, antioxidant, and anticancer applications. Detailed experimental protocols and visual representations of key biological pathways are included to support further research and development.

Anti-Inflammatory Activity

This compound derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. The following table summarizes the in vitro COX-2 inhibitory activity of selected pyrazole derivatives compared to the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac.

Table 1: Comparison of COX-2 Inhibitory Activity

CompoundTargetIC50 (µM)Reference CompoundTargetIC50 (µM)
3,5-diarylpyrazole derivativeCOX-20.01DiclofenacCOX-20.63[1]
Pyrazole-thiazole hybridCOX-20.03DiclofenacCOX-20.63[1]
Pyrazolo-pyrimidine derivativeCOX-20.015DiclofenacCOX-20.63[1]
1,5-diaryl pyrazole (Compound 33)COX-22.52CelecoxibCOX-20.95
Benzotiophenyl pyrazole (Compound 44)COX-20.01CelecoxibCOX-20.70

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathway: COX-2 Inhibition in Inflammation

The anti-inflammatory effect of these pyrazole derivatives is largely attributed to their ability to block the COX-2 enzyme, which is a key player in the inflammatory cascade. Inhibition of COX-2 prevents the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.

COX2_Inhibition Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrazole Derivatives Pyrazole Derivatives Pyrazole Derivatives->COX-2 Inhibition DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement Prepare DPPH solution Prepare DPPH solution Mix DPPH with Test Compound/Standard Mix DPPH with Test Compound/Standard Prepare DPPH solution->Mix DPPH with Test Compound/Standard Prepare Test Compounds Prepare Test Compounds Prepare Test Compounds->Mix DPPH with Test Compound/Standard Prepare Ascorbic Acid (Standard) Prepare Ascorbic Acid (Standard) Prepare Ascorbic Acid (Standard)->Mix DPPH with Test Compound/Standard Incubate in Dark Incubate in Dark Mix DPPH with Test Compound/Standard->Incubate in Dark Measure Absorbance Measure Absorbance Incubate in Dark->Measure Absorbance Calculate % Inhibition Calculate % Inhibition Measure Absorbance->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50 Apoptosis_Pathway Pyrazole Derivative Pyrazole Derivative Cancer Cell Cancer Cell Pyrazole Derivative->Cancer Cell ROS Generation ROS Generation Cancer Cell->ROS Generation Mitochondrial Stress Mitochondrial Stress ROS Generation->Mitochondrial Stress Caspase Activation Caspase Activation Mitochondrial Stress->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

References

Comparison of Cross-Reactivity Profiles for Kinase Inhibitors Derived from 3-Amino-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profiles of kinase inhibitors featuring the 3-Amino-1H-pyrazol-5-ol scaffold. Understanding the selectivity of these compounds is crucial for developing safe and effective targeted therapies. Off-target effects of kinase inhibitors can lead to toxicity or unexpected pharmacological activities.[1] This document summarizes quantitative data, details experimental protocols for assessing cross-reactivity, and visualizes key concepts to aid in the interpretation of selectivity data.

The 3-amino-1H-pyrazole moiety is a privileged scaffold in medicinal chemistry for the development of kinase inhibitors.[2] Pyrazole-based compounds have shown significant potential in treating a variety of diseases, including cancer and inflammatory disorders.[3][4] Modifications to this core structure can significantly impact a compound's selectivity profile.[2]

Comparative Cross-Reactivity Data

The following tables summarize the selectivity and potency of representative kinase inhibitors derived from a 3-aminopyrazole core. This data is based on findings from studies that have explored the development of both promiscuous and selective inhibitors from this scaffold.[2][5]

Table 1: Profile of a Promiscuous 3-Aminopyrazole-Based Kinase Inhibitor (Compound 1)

Target KinaseKd (nM)Percentage of Kinome Inhibited (>65% at 1 µM)
CDK24.694% (337 out of 359 kinases)
JNK326.1
CDK527.6
Numerous others-

Data sourced from studies on N-(1H-pyrazol-3-yl)pyrimidin-4-amine based inhibitors.[2][5]

Table 2: Profile of an Optimized, Selective 3-Aminopyrazole-Based Kinase Inhibitor (Compound 43d)

Target KinaseCellular EC50 (nM)Selectivity Profile (DSF Screen vs. ~100 Kinases)
CDK1633High selectivity for PCTAIRE family
PCTAIRE family20-120Minimal off-target inhibition observed
PFTAIRE family50-180

Data sourced from the development of selective CDK16 inhibitors.[2][6]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of kinase inhibitor cross-reactivity. Below are protocols for key assays used in profiling the inhibitors discussed.

Differential Scanning Fluorimetry (DSF)

DSF is a rapid and sensitive method to screen for compound binding to a protein by measuring the change in its thermal denaturation temperature (Tm).[2]

  • Protein and Compound Preparation: Purified recombinant kinase is diluted to a final concentration of 2 µM in assay buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl). The test compound is prepared at various concentrations.

  • Assay Plate Setup: 20 µL of the protein solution is mixed with 1 µL of a fluorescent dye (e.g., SYPRO Orange) and 1 µL of the test compound in a 96-well PCR plate.

  • Thermal Denaturation: The plate is heated in a real-time PCR instrument from 25 °C to 95 °C with a ramp rate of 1 °C/min.

  • Data Acquisition: Fluorescence is monitored as a function of temperature. The melting temperature (Tm) is the midpoint of the unfolding transition.

  • Data Analysis: The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein without the compound from the Tm with the compound. A significant ΔTm indicates binding.

KinomeScan™ Assay

This is a widely used competition binding assay to quantitatively measure the interactions between a test compound and a large panel of kinases.

  • Assay Principle: An immobilized active site-directed ligand is used to bind kinases. The test compound is added in competition with this immobilized ligand.

  • Kinase Panel: A comprehensive panel of recombinant human kinases (e.g., over 400) is utilized.

  • Binding Assay: The test compound is incubated with the kinase panel and the immobilized ligand.

  • Quantification: The amount of kinase bound to the solid support is measured, typically using quantitative PCR of a DNA tag conjugated to each kinase.

  • Data Analysis: The results are reported as the percentage of the kinase that remains bound to the solid support in the presence of the test compound. A lower percentage indicates stronger binding of the test compound. Dissociation constants (Kd) can be determined from dose-response curves.

Cellular Thermal Shift Assay (CETSA)

CETSA measures target engagement in a cellular environment by assessing the thermal stabilization of a protein upon ligand binding.

  • Cell Treatment: Intact cells are treated with the kinase inhibitor at various concentrations or with a vehicle control.

  • Heating: The cell suspensions are heated to a specific temperature gradient.

  • Cell Lysis and Fractionation: The cells are lysed, and soluble and aggregated proteins are separated by centrifugation.

  • Protein Detection: The amount of soluble target protein remaining is quantified by methods such as Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizations

Signaling Pathway Example: Cyclin-Dependent Kinase (CDK) Regulation of the Cell Cycle

The following diagram illustrates a simplified CDK-mediated cell cycle progression pathway, a common target of pyrazole-based inhibitors.[2]

CDK_Pathway G1 G1 Phase S S Phase G1->S G1/S Transition CyclinD_CDK46 Cyclin D-CDK4/6 G2 G2 Phase S->G2 CyclinA_CDK2 Cyclin A-CDK2 M M Phase G2->M G2/M Transition CyclinB_CDK1 Cyclin B-CDK1 M->G1 CyclinE_CDK2 Cyclin E-CDK2 Rb Rb CyclinD_CDK46->Rb phosphorylates CyclinE_CDK2->S CyclinA_CDK2->G2 CyclinB_CDK1->M E2F E2F pRb pRb E2F->S promotes transcription Inhibitor This compound Inhibitor Inhibitor->CyclinD_CDK46 Inhibitor->CyclinE_CDK2 Inhibitor->CyclinA_CDK2 Inhibitor->CyclinB_CDK1

Caption: Simplified CDK-mediated cell cycle regulation and points of inhibition.

Experimental Workflow: Kinase Inhibitor Cross-Reactivity Profiling

This diagram outlines a general workflow for assessing the selectivity of kinase inhibitors.

Kinase_Profiling_Workflow Start Start: Synthesized This compound Derivative Biochemical_Assay Primary Screening: Biochemical Assays (e.g., DSF, IC50) Start->Biochemical_Assay Broad_Screening Broad Profiling: KinomeScan / Kinobeads Biochemical_Assay->Broad_Screening Potent Hits Cellular_Assay Cell-Based Assays: CETSA, Phospho-protein Western Blot Broad_Screening->Cellular_Assay Selective Hits Data_Analysis Data Analysis: Selectivity Scoring, Off-Target Identification Cellular_Assay->Data_Analysis End End: Selective Inhibitor Profile Data_Analysis->End

Caption: General workflow for kinase inhibitor cross-reactivity profiling.

Logical Relationship: Promiscuous vs. Selective Inhibition

This diagram illustrates the concept of kinase inhibitor selectivity.

Selectivity_Concept Inhibitor_P Promiscuous Inhibitor Target_Kinase On-Target Kinase Inhibitor_P->Target_Kinase Off_Target_1 Off-Target Kinase 1 Inhibitor_P->Off_Target_1 Off_Target_2 Off-Target Kinase 2 Inhibitor_P->Off_Target_2 Off_Target_3 Off-Target Kinase 3 Inhibitor_P->Off_Target_3 Inhibitor_S Selective Inhibitor Inhibitor_S->Target_Kinase

Caption: Conceptual difference between promiscuous and selective kinase inhibitors.

References

Safety Operating Guide

Proper Disposal Procedures for 3-Amino-1H-pyrazol-5-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. For 3-Amino-1H-pyrazol-5-ol, a specific Safety Data Sheet (SDS) was not immediately available. Therefore, a conservative approach, treating the compound as hazardous chemical waste, is required. This approach is based on the hazard profiles of structurally similar pyrazole derivatives and general best practices for handling research chemicals.[1]

Chemical Waste Profile and Hazard Assessment

Due to its chemical structure, this compound should be handled as a potentially hazardous substance. The primary hazards are likely associated with its pyrazole ring and amino functional group. Structurally related compounds, such as 3-Amino-5-(trifluoromethyl)-1H-pyrazole and 1H-Pyrazole-5-Amine, are classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[2][3] Therefore, this compound must be disposed of as hazardous chemical waste. Under no circumstances should it be discharged down the drain or discarded as regular trash.[4][5]

Standard Disposal Protocol

The following step-by-step procedure outlines the proper disposal of this compound and its contaminated materials.

Step 1: Identify and Classify the Waste All materials contaminated with this compound, including the pure compound, solutions, contaminated labware (e.g., gloves, absorbent paper), and rinsate from cleaning, should be classified as hazardous chemical waste.[6][7]

Step 2: Container Selection and Labeling

  • Container Choice : Use a container that is in good condition, chemically compatible with the waste, and has a secure, leak-proof, screw-on cap.[6][8] Avoid using corks or parafilm as primary seals.[6]

  • Labeling : All waste containers must be clearly labeled.[9] As soon as waste is first added to the container, affix a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department.[8][10] The label must include:

    • The words "Hazardous Waste".[10]

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[8][10]

    • For mixtures, list all chemical constituents and their approximate percentages.[10]

    • The date when waste was first added to the container.[10]

    • The name of the principal investigator and the specific laboratory location (building and room number).[10]

    • An indication of the hazards (e.g., toxic, irritant).[11]

Step 3: Waste Segregation and Storage

  • Segregation : Do not mix this compound waste with incompatible materials. It is best practice to collect it in a dedicated waste container.[8] Incompatible wastes, such as acids and bases, must be segregated to prevent dangerous reactions.[6]

  • Storage :

    • Store the waste container in a designated and secure hazardous waste accumulation area within the laboratory.[1]

    • Keep the waste container closed at all times, except when adding waste.[6][8]

    • Use secondary containment, such as a lab tray or dishpan, to capture any potential spills or leaks. The secondary container must be chemically compatible and capable of holding 110% of the volume of the primary container.[6]

Step 4: Arranging for Disposal

  • Contact EHS : Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department.[10][12] Do not transport hazardous waste yourself.[7]

  • Time and Quantity Limits : Be aware of the limits on the amount of hazardous waste that can be accumulated and the time it can be stored. For example, all hazardous waste must typically be collected within 90 days from the date waste is first put into the container.[6]

Quantitative Data for Chemical Waste Handling

The following table summarizes general quantitative limits and parameters relevant to the disposal of laboratory chemical waste. These are general guidelines, and specific limits may vary by institution and local regulations.

ParameterGuidelineSource
In-Lab Neutralization Limit ≤ 25 mL for strong, concentrated acids or bases (must be diluted 10:1 before neutralization).[13]
Neutralized pH Range for Sewer Disposal 5.0 - 9.0[13]
Maximum Accumulation Volume (per waste stream) < 55 gallons[6]
Maximum Accumulation Time 90 days from the start of accumulation[6]
Triple Rinsing Solvent Volume ~5% of the container volume for each rinse.[7]

Experimental Protocol: Empty Container Decontamination

Empty containers that held this compound must be properly decontaminated before being disposed of as regular trash or recycled.

Methodology for Triple Rinsing:

  • Select a solvent capable of dissolving this compound. Water may be suitable given its polar functional groups.[5]

  • Pour a small amount of the chosen solvent into the empty container, approximately 5% of the container's total volume.[7]

  • Securely cap the container and rinse it thoroughly, ensuring the solvent contacts all interior surfaces.

  • Empty the rinsate into the designated hazardous waste container for this compound. This first rinsate must be treated as hazardous waste.[1][8]

  • Repeat the rinsing process two more times, collecting all rinsate as hazardous waste.[14]

  • After the third rinse, allow the container to air dry completely.

  • Once dry, deface or remove the original chemical label.[14] The decontaminated container can now be disposed of in the appropriate solid waste stream (e.g., broken glass box or regular trash), in accordance with institutional policies.[7]

Visualized Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_0 Waste Generation & Identification cluster_1 Waste Collection & Storage cluster_2 Final Disposal start Generation of This compound Waste (solid, liquid, contaminated labware) assess Assess Hazards: Treat as Hazardous Waste due to structural alerts start->assess container Select Compatible, Leak-Proof Container with Screw Cap assess->container label_container Label with 'Hazardous Waste' Tag (Full Name, Date, PI, Location, Hazards) container->label_container segregate Segregate from Incompatible Wastes label_container->segregate store Store in Designated Area with Secondary Containment segregate->store request_pickup Request Waste Pickup from EHS Department store->request_pickup ehs_collect EHS Collects Waste for Final Disposal request_pickup->ehs_collect

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Amino-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling 3-Amino-1H-pyrazol-5-ol. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound and its analogs are classified as hazardous substances. The primary risks include skin irritation, serious eye irritation, and respiratory irritation.[1][2][3][4][5][6][7] Ingestion of this compound is also harmful.[1][2][4][6] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Body PartRequired PPESpecifications and Standards
Hands Chemical-resistant glovesInspected prior to use. Dispose of contaminated gloves after use.[5]
Eyes/Face Safety glasses with side shields or chemical goggles. A face shield is recommended when there is a risk of splashing.Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1][5]
Body A complete suit protecting against chemicals or a lab coat.[5]Long-sleeved and impermeable.[8]
Respiratory NIOSH/MSHA or European Standard EN 149 approved respirator.Required when engineering controls are insufficient to maintain exposure below acceptable levels, or when generating dust.[1][9]
Feet Closed-toe shoesSafety shoes are recommended.[1]

II. Step-by-Step Handling Protocol

A. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation exposure.[2][3][5]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1][6]

  • Gather Materials: Before starting, ensure all necessary PPE, handling equipment (spatulas, weigh boats, etc.), and waste containers are within reach.

B. Handling Procedure:

  • Don PPE: Put on all required PPE as detailed in Table 1 before handling the chemical.

  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[1][5]

  • Dispensing: When weighing or transferring the powder, do so in a fume hood or a designated containment area.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[1][5]

  • Hygiene: Do not eat, drink, or smoke in the handling area.[1][6] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][5][6]

III. Emergency Procedures

In the event of an exposure or spill, follow these immediate actions:

Table 2: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[1][3][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5]

Spill Response:

  • Evacuate unnecessary personnel from the area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, carefully sweep or shovel the spilled solid into a suitable, labeled container for disposal.[1]

  • Avoid creating dust during cleanup.

  • Wash the spill area thoroughly.

IV. Storage and Disposal Plan

A. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[1][2]

  • The storage area should be secure (store locked up).[3][6]

B. Disposal:

  • Waste Classification: this compound and any materials contaminated with it should be treated as hazardous chemical waste.[10]

  • Containerization: Collect waste in a dedicated, properly labeled, and sealed container. The label should include "Hazardous Waste" and the chemical name.[10]

  • Disposal Route: Dispose of the waste through an approved waste disposal plant or a licensed incinerator.[1] Do not dispose of it down the drain or in regular trash.[10] Adhere to all local, state, and federal regulations for hazardous waste disposal.

V. Workflow and Logical Diagrams

The following diagrams illustrate the necessary procedural flow for safely handling this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_1 Assess Hazards & Review SDS prep_2 Ensure Engineering Controls are Functional (Fume Hood, Eyewash) prep_1->prep_2 prep_3 Gather All Necessary PPE prep_2->prep_3 handle_1 Don Appropriate PPE prep_3->handle_1 handle_2 Handle in a Well-Ventilated Area (Fume Hood) handle_1->handle_2 handle_3 Avoid Dust Generation handle_2->handle_3 handle_4 Perform Experimental Work handle_3->handle_4 post_1 Segregate and Label Hazardous Waste handle_4->post_1 post_2 Decontaminate Work Area post_1->post_2 post_3 Doff and Dispose of Contaminated PPE post_2->post_3 post_4 Wash Hands Thoroughly post_3->post_4 disp_1 Store Waste in a Designated Area post_4->disp_1 disp_2 Arrange for Licensed Hazardous Waste Disposal disp_1->disp_2

Caption: Workflow for the safe handling and disposal of this compound.

Emergency Response Logic for this compound Exposure cluster_actions Emergency Response Logic for this compound Exposure cluster_medical Emergency Response Logic for this compound Exposure exposure Exposure Event Occurs action_inhalation Move to Fresh Air exposure->action_inhalation Inhalation action_skin Remove Contaminated Clothing & Wash Skin exposure->action_skin Skin Contact action_eye Flush Eyes with Water for 15 mins exposure->action_eye Eye Contact action_ingestion Rinse Mouth, Do Not Induce Vomiting exposure->action_ingestion Ingestion medical Seek Immediate Medical Attention action_inhalation->medical action_skin->medical action_eye->medical action_ingestion->medical

Caption: Decision-making flow for responding to an exposure incident.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.